molecular formula C6H6ClN B097143 3-Chloro-5-methylpyridine CAS No. 19230-55-8

3-Chloro-5-methylpyridine

Cat. No.: B097143
CAS No.: 19230-55-8
M. Wt: 127.57 g/mol
InChI Key: MOFLUZIBHAWPFV-UHFFFAOYSA-N
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Description

3-Chloro-5-methylpyridine is a useful research compound. Its molecular formula is C6H6ClN and its molecular weight is 127.57 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-chloro-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6ClN/c1-5-2-6(7)4-8-3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOFLUZIBHAWPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40376554
Record name 3-CHLORO-5-METHYLPYRIDINE
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Molecular Weight

127.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19230-55-8
Record name 3-CHLORO-5-METHYLPYRIDINE
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Record name 3-Chloro-5-methylpyridine
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Foundational & Exploratory

3-Chloro-5-methylpyridine CAS number 19230-55-8 properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Chloro-5-methylpyridine (CAS 19230-55-8): Properties, Synthesis, and Applications

Introduction

This compound, registered under CAS number 19230-55-8, is a halogenated aromatic heterocycle of significant interest to the chemical and pharmaceutical industries.[1] Its unique molecular architecture, featuring a pyridine core substituted with both an electron-withdrawing chlorine atom and an electron-donating methyl group, imparts a balance of stability and controlled reactivity.[1][2] This makes it a highly valuable and versatile intermediate, or building block, for the synthesis of more complex molecules.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It consolidates critical data on the physicochemical properties, reactivity, synthetic utility, and safety considerations of this compound. By explaining the causality behind its chemical behavior and providing practical insights, this document aims to empower scientists to effectively leverage this compound in their research and development endeavors, from laboratory-scale synthesis to the creation of novel therapeutic agents and advanced materials.[1]

Section 1: Core Chemical and Physical Properties

The fundamental properties of a chemical intermediate are paramount as they dictate its handling, reaction conditions, and potential applications. This compound is a light yellow to brown liquid under standard conditions, a physical state that offers advantages in handling and dosing for liquid-phase reactions.[1]

Chemical Structure

The structure of this compound is defined by a pyridine ring with a chlorine atom at the 3-position and a methyl group at the 5-position. The IUPAC name is this compound, and it is also known by the synonym 5-chloro-3-picoline.[3][4][5]

cluster_structure Structure of this compound mol

Caption: Chemical structure of this compound.

Physicochemical Data Summary

The following table summarizes the key identifiers and physicochemical properties of this compound. These values are critical for experimental design, safety assessments, and regulatory compliance.

PropertyValueReference(s)
CAS Number 19230-55-8[1][3][6]
Molecular Formula C₆H₆ClN[1][3]
Molecular Weight 127.57 g/mol [1][3]
Appearance Light yellow to brown liquid[1]
Purity ≥ 98% (by GC)[1]
Predicted Boiling Point 176.7 ± 20.0 °C[6]
Predicted Density 1.150 ± 0.06 g/cm³[6]
SMILES CC1=CC(Cl)=CN=C1[4]
InChIKey MOFLUZIBHAWPFV-UHFFFAOYSA-N[3][4]

Section 2: Reactivity and Synthetic Utility

The synthetic value of this compound stems from the distinct reactive centers on its scaffold. The pyridine ring is aromatic and thus inherently stable, yet the nitrogen atom and the chlorine substituent create an electron-deficient system that influences its reactivity.[2]

  • The Chlorine Atom: As a halogen, the chlorine at the 3-position is a key functional handle. It is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions and, more significantly, serves as an ideal site for modern palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings.[2][7] This allows for the precise and efficient formation of carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular frameworks.

  • The Pyridine Ring: The nitrogen atom in the ring can act as a base or a ligand. The aromatic protons can undergo electrophilic substitution, although the electron-deficient nature of the ring makes these reactions less favorable than in benzene.

  • The Methyl Group: The methyl group at the 5-position can be a site for free-radical halogenation or oxidation to a carboxylic acid under harsh conditions, providing further avenues for functionalization.

G A This compound B Suzuki Coupling (Boronic Acid/Ester, Pd Catalyst) A->B C-Cl bond activation C Buchwald-Hartwig Amination (Amine, Pd Catalyst) A->C C-Cl bond activation D Sonogashira Coupling (Terminal Alkyne, Pd/Cu Catalyst) A->D C-Cl bond activation E Nucleophilic Aromatic Substitution (Strong Nucleophile, e.g., RO⁻) A->E C-Cl bond activation F Aryl-Aryl Biaryl Compounds B->F G Aryl-Amine Compounds C->G H Aryl-Alkyne Compounds D->H I Aryl-Ether Compounds E->I

Caption: Key cross-coupling reactions utilizing this compound.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative, lab-scale Suzuki-Miyaura reaction to demonstrate the utility of this compound as a coupling partner. The causality for reagent choice is rooted in established palladium catalysis mechanisms.

Objective: To synthesize 3-phenyl-5-methylpyridine.

Methodology:

  • Inert Atmosphere Preparation: Equip a 50 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Purge the entire system with dry nitrogen for 15 minutes. Maintaining an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Reagent Addition: To the flask, add this compound (1.28 g, 10 mmol, 1.0 equiv), phenylboronic acid (1.46 g, 12 mmol, 1.2 equiv), and potassium carbonate (4.15 g, 30 mmol, 3.0 equiv). The excess boronic acid ensures complete consumption of the limiting reagent, and the base is essential for the transmetalation step in the catalytic cycle.

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (231 mg, 0.2 mmol, 2 mol%). This pre-catalyst is chosen for its reliability and effectiveness in a wide range of Suzuki couplings.

  • Solvent Addition: Add a degassed solvent mixture of 1,4-Dioxane (20 mL) and Water (5 mL). The aqueous-organic mixture is necessary to dissolve both the organic reactants and the inorganic base. Degassing (e.g., by sparging with nitrogen) removes dissolved oxygen which can degrade the catalyst.

  • Reaction: Heat the mixture to 90°C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and water (50 mL). Separate the organic layer, and extract the aqueous layer twice with ethyl acetate (25 mL each). The extractions maximize product recovery.

  • Purification: Combine the organic layers, wash with brine (50 mL) to remove residual water, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 3-phenyl-5-methylpyridine.

Section 3: Applications in Research and Development

This compound is not an end-product but a crucial starting material for creating high-value molecules across several sectors.[1]

  • Pharmaceutical Development: This compound is a foundational element in medicinal chemistry.[1] Its structure is incorporated into scaffolds designed to create therapeutic agents, with applications reported in the development of drugs targeting neurological disorders and infections.[1] The pyridine motif is a common feature in many FDA-approved drugs, and the specific substitution pattern of this compound allows for the synthesis of analogs with potential anti-tumor and anti-infective properties.[2][8]

  • Agrochemicals: In the agrochemical industry, it serves as an intermediate for synthesizing modern pesticides and herbicides.[1] The strategic design of molecules derived from this intermediate can lead to products with high efficacy against specific pests or weeds while maintaining low toxicity to non-target organisms, contributing to improved crop protection.[1][2]

  • Material Science: The compound's reactivity makes it suitable as a building block for specialized polymers and resins.[1] Incorporation of the pyridyl moiety can introduce desirable properties such as thermal stability, altered polarity, or metal-coordinating capabilities into the final material.

cluster_input cluster_process Synthetic Transformations cluster_output End-Product Sectors A This compound (CAS 19230-55-8) B Multi-step Organic Synthesis (e.g., Cross-Coupling, Functionalization) A->B C Active Pharmaceutical Ingredients (APIs) (e.g., Neurology, Oncology) B->C D Agrochemicals (e.g., Herbicides, Pesticides) B->D E Advanced Materials (e.g., Functional Polymers) B->E

Caption: From intermediate to high-value application sectors.

Section 4: Analytical Characterization (Predicted)

While specific, authenticated spectra for this compound are not publicly available, its spectral properties can be reliably predicted based on its structure and data from analogous compounds, such as other substituted pyridines.[9][10][11] This predictive analysis is a cornerstone of structural elucidation in organic chemistry.[12]

TechniqueExpected Signature
¹H NMR (CDCl₃, 400 MHz)δ ~8.3-8.5 ppm: Two distinct signals, likely doublets or singlets with fine splitting, corresponding to the two protons adjacent to the nitrogen (H2, H6). δ ~7.5-7.7 ppm: One signal, likely a singlet or finely split triplet, for the proton at the 4-position. δ ~2.3-2.5 ppm: A sharp singlet, integrating to 3H, for the methyl (CH₃) protons.
¹³C NMR (CDCl₃, 100 MHz)δ ~145-155 ppm: Two peaks for the carbons adjacent to the nitrogen (C2, C6). δ ~130-140 ppm: Two peaks for the substituted carbons (C3-Cl, C5-CH₃). δ ~120-125 ppm: One peak for the C4 carbon. δ ~18-22 ppm: One peak for the methyl (CH₃) carbon.
Mass Spec. (EI) Molecular Ion (M⁺): A prominent peak at m/z = 127. Isotope Peak (M+2)⁺: A significant peak at m/z = 129, with approximately one-third the intensity of the M⁺ peak, characteristic of the ³⁷Cl isotope. Fragmentation: Loss of Cl (M-35), loss of HCN (M-27), and cleavage of the methyl group (M-15).
IR Spectroscopy (liquid film)~3050-3100 cm⁻¹: Aromatic C-H stretching. ~2850-2960 cm⁻¹: Aliphatic C-H stretching (from the methyl group). ~1550-1600 cm⁻¹: C=C and C=N aromatic ring stretching vibrations. ~1000-1100 cm⁻¹: C-Cl stretching vibration.

Section 5: Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when working with this compound due to its hazardous properties.[3][13] It is classified as harmful and an irritant.[3]

GHS Hazard Information
Hazard CodeDescriptionReference(s)
H302Harmful if swallowed[3][13]
H312Harmful in contact with skin[3]
H332Harmful if inhaled[3][13]
H315Causes skin irritation[3][13]
H319Causes serious eye irritation[3][13]
H335May cause respiratory irritation[13]
Safe Handling Protocol
  • Engineering Controls: Always handle this chemical inside a certified chemical fume hood to minimize inhalation exposure. Ensure an eyewash station and safety shower are immediately accessible.[14]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles and a face shield.[13]

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

    • Body Protection: Wear a flame-retardant lab coat and closed-toe shoes.[15]

  • Handling Practices: Avoid all personal contact, including inhalation of vapors.[16] Do not eat, drink, or smoke in the laboratory.[13] Keep the container tightly sealed when not in use. Avoid physical damage to containers.[16]

  • Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[15]

  • Disposal: Dispose of waste materials in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[17]

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[15][17] The recommended storage temperature is between 0-8°C.[1] Keep away from incompatible materials such as strong oxidizing agents and acids, as well as sources of heat and ignition.[15][17]

Conclusion

This compound (CAS 19230-55-8) is a pivotal chemical intermediate whose value is defined by its structural versatility. The strategic placement of its chloro and methyl substituents on a stable pyridine core provides chemists with a reliable platform for constructing complex molecular targets. Its demonstrated utility in the synthesis of pharmaceutical, agrochemical, and material science precursors underscores its importance in modern chemical R&D. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for its responsible and innovative application.

References

An In-Depth Technical Guide to 3-Chloro-5-methylpyridine: Structure, Properties, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery and agrochemical development, substituted pyridines represent a class of heterocyclic compounds of paramount importance. Their unique electronic properties and ability to engage in a variety of chemical transformations make them privileged scaffolds in the design of biologically active molecules. Among these, 3-Chloro-5-methylpyridine is a key synthetic intermediate whose strategic importance lies in its specific substitution pattern, offering a platform for the introduction of molecular complexity.

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and synthetic applications of this compound. We will delve into the causality behind its chemical reactivity and present field-proven, adaptable protocols for its synthesis and characterization, designed for researchers, scientists, and professionals in chemical and pharmaceutical development.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a chemical intermediate dictate its utility. This compound is a liquid at room temperature, typically appearing colorless to light yellow. Its core structure is a pyridine ring, an aromatic six-membered heterocycle containing one nitrogen atom. The ring is substituted at the 3-position with a chloro group and at the 5-position with a methyl group.

The molecular formula is C₆H₆ClN, and its molecular weight is 127.57 g/mol .[1][2] The presence of the electronegative nitrogen atom and the chlorine substituent significantly influences the electron density of the aromatic ring, rendering the carbon framework electron-deficient. This electronic arrangement is the primary driver of its chemical reactivity, which will be discussed in Section 3.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 19230-55-8[1]
Molecular Formula C₆H₆ClN[1][2]
Molecular Weight 127.57 g/mol [1][2]
Appearance Colorless to light yellow liquid[2]
Boiling Point 184 - 186 °C[2]
Density 1.14 g/cm³[2]
Flash Point 70 °C[2]
SMILES CC1=CC(=CN=C1)Cl[1]
InChIKey MOFLUZIBHAWPFV-UHFFFAOYSA-N[1]

Note: While extensive experimental spectroscopic data for this compound is not widely published, characterization would typically rely on ¹H NMR, ¹³C NMR, and mass spectrometry. For a related isomer, 2-Chloro-5-methylpyridine, the proton NMR spectrum shows characteristic signals for the aromatic protons and the methyl group, providing a reference for expected chemical shifts.[3]

Synthesis and Purification: A Proposed Protocol

While multiple proprietary methods exist for the synthesis of chloropyridines, a common and logical laboratory-scale approach for this compound would involve the direct chlorination of a suitable precursor, such as 3,5-lutidine (3,5-dimethylpyridine). The following protocol is an exemplar method based on established chemical principles for the halogenation of pyridine derivatives.[4]

Proposed Synthesis: Chlorination of 3,5-Lutidine

The direct chlorination of a pyridine ring is a challenging transformation that requires precise control over reaction conditions to achieve regioselectivity and avoid over-halogenation. This protocol outlines a conceptual workflow.

Experimental Protocol:

  • Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a thermometer, and a gas inlet tube, add 3,5-lutidine (1.0 equiv.) and a suitable high-boiling inert solvent (e.g., 1,2,4-trichlorobenzene).

  • Inert Atmosphere: Purge the system with an inert gas, such as nitrogen or argon.

  • Chlorination: Heat the mixture to the desired reaction temperature (e.g., 100-150 °C). Introduce chlorine gas (Cl₂) (1.0-1.2 equiv.) subsurface via the gas inlet tube at a controlled rate. The use of a catalyst, such as iron(III) chloride (FeCl₃), may be required to facilitate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed or the desired conversion is reached.

  • Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by slowly adding an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to neutralize any remaining chlorine, followed by a base (e.g., sodium carbonate) to neutralize acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent such as ethyl acetate or dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: Fractional Vacuum Distillation

Given that this compound is a liquid with a relatively high boiling point, fractional vacuum distillation is the most effective method for purification to separate it from unreacted starting material, solvent, and any di-chlorinated byproducts.

Chemical Reactivity and Synthetic Applications

The true value of this compound as a synthetic intermediate is realized through its chemical reactivity. The pyridine ring is inherently electron-deficient, a characteristic that is further amplified by the inductive effect of the chlorine atom. This makes the ring susceptible to Nucleophilic Aromatic Substitution (SNAr) .

Nucleophilic Aromatic Substitution (SNAr)

In the context of SNAr on a pyridine ring, nucleophilic attack is strongly favored at the 2- (ortho) and 4- (para) positions relative to the ring nitrogen, as the negative charge of the intermediate (a Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom.[5] Conversely, attack at the 3- or 5-position, as in this compound, is significantly less favored because this resonance stabilization is not possible.[6]

Causality Insight: This inherent lack of reactivity at the 3-position is a critical piece of field-proven knowledge. It means that SNAr reactions on this substrate are challenging and require harsh conditions (high temperatures, strong nucleophiles) or are often not viable at all. This makes the alternative cross-coupling strategies discussed below the preferred methods for functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

The most powerful and versatile application of this compound is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. While aryl chlorides are generally less reactive than the corresponding bromides or iodides, modern catalyst systems utilizing bulky, electron-rich phosphine ligands can effectively facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond, initiating the catalytic cycle.[7][8]

Application Example: Suzuki-Miyaura Coupling

This reaction enables the formation of a new carbon-carbon bond at the 3-position, providing access to a wide array of 3-aryl-5-methylpyridine derivatives, which are common motifs in pharmaceutical agents.

Exemplar Protocol (Adapted from similar chloropyridine couplings): [7]

  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable base (e.g., cesium carbonate, Cs₂CO₃, 2.0 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%), and a phosphine ligand (e.g., XPhos, 3 mol%) in an oven-dried reaction vial.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Reaction: Seal the vial and heat the mixture with vigorous stirring (e.g., 100-110 °C) for 12-24 hours.

  • Monitoring and Workup: Monitor progress by LC-MS or GC. Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify the crude product by column chromatography on silica gel.

The workflow for this crucial synthetic transformation is visualized in Figure 1.

Suzuki_Coupling_Workflow cluster_prep Inert Atmosphere Preparation cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification reagents 1. Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., Cs₂CO₃) - Pd Catalyst & Ligand solvent 2. Add Degassed Solvent (e.g., Toluene) reagents->solvent Seal Vial heat 3. Heat & Stir (e.g., 110°C, 12-24h) solvent->heat monitor 4. Monitor Progress (LC-MS / GC) heat->monitor workup 5. Quench & Extract (Ethyl Acetate / H₂O) monitor->workup Reaction Complete purify 6. Column Chromatography workup->purify product Final Product: 3-Aryl-5-methylpyridine purify->product

Caption: Generalized workflow for the Suzuki-Miyaura cross-coupling of this compound.

Quality Control and Analytical Characterization

Ensuring the identity, purity, and stability of a key intermediate is a non-negotiable aspect of chemical development. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for the analysis of this compound due to its volatility and thermal stability.

Protocol: GC-MS Analysis for Purity Assessment

This protocol provides a robust starting point for method development.[2]

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at approximately 1 mg/mL in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

    • Perform serial dilutions to create calibration standards if quantitative analysis is required. For purity assessment, a single injection is often sufficient.

  • GC-MS Instrumentation and Parameters:

    • GC Column: A standard non-polar column (e.g., DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Inlet: Split/splitless injector at 250 °C. A split ratio of 50:1 is a good starting point.

    • Oven Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 40-300 m/z.

  • Data Analysis:

    • Identification: The retention time of the main peak should be consistent. The resulting mass spectrum should show a molecular ion peak (M⁺) at m/z 127 and an M+2 peak at m/z 129 in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound.

    • Purity: Purity is determined by the area percent of the main peak relative to all other peaks in the chromatogram.

The logical flow of this analytical characterization is shown in Figure 2.

QC_Workflow cluster_sample Sample Preparation cluster_gc Gas Chromatography (GC) Separation cluster_ms Mass Spectrometry (MS) Detection cluster_data Data Analysis prep Dissolve sample in Dichloromethane (1 mg/mL) inject Inject 1 µL into GC prep->inject separate Separate components on DB-5ms column inject->separate ionize Electron Ionization (70 eV) separate->ionize Eluted Components detect Detect fragments (40-300 m/z) ionize->detect chrom Analyze Chromatogram (Retention Time, Area %) detect->chrom spec Analyze Mass Spectrum (Molecular Ion, Isotope Pattern) detect->spec result Confirm Identity & Determine Purity chrom->result spec->result

Caption: A standard workflow for the quality control analysis of this compound using GC-MS.

Conclusion

This compound stands as a synthetically valuable, yet challenging, building block. Its molecular structure, characterized by an electron-deficient pyridine ring with a meta-positioned chlorine atom, dictates a reactivity profile that favors modern cross-coupling methodologies over classical nucleophilic aromatic substitution. Understanding this electronic behavior is fundamental to designing efficient synthetic routes for the complex molecules required in pharmaceutical and agrochemical research. The protocols and insights provided in this guide offer a robust framework for the synthesis, purification, and characterization of this important intermediate, empowering researchers to leverage its full potential in their development programs.

References

An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Spectroscopic Analysis in Drug Development

For researchers and scientists in the field of drug development, the precise structural elucidation of heterocyclic compounds is a cornerstone of molecular design and synthesis. 3-Chloro-5-methylpyridine, a substituted pyridine, represents a class of scaffolds frequently encountered in medicinal chemistry. Its electronic and steric properties, dictated by the chloro and methyl substituents on the pyridine ring, are of significant interest. A thorough understanding of its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of new chemical entities.

While extensive experimental spectral databases for every conceivable small molecule are not always publicly available, a deep understanding of spectroscopic principles allows for the accurate prediction and interpretation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. This guide provides a comprehensive theoretical framework for the spectroscopic characterization of this compound, grounded in established principles and data from analogous compounds. We will explore the anticipated spectral features and provide standardized protocols for data acquisition, empowering researchers to confidently identify and characterize this molecule.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used for this compound.

Caption: Atom numbering for this compound.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides invaluable information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a standard solvent like CDCl₃ would exhibit distinct signals for the aromatic protons and the methyl group protons.

Predicted ¹H NMR Data
ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
H-2~8.3Doublet (d)1H
H-4~7.6Singlet (s) or finely split multiplet1H
H-6~8.2Singlet (s) or finely split multiplet1H
-CH₃~2.4Singlet (s)3H
Interpretation and Rationale

The chemical shifts of the aromatic protons in a pyridine ring are influenced by the electronegativity of the nitrogen atom and the electronic effects of the substituents.

  • H-2 and H-6: These protons are in the ortho positions relative to the nitrogen atom, which deshields them, causing them to appear at a lower field (higher ppm). The chlorine atom at position 3 will further deshield H-2.

  • H-4: This proton is in the para position to the nitrogen and meta to both the chloro and methyl groups. Its chemical shift will be influenced by a combination of these effects.

  • -CH₃ Protons: The methyl group protons are attached to an aromatic ring and will appear in the typical benzylic proton region.

The splitting patterns are determined by spin-spin coupling between neighboring protons. In this case, the protons on the pyridine ring are relatively isolated, leading to simple multiplicities. Long-range couplings may result in some minor splitting of the singlet signals.

Experimental Protocol for ¹H NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to obtain high-resolution spectra.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Spectral Width: A range that covers from 0 to 10 ppm.

  • Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Integrate the signals and reference the spectrum to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments within a molecule. For this compound, we expect to see six distinct signals corresponding to the six carbon atoms.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C-2~148
C-3~132
C-4~138
C-5~135
C-6~147
-CH₃~18
Interpretation and Rationale

The chemical shifts in ¹³C NMR are primarily influenced by the hybridization of the carbon atom and the electronegativity of attached atoms.

  • Aromatic Carbons (C-2 to C-6): These sp² hybridized carbons appear in the downfield region of the spectrum. The carbon attached to the electronegative chlorine atom (C-3) and those adjacent to the nitrogen atom (C-2 and C-6) will have their chemical shifts significantly affected.

  • Methyl Carbon (-CH₃): This sp³ hybridized carbon will appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Data Acquisition
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer, observing the ¹³C nucleus (at approximately 100 MHz).

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, as the ¹³C nucleus is much less sensitive than the ¹H nucleus.

    • Spectral Width: A range that covers from 0 to 200 ppm.

  • Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H stretching
2980-2850Aliphatic C-H stretching (-CH₃)
1600-1450C=C and C=N stretching (aromatic ring)
1200-1000In-plane C-H bending
850-750C-Cl stretching
Interpretation and Rationale

The predicted IR spectrum is based on the characteristic vibrational frequencies of the functional groups present in this compound.

  • C-H Stretching: The aromatic C-H bonds will show absorption bands at slightly higher wavenumbers than the aliphatic C-H bonds of the methyl group.

  • Aromatic Ring Stretching: The C=C and C=N bonds within the pyridine ring will give rise to a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.

  • C-Cl Stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region of the spectrum.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Background Scan: First, acquire a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

    • Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum.

    • Spectral Range: Typically 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectral Data
m/zInterpretation
127/129Molecular ion (M⁺) peak, showing the isotopic pattern for one chlorine atom (~3:1 ratio)
112[M - CH₃]⁺
92[M - Cl]⁺
100[M - HCN]⁺
Interpretation and Rationale
  • Molecular Ion Peak: The molecular ion peak will be observed at m/z 127, corresponding to the mass of the molecule with the ³⁵Cl isotope. A smaller peak at m/z 129, approximately one-third the intensity of the m/z 127 peak, will be present due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

  • Fragmentation Pathways: The molecular ion can undergo fragmentation to produce smaller, charged fragments. Common fragmentation pathways for substituted pyridines include the loss of substituents and the loss of small, stable neutral molecules like hydrogen cyanide (HCN).

M [M]⁺˙ m/z = 127/129 M_minus_CH3 [M-CH₃]⁺ m/z = 112 M->M_minus_CH3 - •CH₃ M_minus_Cl [M-Cl]⁺ m/z = 92 M->M_minus_Cl - •Cl M_minus_HCN [M-HCN]⁺˙ m/z = 100/102 M->M_minus_HCN - HCN

Caption: Predicted major fragmentation pathways for this compound.

Experimental Protocol for Mass Spectrometry Data Acquisition
  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For a volatile compound like this compound, GC-MS is a suitable method.

  • Ionization: Electron Ionization (EI) is a common technique for small molecules, typically using an electron beam of 70 eV.

  • Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Conclusion: A Synergistic Approach to Structural Elucidation

The comprehensive spectroscopic analysis of this compound, through the synergistic application of NMR, IR, and MS, provides a detailed and unambiguous confirmation of its molecular structure. While this guide has focused on the predicted spectral data, the underlying principles and methodologies are directly applicable to the interpretation of experimentally acquired spectra. For researchers in drug development and related fields, a solid grasp of these spectroscopic techniques is not merely a technical skill but a fundamental component of innovative and efficient scientific discovery.

An In-depth Technical Guide to the Solubility and Stability of 3-Chloro-5-methylpyridine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of 3-Chloro-5-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. Recognizing the critical role of this compound's physicochemical properties in process development, formulation, and synthesis, this document offers a detailed exploration of its behavior in organic solvents. While quantitative solubility data is not extensively available in public literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and robust experimental protocols necessary to determine these vital parameters. The content herein is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a thorough understanding of the principles governing the solubility and stability of this compound.

Introduction: The Significance of this compound

This compound (also known as 3-chloro-5-picoline), with the CAS number 19230-55-8, is a halogenated pyridine derivative of significant interest in organic synthesis.[1][2] Its molecular structure, featuring a stable aromatic pyridine ring substituted with a chloro and a methyl group, makes it a versatile building block for more complex molecules.[2] In the pharmaceutical sector, it serves as a crucial intermediate in the synthesis of various therapeutic agents, particularly those targeting neurological disorders and infections.[2] Furthermore, its application extends to the agrochemical industry, where it is utilized in the formulation of pesticides and herbicides to enhance crop protection.[2]

The efficiency of synthetic routes, purification strategies (such as crystallization), and the ultimate formulation of active pharmaceutical ingredients (APIs) are all intrinsically linked to the solubility and stability of this intermediate in various organic media. An in-depth understanding of these properties is therefore not merely academic but a practical necessity for process optimization, ensuring product quality, and achieving scalable manufacturing.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is essential before delving into its behavior in solution.

PropertyValueSource
Molecular Formula C₆H₆ClN[1]
Molecular Weight 127.57 g/mol [1]
Appearance Light yellow to brown liquid[2]
Boiling Point 184 - 186 °C[3]
Density 1.14 g/cm³[3]
Flash Point 70 °C[3]

Solubility Profile in Organic Solvents

The principle of "like dissolves like" provides a preliminary qualitative understanding of solubility. As a moderately polar molecule, this compound is expected to be more soluble in organic solvents than in water.[3] Its solubility is anticipated to be favorable in polar aprotic solvents and alcohols, with varying degrees of solubility in non-polar solvents.

Quantitative Solubility Data
Organic SolventClassPredicted Qualitative SolubilityQuantitative Solubility ( g/100 mL at 25°C)
Methanol Polar ProticHighExperimental determination required
Ethanol Polar ProticHighExperimental determination required
Isopropanol Polar ProticModerateExperimental determination required
Acetone Polar AproticHighExperimental determination required
Acetonitrile Polar AproticHighExperimental determination required
Tetrahydrofuran (THF) Polar AproticHighExperimental determination required
Dichloromethane (DCM) Polar AproticHighExperimental determination required
Toluene Non-polarModerate to LowExperimental determination required
Heptane Non-polarLowExperimental determination required
Ethyl Acetate Moderately PolarModerateExperimental determination required
N,N-Dimethylformamide (DMF) Polar AproticVery HighExperimental determination required
Dimethyl Sulfoxide (DMSO) Polar AproticVery HighExperimental determination required
Experimental Protocol for Solubility Determination: The Isothermal Equilibrium Method

The isothermal equilibrium (or shake-flask) method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound in a given solvent at a specific temperature.[4]

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a controlled temperature.

Materials and Equipment:

  • This compound (purity ≥98%)

  • Selected organic solvents (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solid at the end of the equilibration period is crucial to ensure that saturation has been achieved.[4]

    • Accurately add a known volume or mass of the desired organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient duration to allow the system to reach thermodynamic equilibrium. This typically requires 24 to 72 hours. It is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a sample from the clear supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved microparticles.

    • Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method.

    • Quantify the concentration of this compound by comparing its peak area to a standard calibration curve prepared with known concentrations of the compound.

  • Calculation of Solubility:

    • Calculate the concentration in the saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as g/100 mL or mol/L.

Diagram of the Solubility Determination Workflow:

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to vial prep2 Add known volume of solvent prep1->prep2 prep3 Seal vial prep2->prep3 equil1 Place in thermostatic shaker at constant T prep3->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sample1 Settle excess solid equil2->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 sample4 Dilute sample sample3->sample4 analysis1 Analyze by validated HPLC/GC method sample4->analysis1 analysis2 Quantify using calibration curve analysis1->analysis2 calc1 Calculate solubility (g/100 mL or mol/L) analysis2->calc1

Caption: Workflow for the isothermal equilibrium solubility determination method.

Stability Profile in Organic Solvents

The stability of this compound is a critical factor for its storage, handling, and use in chemical reactions. The aromaticity of the pyridine ring generally imparts a degree of chemical stability.[3] However, the presence of the chloro and methyl substituents can influence its reactivity and degradation pathways under certain conditions.

General Stability and Storage

Under recommended storage conditions (0-8°C, in a tightly sealed container), this compound is considered to be stable.[2] Exposure to strong oxidizing agents, strong acids, or strong bases should be avoided.

Potential Degradation Pathways

While specific degradation pathways for this compound in organic solvents are not well-documented, some general principles for substituted pyridines can be considered. The primary modes of degradation for such compounds often involve:

  • Hydrolysis: Although less reactive than acyl chlorides, the chloro group on the pyridine ring can be susceptible to nucleophilic substitution by water, especially at elevated temperatures or in the presence of acids or bases, leading to the formation of 5-methyl-3-pyridinol.

  • Oxidation: The methyl group can be a site for oxidation, potentially forming the corresponding carboxylic acid or alcohol.

  • Photodegradation: Exposure to UV light can induce degradation, a common phenomenon for many aromatic compounds.

Microbial degradation pathways for substituted pyridines often commence with hydroxylation of the pyridine ring, followed by ring cleavage.[5] Halogenated pyridines are generally observed to have lower rates of microbial degradation compared to other substituted pyridines.[5]

Experimental Protocol for Forced Degradation Studies

Forced degradation (or stress testing) studies are essential for identifying potential degradation products and understanding the intrinsic stability of a molecule. These studies are a standard requirement in pharmaceutical development as outlined by the International Conference on Harmonization (ICH) guidelines.

Objective: To investigate the stability of this compound in a representative organic solvent under various stress conditions.

Materials and Equipment:

  • This compound

  • A representative organic solvent in which the compound is soluble and stable under ambient conditions (e.g., acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Thermostatic ovens

  • Photostability chamber

  • Validated stability-indicating HPLC method

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in the chosen organic solvent (e.g., 1 mg/mL in acetonitrile).

  • Application of Stress Conditions:

    • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Alkaline Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Maintain at room temperature or a slightly elevated temperature for a defined period.

    • Oxidative Degradation: Treat an aliquot of the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in a thermostatic oven at an elevated temperature (e.g., 80°C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Sample Analysis:

    • At specified time points, withdraw samples from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples, including an unstressed control sample, using a validated stability-indicating HPLC method. This method must be capable of separating the intact this compound from any potential degradation products.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples with the control to identify and quantify any degradation products.

    • Calculate the percentage of degradation for each condition.

    • If significant degradation is observed, further studies can be conducted to isolate and identify the structure of the degradation products using techniques like LC-MS.

Diagram of Factors Influencing Stability:

G center This compound Stability temp Temperature center->temp light Light (UV/Vis) center->light ph pH (Acid/Base) center->ph oxygen Oxidizing Agents center->oxygen moisture Moisture/Water center->moisture solvent Solvent Type center->solvent

Caption: Key environmental factors influencing the stability of this compound.

Analytical Methodologies

A robust analytical method is paramount for the accurate quantification of this compound in solubility and stability studies. High-Performance Liquid Chromatography (HPLC) is a widely used and suitable technique.

Proposed HPLC Method

Based on methods for structurally related compounds, a reverse-phase HPLC method is proposed.[6][7]

  • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (to be determined by UV scan, likely around 260-270 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be fully validated for linearity, accuracy, precision, specificity, and sensitivity according to ICH guidelines before use in formal studies.

Conclusion

This compound is a valuable chemical intermediate whose utility in pharmaceutical and agrochemical synthesis is heavily dependent on its solubility and stability in organic solvents. This technical guide has provided a framework for understanding these critical parameters. While a comprehensive database of quantitative solubility is currently lacking, the detailed experimental protocols provided herein offer a clear and reliable path for researchers to generate this essential data in their own laboratories. Similarly, the outlined forced degradation study protocol provides a systematic approach to evaluating the stability of this compound, ensuring its quality and integrity throughout its lifecycle. By applying the principles and methodologies described, researchers can confidently handle and utilize this important compound, leading to more efficient and robust process development.

References

An In-depth Technical Guide to the Safety and Handling of 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive safety protocols and handling procedures for 3-Chloro-5-methylpyridine, tailored for researchers, scientists, and drug development professionals. The information herein is synthesized from authoritative safety data sheets and established laboratory best practices to ensure a self-validating system of safety and operational excellence.

Substance Identification and Physicochemical Properties

This compound is an aromatic heterocyclic compound widely used as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, featuring a pyridine ring substituted with both a chlorine atom and a methyl group, dictates its reactivity and necessitates the stringent handling precautions detailed in this guide.[1][2]

Understanding the fundamental properties of a substance is the first step in a robust safety assessment. These characteristics influence its behavior under various laboratory conditions, from storage to reaction quenching.

Table 1: Chemical and Physical Properties of this compound

Property Value Source(s)
CAS Number 19230-55-8 [1][3][4]
Molecular Formula C₆H₆ClN [1][3][4]
Molecular Weight 127.57 g/mol [3][4]
Appearance Light yellow to brown liquid [1]
Purity ≥ 98% (GC) [1]
Storage Temperature 0-8°C [1]

| Solubility | Limited solubility in water, more soluble in organic solvents like ethanol and ether.[2] |[2] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. Exposure through inhalation, skin contact, eye contact, or ingestion can lead to significant adverse health effects.[3][5] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for communicating these hazards.

The primary danger of this compound lies in its acute toxicity and irritant properties. The causality is linked to its ability to interact with biological tissues, causing irritation and damage upon contact and systemic effects if absorbed.

Table 2: GHS Hazard Classification for this compound

GHS Classification Hazard Code Hazard Statement Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed. [3][5]
Acute Toxicity, Dermal H312 Harmful in contact with skin. [3][5]
Skin Corrosion/Irritation H315 Causes skin irritation. [3][5]
Serious Eye Damage/Irritation H318 / H319 Causes serious eye damage / Causes serious eye irritation. [3][5]
Acute Toxicity, Inhalation H332 Harmful if inhaled. [3][5]

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[3][5] |

Caption: GHS Hazard profile for this compound.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach is essential to minimize exposure. This involves a combination of engineering controls, administrative protocols, and appropriate PPE. The hierarchy of controls dictates that engineering solutions are prioritized over PPE.

3.1. Engineering Controls

  • Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood to prevent inhalation of vapors.[6][7]

  • Ventilation: The laboratory must be well-ventilated to ensure that ambient concentrations are kept below any established exposure limits.[6][8]

  • Emergency Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[9][10] They should be located within a 10-second travel distance from the workstation.[10]

3.2. Administrative Controls

  • Training: All personnel must be thoroughly trained on the hazards and safe handling procedures for this specific chemical before commencing work.

  • Restricted Access: Designate specific areas for the storage and handling of this chemical.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7][11] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[7][11]

3.3. Personal Protective Equipment (PPE) The selection of PPE is critical and must be based on a thorough risk assessment of the specific procedures being performed.

Table 3: Recommended Personal Protective Equipment (PPE)

Protection Type Specification Rationale and Best Practices
Eye/Face Protection Chemical safety goggles or a face shield. Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against splashes and vapors. A face shield should be used in conjunction with goggles when there is a significant splash hazard.[6][9]
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene).[6] A fully-buttoned lab coat. Latex gloves are not recommended for pyridine derivatives due to poor chemical resistance.[6] Always check the glove manufacturer's compatibility chart. Contaminated clothing must be removed immediately and laundered separately before reuse.[11]

| Respiratory Protection | Not typically required if work is performed inside a certified fume hood. | If engineering controls fail or for emergency response, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[9] Personnel must be medically cleared and fit-tested to wear a respirator.[10] |

Safe Handling and Storage Procedures

Adherence to strict protocols during handling and storage is paramount to preventing accidents and exposure.

4.1. Handling

  • Always work within a chemical fume hood.[6]

  • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[11]

  • Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[12][13]

  • Keep containers securely sealed when not in use.[6][11]

  • Ground and bond containers when transferring material to prevent static discharge.[12][13]

4.2. Storage

  • Store in original, tightly closed containers in a cool, dry, and well-ventilated area.[6][9][11][14]

  • Keep away from heat, sparks, open flames, and other sources of ignition.[9][14]

  • Store away from incompatible materials such as strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[9] The pyridine ring can react vigorously with these substances.

  • Protect containers from physical damage and inspect them regularly for leaks.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is critical to mitigating harm.

5.1. First-Aid Measures

  • Inhalation: Move the victim to fresh air immediately.[4][15] If breathing is difficult, give oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately flush the skin with copious amounts of running water for at least 15 minutes while removing all contaminated clothing and shoes.[4][6][16] Seek medical attention, especially if irritation persists.[4][11]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[4][6][16] Remove contact lenses if present and easy to do.[11] Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting.[4] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[4]

5.2. Fire-Fighting Measures

  • Extinguishing Media: Use dry chemical, carbon dioxide (CO2), or alcohol-resistant foam.[4][9]

  • Hazards: The compound is combustible and containers may burn.[9][11] Thermal decomposition can produce hazardous and corrosive fumes, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen chloride gas.[9]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4]

5.3. Accidental Release Measures (Spill Cleanup) The response to a spill depends on its size and location. The following workflow provides a general guideline.

Spill_Response start Spill Detected alert Alert personnel in the area Isolate the spill zone start->alert assess Assess Spill Size & Risk alert->assess ppe Don Appropriate PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat assess->ppe Minor Spill & Trained Personnel evacuate EVACUATE THE AREA Contact Emergency Services / EHS assess->evacuate Major Spill or Untrained contain Contain the spill with inert absorbent material (e.g., sand, vermiculite) ppe->contain cleanup_minor Carefully collect absorbent into a sealed, labeled hazardous waste container contain->cleanup_minor decontaminate Decontaminate the area with soap and water cleanup_minor->decontaminate dispose Dispose of waste through institutional EHS procedures decontaminate->dispose

Caption: General workflow for responding to a chemical spill.

Detailed Spill Cleanup Protocol (Minor Spill):

  • Alert & Isolate: Immediately alert personnel in the vicinity and restrict access to the area.[11]

  • Ventilate: Ensure the area is well-ventilated, typically by working within a fume hood.

  • Don PPE: Wear the appropriate PPE as described in Section 3.3.[11]

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material like sand, vermiculite, or a universal binder.[8][9]

  • Collect: Carefully sweep or scoop the absorbed material into a designated, sealable, and properly labeled container for hazardous waste.[9][11]

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose: Dispose of the container and any contaminated materials according to institutional and local environmental regulations.[9]

Disposal Considerations

This compound and any materials contaminated with it must be treated as hazardous waste. Disposal must be conducted through an authorized waste collection point in strict accordance with all local, state, and federal regulations.[9][11] Do not allow the chemical to enter drains or waterways.[4][11]

References

Key reactions involving 3-Chloro-5-methylpyridine as a precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Key Reactions Involving 3-Chloro-5-methylpyridine as a Precursor

Introduction: The Strategic Value of this compound

This compound (CAS No: 18368-63-3) is a halogenated pyridine derivative that has emerged as a cornerstone intermediate in the synthesis of complex organic molecules. Its strategic importance is rooted in the unique electronic landscape of the pyridine ring, modified by the presence of a chloro substituent and a methyl group. This arrangement provides a versatile platform for selective chemical modifications, making it an invaluable building block in the development of high-value compounds across various industries.[1]

Primarily, this precursor is instrumental in the pharmaceutical and agrochemical sectors.[1][2] In drug development, it serves as a key structural unit for therapeutic agents, particularly those targeting neurological disorders.[1] In agriculture, it is a foundational component for advanced pesticides and herbicides, contributing to the creation of effective crop protection solutions.[1][3] This guide provides an in-depth exploration of the core reactions that leverage this compound, offering both mechanistic insights and field-proven protocols for researchers and development professionals.

Core Reactivity and Mechanistic Considerations

The reactivity of this compound is dictated by the interplay of its structural features:

  • The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within an aromatic ring, it acts as an electron-withdrawing group, reducing the electron density of the ring system. This deactivation makes the molecule less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic attack.

  • The Chloro Substituent: Positioned at the 3-position (a meta-position relative to the nitrogen), the chlorine atom is a moderately reactive handle for various transformations. Its C-Cl bond is the primary site for palladium-catalyzed cross-coupling reactions. While less reactive than corresponding C-Br or C-I bonds, modern catalytic systems have enabled its efficient functionalization.

  • The Methyl Group: Located at the 5-position, this electron-donating group provides a slight counter-balance to the electron-withdrawing nature of the ring nitrogen.

This electronic configuration makes palladium-catalyzed cross-coupling and nucleophilic aromatic substitution the most powerful and widely employed strategies for its derivatization.

Palladium-Catalyzed Cross-Coupling Reactions

The activation of the relatively inert C-Cl bond in this compound is a significant challenge that has been overcome by the development of sophisticated palladium catalyst systems. These reactions are the workhorses for constructing new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a premier method for creating biaryl or vinyl-pyridine structures by coupling the chloro-pyridine with an organoboron reagent (boronic acid or ester). The primary challenge is the oxidative addition of the stable C-Cl bond to the palladium(0) center, which is the rate-limiting step.

Causality Behind Experimental Choices:

  • Catalyst System: To overcome the high activation barrier of the C-Cl bond, highly active catalyst systems are mandatory. This is achieved by pairing a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) with bulky, electron-rich phosphine ligands. Ligands like SPhos and XPhos are particularly effective.[4] Their steric bulk promotes the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, while their strong electron-donating character increases the electron density on the palladium center, facilitating the oxidative addition step.[4]

  • Base and Solvent: A base (e.g., K₃PO₄, Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center. The choice of solvent is also critical; ethereal solvents like 1,4-dioxane or toluene are commonly used to ensure the solubility of all components at the required reaction temperatures.[4][5]

Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol is adapted from established methods for structurally similar chloropyridines.[4]

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 mmol, 1 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (K₃PO₄, 2.0 mmol, 2 equiv.).

  • Catalyst Loading: In a glovebox or under an inert atmosphere, add the palladium precursor, such as palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and a bulky phosphine ligand, such as SPhos (0.04 mmol, 4 mol%).

  • Inerting: Seal the vial and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) for three cycles.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (0.8 mL) via syringe.

  • Reaction: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel.

Data Presentation: Typical Suzuki-Miyaura Reaction Conditions

ParameterCondition 1 (SPhos)Condition 2 (XPhos)
Palladium Precursor Pd(OAc)₂ (2 mol%)Pd₂(dba)₃ (1.5 mol%)
Ligand SPhos (4 mol%)XPhos (3 mol%)
Base K₃PO₄ (2 equiv.)Cs₂CO₃ (2 equiv.)
Solvent System 1,4-Dioxane / H₂O (5:1)Toluene
Temperature 100 °C110 °C
Reference Adapted from[4]Adapted from[4]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)L₂(Cl) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)₂ Base pd2_boronate Ar-Pd(II)L₂(R') transmetalation->pd2_boronate reductive_elimination Reductive Elimination pd2_boronate->reductive_elimination Ar-R' reductive_elimination->pd0 caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a powerful, palladium-catalyzed method for forming carbon-nitrogen bonds, a transformation that is fundamental to the synthesis of countless pharmaceuticals.[6] It allows for the coupling of this compound with a wide range of primary and secondary amines, amides, and other nitrogen nucleophiles, often under milder conditions and with greater functional group tolerance than classical methods like the Ullmann condensation or SNAr.[7]

Causality Behind Experimental Choices:

  • Catalyst System: Similar to the Suzuki coupling, the reaction relies on a Pd(0) catalyst and sterically hindered, electron-rich phosphine ligands (e.g., BrettPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[8][9] These ligands are crucial for facilitating the oxidative addition of the aryl chloride and preventing catalyst decomposition.

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide in the catalytic cycle.[9] Sterically hindered alkoxides like sodium tert-butoxide (NaOtBu) are most common, though carbonates like cesium carbonate (Cs₂CO₃) can also be effective.[9] The choice of base can significantly impact reaction rates and yields.

Experimental Protocol: General Buchwald-Hartwig Amination

  • Vessel Preparation: In a glovebox, charge an oven-dried vial with a stir bar, a palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), and the appropriate phosphine ligand (2-4 mol%).

  • Reagent Addition: Add the base (e.g., NaOtBu, 1.4 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve ~0.1 M concentration).

  • Reaction: Seal the vial, remove it from the glovebox, and heat with vigorous stirring at 80-110 °C for 4-24 hours.

  • Monitoring & Workup: Monitor the reaction by LC-MS. Upon completion, cool to room temperature, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via column chromatography or recrystallization.

Visualization: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd2_complex Ar-Pd(II)L(Cl) oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination R₂NH Base pd2_amido Ar-Pd(II)L(NR₂) amine_coordination->pd2_amido reductive_elimination Reductive Elimination pd2_amido->reductive_elimination Ar-NR₂ reductive_elimination->pd0 caption Buchwald-Hartwig Amination Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling enables the direct attachment of a terminal alkyne to the 3-position of the pyridine ring, a valuable transformation for creating rigid molecular scaffolds and precursors for further synthesis.[10] The reaction classically employs a dual-catalyst system.

Causality Behind Experimental Choices:

  • Dual Catalyst System: The reaction mechanism involves two interconnected catalytic cycles.[10] A palladium(0) catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the oxidative addition of the aryl chloride and the final reductive elimination.[11] A copper(I) co-catalyst (typically CuI) reacts with the terminal alkyne and the amine base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, which is much more efficient than the direct reaction of the alkyne with the palladium complex.[10][11]

  • Reaction Conditions: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is required. It serves not only as a base to deprotonate the alkyne but often as the solvent as well.[12] For less reactive chloroaromatics, more robust catalyst systems and higher temperatures may be necessary.[13]

Experimental Protocol: General Sonogashira Coupling

  • Vessel Preparation: To a Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (CuI, 1-5 mol%).

  • Solvent and Reagents: Add an anhydrous amine solvent (e.g., triethylamine) and the terminal alkyne (1.1-1.5 equiv.).

  • Reaction: Heat the mixture, typically between room temperature and 80 °C, until the starting material is consumed (monitor by TLC or GC-MS).

  • Workup: Cool the reaction mixture, filter off the ammonium salts, and rinse the filter cake with an organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired arylalkyne.

Visualization: Sonogashira Catalytic Cycle

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂(Cl) pd0->pd2_complex Oxidative Addition (Ar-Cl) pd2_complex->pd0 Reductive Elimination (Ar-C≡CR) transmetalation Transmetalation pd2_complex->transmetalation cu_halide Cu(I)Cl cu_acetylide Cu(I)-C≡CR cu_halide->cu_acetylide R-C≡CH Base cu_acetylide->transmetalation cu_acetylide->cu_halide caption Simplified Sonogashira Dual Catalytic Cycle

Caption: The interconnected palladium and copper cycles in the Sonogashira reaction.

Nucleophilic Aromatic Substitution (SNAr)

While palladium catalysis is often preferred, direct displacement of the chloride by a strong nucleophile is also a viable strategy, known as Nucleophilic Aromatic Substitution (SNAr). This reaction does not require a metal catalyst but is generally limited to strong nucleophiles and often requires elevated temperatures.[14]

Mechanism and Rationale: The reaction proceeds via a two-step addition-elimination mechanism.[15][16]

  • Addition: The nucleophile attacks the carbon atom bearing the chlorine. This is possible because the electron-withdrawing pyridine nitrogen polarizes the C-Cl bond and can stabilize the resulting negatively charged intermediate. This intermediate, known as a Meisenheimer complex, is resonance-stabilized, with the negative charge delocalized onto the electronegative nitrogen atom.[15][17]

  • Elimination: Aromaticity is restored by the expulsion of the chloride leaving group.

The presence of the ring nitrogen is critical; it functions as an "activating group" by stabilizing the anionic intermediate, analogous to how a nitro group activates a benzene ring for SNAr.[15]

Experimental Protocol: SNAr with an Alkoxide

  • Alkoxide Preparation: In a round-bottom flask under an inert atmosphere, prepare the sodium alkoxide by adding the desired alcohol (e.g., ethanol, 5 equiv.) to a suspension of sodium hydride (NaH, 1.5 equiv.) in an anhydrous polar aprotic solvent like DMF or DMSO at 0 °C. Stir until hydrogen evolution ceases.

  • Substrate Addition: Add a solution of this compound (1.0 equiv.) in the same solvent to the alkoxide solution.

  • Reaction: Heat the reaction mixture to a temperature between 80-150 °C. The exact temperature and time will depend on the nucleophilicity of the alkoxide.

  • Monitoring: Monitor the reaction's progress using TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and carefully quench by adding water.

  • Extraction & Purification: Extract the product into an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the product by column chromatography or distillation.

Visualization: SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr.

Conclusion

This compound is a highly adaptable precursor whose synthetic utility is unlocked through a core set of powerful chemical transformations. Modern palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—provide reliable and versatile pathways to construct intricate C-C and C-N bonds with high functional group tolerance. Complementing these methods, classical Nucleophilic Aromatic Substitution offers a catalyst-free alternative for reactions with potent nucleophiles. A thorough understanding of the causality behind the selection of catalysts, ligands, and reaction conditions is paramount for researchers aiming to leverage this key intermediate in the efficient synthesis of next-generation pharmaceuticals and agrochemicals.

References

A Technical Guide to 3-Chloro-5-methylpyridine: Commercial Availability, Purity Grades, and Quality Control for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 3-Chloro-5-methylpyridine in Modern Synthesis

This compound (CAS No. 19230-55-8) is a halogenated pyridine derivative that has emerged as a critical building block in the landscape of organic synthesis. Its strategic importance lies in its versatile reactivity, enabling the construction of complex molecular architectures essential for the development of novel pharmaceuticals and advanced agrochemicals.[1][2] The presence of a chlorine atom at the 3-position and a methyl group at the 5-position of the pyridine ring provides two distinct points for chemical modification, making it a valuable intermediate for medicinal and agricultural chemists.

This technical guide provides an in-depth analysis of the commercial landscape for this compound, detailing the available purity grades and their significance for specific applications. Furthermore, it offers a comprehensive, field-proven protocol for the quality control of this vital synthetic intermediate, ensuring the reliability and reproducibility of your research and development endeavors.

Commercial Suppliers and Market Availability

A diverse range of chemical suppliers offer this compound, catering to the needs of both small-scale research laboratories and large-scale industrial manufacturing. The availability of this compound from multiple vendors underscores its importance in the chemical industry. Below is a comparative table of prominent suppliers.

SupplierPurity Grades OfferedNoteworthy Offerings
Sigma-Aldrich (Merck) 97%Offers the hydrochloride salt, 3-(Chloromethyl)-5-methylpyridine hydrochloride, which may have different solubility and handling properties.[3]
Chem-Impex ≥ 98% (GC)Provides product specification sheets and safety data sheets readily on their website.[1]
Lead Sciences 98%Offers various pack sizes suitable for research and development purposes.[4]
Pipzine Chemicals Custom grades availableA China-based manufacturer that can provide diverse grades to meet specific customer requirements.[5]

It is imperative for researchers to not only consider the quoted purity but also to request lot-specific Certificates of Analysis (CoA) to gain a comprehensive understanding of the material's quality.

Understanding Purity Grades and Their Implications for Research

The selection of an appropriate purity grade of this compound is a critical decision that directly impacts the success of a synthetic route and the quality of the final product. The presence of impurities can lead to side reactions, lower yields, and the formation of difficult-to-remove byproducts, which is particularly detrimental in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals where stringent regulatory standards apply.

Purity GradeTypical SpecificationCommon Impurities (Potential)Recommended Applications
Standard Grade (97-98%) Assay (by GC) ≥ 97.0%Isomeric pyridines, starting materials from synthesis (e.g., 3-methylpyridine), residual solvents.Initial synthetic route scouting, non-critical research applications.
High Purity Grade (≥98% GC) Assay (by GC) ≥ 98.0%Lower levels of isomeric impurities and starting materials.Process development, synthesis of advanced intermediates where purity is more critical.
Pharmaceutical/Agrochemical Intermediate Grade (>99%) Assay (by GC) > 99.0%, low levels of specific impurities may be guaranteed.Tightly controlled levels of known impurities, often with detailed characterization.cGMP synthesis of APIs and agrochemicals, late-stage clinical development.

The choice of purity grade should be a deliberate one, balancing the cost of the starting material with the potential downstream costs of purification and the risk of compromising the final product's quality. For early-stage drug discovery, a standard grade may suffice, while for later-stage development and manufacturing, a high-purity, well-characterized grade is essential.

The Genesis of Impurities: A Look at Synthetic Routes

A foundational understanding of the synthetic pathways to this compound is crucial for anticipating potential impurities. A common synthetic approach involves the chlorination of 3-methylpyridine.[6]

3-Methylpyridine 3-Methylpyridine This compound This compound 3-Methylpyridine->this compound Chlorination Isomeric Chloromethylpyridines Isomeric Chloromethylpyridines 3-Methylpyridine->Isomeric Chloromethylpyridines Side Reaction Chlorination Chlorination

Caption: Simplified synthetic pathway to this compound.

This process, while effective, can lead to the formation of isomeric byproducts, such as other chloro-methylpyridines, as well as unreacted starting material. The specific chlorinating agent and reaction conditions will significantly influence the impurity profile. For instance, the use of certain chlorinating agents can introduce trace metal impurities.

A Validated Protocol for the Quality Control of this compound via GC-MS

To ensure the quality and consistency of incoming batches of this compound, a robust and validated analytical method is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this purpose, offering both high separation efficiency and definitive identification of the main component and any potential impurities.[7][8]

Experimental Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis Standard_Prep Prepare Standard Solution (1 mg/mL in Methanol) Injection Inject 1 µL into GC-MS Standard_Prep->Injection Sample_Prep Prepare Sample Solution (1 mg/mL in Methanol) Sample_Prep->Injection Separation Chromatographic Separation Injection->Separation Detection Mass Spectrometric Detection Separation->Detection Peak_Integration Peak Integration and Identification Detection->Peak_Integration Purity_Calculation Purity Calculation (% Area) Peak_Integration->Purity_Calculation

Caption: Experimental workflow for the GC-MS analysis of this compound.

Step-by-Step Methodology
  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with HPLC-grade methanol to obtain a stock solution of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Mass Spectrometer: Agilent 5977A MSD or equivalent.

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector: Split/splitless, operated in split mode (e.g., 50:1) at 250°C.

    • Oven Program: Initial temperature of 70°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Mass Spectrometer: Electron Ionization (EI) at 70 eV. Scan range of m/z 40-300.

  • Data Analysis:

    • Identify the peak for this compound by comparing the retention time and mass spectrum to that of the reference standard.

    • The mass spectrum of this compound will exhibit a characteristic molecular ion peak and fragmentation pattern.

    • Integrate all peaks in the chromatogram and calculate the purity of the sample based on the area percentage of the main peak.

The Critical Role of this compound in Drug Development and Agrochemicals

The utility of this compound as a synthetic intermediate is well-established in both the pharmaceutical and agrochemical industries.

  • In Pharmaceutical Research: This compound is a key precursor for the synthesis of a variety of therapeutic agents, particularly those targeting the central nervous system.[1] Its structural motif is found in molecules designed to treat neurological disorders. For instance, a related compound, 3-(Chloromethyl)-5-methylpyridine hydrochloride, is an intermediate in the synthesis of Rupatadine, an antihistamine.[9]

  • In Agrochemical Development: this compound serves as a foundational element in the creation of modern pesticides and herbicides.[1][10] The pyridine ring is a common feature in many successful agrochemicals, and the specific substitution pattern of this compound allows for the development of compounds with high efficacy and selectivity.

Conclusion: A Call for Rigorous Quality Assessment

This compound is an indispensable tool for the modern synthetic chemist. Its commercial availability from a range of suppliers provides researchers with ample access to this key intermediate. However, the success of any synthetic endeavor hinges on the quality of the starting materials. As such, a thorough understanding of the available purity grades and the implementation of a rigorous quality control program are not merely best practices but essential components of scientifically sound research and development. The methodologies and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to make informed decisions regarding the procurement and use of this compound, ultimately contributing to the successful advancement of their projects.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-methylpyridine is a versatile heterocyclic building block of significant interest in the pharmaceutical and agrochemical industries.[1] Its substituted pyridine scaffold is a common motif in a wide array of biologically active compounds.[2] The presence of a chlorine atom at the 3-position provides a reactive handle for various cross-coupling and substitution reactions, enabling the introduction of molecular diversity. This application note provides detailed protocols for the synthesis of key pharmaceutical intermediates from this compound, focusing on robust and widely applicable synthetic methodologies. We will explore palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Buchwald-Hartwig amination, as well as nucleophilic aromatic substitution, to generate valuable intermediates such as 3-methyl-5-arylpyridines and 3-amino-5-methylpyridine. These intermediates are crucial precursors for the development of novel therapeutic agents targeting a range of diseases, including neurological disorders and inflammatory conditions.[1][3]

Core Synthetic Strategies and Mechanistic Rationale

The synthetic utility of this compound is primarily centered around the reactivity of the C-Cl bond. Three principal transformations are highlighted in this guide:

  • Suzuki-Miyaura Cross-Coupling: This powerful palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This strategy is fundamental for accessing 3-methyl-5-arylpyridine derivatives, a scaffold present in numerous biologically active molecules. The catalytic cycle involves the oxidative addition of the chloropyridine to a Pd(0) complex, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the desired biaryl product.[4]

  • Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a premier method for the formation of carbon-nitrogen bonds.[5] It allows for the coupling of this compound with a wide range of primary and secondary amines, including ammonia equivalents, to produce 3-amino-5-methylpyridine and its N-substituted derivatives.[3] Similar to the Suzuki-Miyaura coupling, the mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle.[5] The choice of a bulky, electron-rich phosphine ligand is often critical for achieving high efficiency, especially with less reactive aryl chlorides.[5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen, facilitates nucleophilic attack. While the 3-position is less activated than the 2- or 4-positions, SNAr can still be a viable strategy for the introduction of nucleophiles, especially with highly reactive nucleophiles like ammonia or primary amines under elevated temperatures.[6] This method offers a direct, often metal-free, route to aminated pyridine derivatives.[6]

Experimental Protocols

Protocol 1: Synthesis of 3-Methyl-5-phenylpyridine via Suzuki-Miyaura Coupling

This protocol details the synthesis of 3-methyl-5-phenylpyridine, a key intermediate for various pharmaceutical scaffolds.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Water, degassed (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium phosphate (2.0 mmol), palladium(II) acetate (0.02 mmol), and SPhos (0.04 mmol).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) to the flask via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3-methyl-5-phenylpyridine.

Data Summary Table for Suzuki-Miyaura Coupling:

ParameterValue
Starting Material This compound
Reagent Phenylboronic acid
Catalyst System Pd(OAc)₂ / SPhos
Base K₃PO₄
Solvent 1,4-Dioxane / H₂O (4:1)
Temperature 100 °C
Reaction Time 12-18 h
Expected Yield 75-90%

Experimental Workflow Diagram (Suzuki-Miyaura Coupling):

Suzuki_Miyaura_Workflow A 1. Reagent Addition (this compound, Phenylboronic acid, Base, Catalyst, Ligand) B 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C 3. Solvent Addition (Anhydrous 1,4-Dioxane/H₂O) B->C D 4. Reaction (100 °C, 12-18 h) C->D E 5. Work-up (EtOAc/H₂O Extraction) D->E F 6. Purification (Column Chromatography) E->F G Product (3-Methyl-5-phenylpyridine) F->G

Caption: Experimental workflow for the synthesis of 3-Methyl-5-phenylpyridine.

Protocol 2: Synthesis of 3-Amino-5-methylpyridine via Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-amino-5-methylpyridine, a versatile intermediate for the preparation of various pharmaceuticals.[3]

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 mmol, 1.5 mol%)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.03 mmol, 3.0 mol%)

  • Sodium tert-butoxide (NaOtBu, 2.0 mmol, 2.0 equiv.)

  • Ammonia (0.5 M solution in 1,4-dioxane, 4.0 mL, 2.0 mmol, 2.0 equiv.)

  • Toluene, anhydrous (5 mL)

Procedure:

  • In a glovebox, combine this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.015 mmol), XPhos (0.03 mmol), and sodium tert-butoxide (2.0 mmol) in a pressure-rated reaction vessel.

  • Add anhydrous toluene (5 mL) and the ammonia solution in 1,4-dioxane (4.0 mL).

  • Seal the vessel and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 18-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully unseal the vessel and quench the reaction with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford the desired 3-amino-5-methylpyridine.

Data Summary Table for Buchwald-Hartwig Amination:

ParameterValue
Starting Material This compound
Reagent Ammonia (0.5 M in 1,4-dioxane)
Catalyst System Pd₂(dba)₃ / XPhos
Base NaOtBu
Solvent Toluene / 1,4-Dioxane
Temperature 110 °C
Reaction Time 18-24 h
Expected Yield 70-85%

Catalytic Cycle Diagram (Buchwald-Hartwig Amination):

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Cl PdII_Cl L₂Pd(II)(Ar)Cl OA->PdII_Cl LE Ligand Exchange PdII_Cl->LE HNR'R'' -Cl⁻ PdII_Amine L₂Pd(II)(Ar)(NHR'R'') LE->PdII_Amine DP Deprotonation (Base) PdII_Amine->DP PdII_Amido L₂Pd(II)(Ar)(NR'R'') DP->PdII_Amido RE Reductive Elimination PdII_Amido->RE RE->Pd0 regenerates Product Ar-NR'R'' RE->Product ArCl Ar-Cl Amine HNR'R''

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol 3: Synthesis of 3-Amino-5-methylpyridine via Nucleophilic Aromatic Substitution (SNAr)

This protocol provides a metal-free alternative for the synthesis of 3-amino-5-methylpyridine.

Reaction Scheme:

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Aqueous Ammonia (28-30%, 10 mL)

  • Copper(I) oxide (Cu₂O, 0.1 mmol, 10 mol%) (optional, as catalyst)

  • High-pressure reaction vessel (autoclave)

Procedure:

  • Place this compound (1.0 mmol) and aqueous ammonia (10 mL) into a high-pressure reaction vessel.

  • (Optional) Add copper(I) oxide (0.1 mmol) to catalyze the reaction.

  • Seal the vessel securely.

  • Heat the reaction mixture to 180-200 °C with stirring for 24-48 hours. The internal pressure will increase significantly.

  • Monitor the reaction progress by GC-MS after carefully taking an aliquot from the cooled and depressurized vessel.

  • Upon completion, cool the vessel to room temperature and carefully vent the excess pressure.

  • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

  • Dissolve the residue in dichloromethane (30 mL) and wash with water (2 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify by column chromatography or recrystallization to yield 3-amino-5-methylpyridine.

Data Summary Table for Nucleophilic Aromatic Substitution:

ParameterValue
Starting Material This compound
Reagent Aqueous Ammonia
Catalyst (Optional) Cu₂O
Solvent Water
Temperature 180-200 °C
Reaction Time 24-48 h
Expected Yield 50-70%

Application of Intermediates in Pharmaceutical Synthesis

The intermediates synthesized from this compound are valuable precursors in drug discovery.

  • 3-Amino-5-methylpyridine: This intermediate is a cornerstone for the synthesis of a variety of bioactive molecules.[3] For instance, it serves as a key building block for imidazopyridines, a class of compounds known for their hypnotic and anxiolytic properties.[7] A prominent example is the drug Zolpidem , which is used for the treatment of insomnia.[7] The synthesis of Zolpidem involves the reaction of a 2-amino-5-methylpyridine derivative with other reagents to construct the fused imidazopyridine ring system.[7]

  • 3-Methyl-5-phenylpyridine and its Analogs: The 3-arylpyridine scaffold is a privileged structure in medicinal chemistry. Derivatives of 3-methyl-5-phenylpyridine have been investigated for a range of therapeutic applications, including as potential c-MET inhibitors for cancer therapy and as ligands for adenosine A1 receptors for the potential treatment of epilepsy.[8][9][10] The ability to readily synthesize a library of 3-methyl-5-arylpyridines via Suzuki-Miyaura coupling allows for extensive structure-activity relationship (SAR) studies in drug development programs.

Conclusion

This compound is a readily available and highly versatile starting material for the synthesis of valuable pharmaceutical intermediates. The protocols outlined in this application note for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution provide robust and scalable methods for the preparation of 3-methyl-5-arylpyridines and 3-amino-5-methylpyridine. The successful application of these intermediates in the synthesis of marketed drugs and clinical candidates underscores the importance of this compound in modern medicinal chemistry. These methodologies empower researchers and drug development professionals to efficiently access a diverse range of pyridine-based compounds for the discovery of new therapeutic agents.

References

Application Notes & Protocols: The Strategic Role of Chloro-Methylpyridines in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted pyridines are foundational scaffolds in modern agrochemical design, prized for their versatile reactivity and presence in numerous high-performance active ingredients. Among these, 3-Chloro-5-methylpyridine, and more prominently its isomer 2-Chloro-5-methylpyridine, serve as critical starting materials for the synthesis of a wide range of insecticides, herbicides, and fungicides.[1] This document provides an in-depth guide for researchers and development scientists on the strategic utilization of these intermediates. We will explore the key chemical transformations, provide detailed, field-tested protocols for the synthesis of pivotal downstream intermediates, and explain the mechanistic rationale behind these synthetic choices, thereby offering a comprehensive resource for leveraging chloro-methylpyridines in next-generation crop protection solutions.

Introduction: The Versatility of the Chloro-Methylpyridine Scaffold

2-Chloro-5-methylpyridine (CAS 18368-64-4) is a cornerstone intermediate in the agrochemical industry.[1] Its value lies in the differential reactivity of its two key functional handles: the chloro-substituted pyridine ring and the methyl group. The methyl group is susceptible to free-radical halogenation, allowing for the stepwise introduction of one to three chlorine atoms. This transformation is the gateway to producing crucial intermediates like 2-chloro-5-(chloromethyl)pyridine, the direct precursor to neonicotinoid insecticides, and 2-chloro-5-(trichloromethyl)pyridine, which is subsequently fluorinated to access trifluoromethylpyridine-based herbicides and fungicides.[2][3][4] The chlorine atom on the pyridine ring, while relatively stable, provides a site for subsequent nucleophilic substitution or cross-coupling reactions to build the final, complex active ingredient. This guide will focus primarily on the synthetic pathways originating from the more industrially prevalent 2-Chloro-5-methylpyridine.

Core Synthetic Pathways & Key Intermediates

The journey from 2-Chloro-5-methylpyridine to a final agrochemical product involves a series of well-established, yet nuanced, chemical transformations. The initial and most critical step is the selective chlorination of the side-chain methyl group.

G A 2-Chloro-5-methylpyridine B 2-Chloro-5-(chloromethyl)pyridine A->B Side-Chain Monochlorination C 2-Chloro-5-(trichloromethyl)pyridine A->C Exhaustive Side-Chain Chlorination D Neonicotinoid Insecticides (e.g., Imidacloprid, Acetamiprid) B->D Nucleophilic Substitution E 2-Chloro-5-(trifluoromethyl)pyridine C->E Halogen Exchange (Fluorination) F Herbicides (e.g., Fluazifop-butyl) E->F Ether Synthesis G 2,3-Dichloro-5-(trifluoromethyl)pyridine E->G Ring Chlorination H Fungicides (e.g., Fluazinam) G->H Amination

Figure 1: Key synthetic transformations of 2-Chloro-5-methylpyridine.

Side-Chain Chlorination: A Controlled Free-Radical Process

The conversion of the methyl group to chloromethyl, dichloromethyl, or trichloromethyl derivatives is typically achieved via free-radical chlorination using chlorine gas, often initiated by UV light or a chemical initiator.[4][5] The degree of chlorination is controlled by the stoichiometry of the chlorine gas and the reaction conditions.

  • Monochlorination to produce 2-Chloro-5-(chloromethyl)pyridine is the critical step for neonicotinoid synthesis.[6][7]

  • Exhaustive Chlorination to yield 2-Chloro-5-(trichloromethyl)pyridine is the precursor for many fluorinated herbicides and fungicides.[4]

Halogen Exchange (Fluorination): Accessing the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is a highly sought-after moiety in agrochemical design due to its metabolic stability and ability to enhance biological activity. The robust C-Cl bonds in the -CCl3 group of 2-Chloro-5-(trichloromethyl)pyridine are replaced with C-F bonds, typically via a halogen exchange (Halex) reaction with hydrogen fluoride (HF) or other fluorinating agents, often in the vapor phase over a catalyst.[2][3] This produces 2-Chloro-5-(trifluoromethyl)pyridine, a key building block for herbicides like fluazifop-butyl.[4][5]

Ring Chlorination: Building Complexity

Further functionalization of the pyridine ring itself adds another layer of complexity and is crucial for certain fungicides. For example, the vapor-phase chlorination of 2-chloro-5-(trifluoromethyl)pyridine can yield 2,3-dichloro-5-(trifluoromethyl)pyridine, a direct precursor to the fungicide fluazinam.[2][3][8]

Experimental Protocols & Methodologies

The following protocols are generalized representations of industrial synthesis processes. Researchers must conduct their own risk assessments and optimization studies.

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine - Precursor for Neonicotinoids

This protocol describes the controlled monochlorination of the methyl side-chain, a pivotal step for synthesizing insecticides like Imidacloprid and Acetamiprid.[1][6]

Causality: This reaction proceeds via a free-radical mechanism. UV light provides the energy to homolytically cleave Cl2 into chlorine radicals, which then abstract a hydrogen atom from the methyl group. The resulting benzylic-type radical reacts with another molecule of Cl2 to propagate the chain. Using a solvent like carbon tetrachloride helps to dissolve the reactants and facilitate the reaction, though modern "green" syntheses aim to avoid such solvents.[7]

Materials & Equipment:

  • Reaction vessel with a gas inlet, condenser, mechanical stirrer, and a UV lamp.

  • 2-Chloro-5-methylpyridine

  • Chlorine gas (Cl2)

  • Inert solvent (e.g., carbon tetrachloride or a higher boiling point solvent like 1,2,4-trichlorobenzene)[5]

  • Nitrogen or Argon for inerting

  • Aqueous sodium bicarbonate solution (for quenching)

  • Organic solvent for extraction (e.g., dichloromethane)

  • Anhydrous magnesium sulfate (for drying)

Procedure:

  • Charge the reaction vessel with 2-Chloro-5-methylpyridine (1.0 eq) and the solvent.

  • Purge the system with nitrogen to remove oxygen, which can interfere with radical reactions.

  • Heat the mixture to a suitable temperature (e.g., 80-120°C).[5]

  • Switch on the UV lamp to initiate the reaction.

  • Begin bubbling chlorine gas (approx. 1.0-1.2 eq) through the solution at a controlled rate. The stoichiometry is critical to favor monochlorination.

  • Monitor the reaction progress by Gas Chromatography (GC) to track the consumption of starting material and the formation of mono-, di-, and trichlorinated products.

  • Once the desired conversion is reached, stop the chlorine flow and switch off the UV lamp.

  • Cool the reaction mixture to room temperature and purge with nitrogen to remove excess chlorine.

  • Carefully quench the reaction mixture by washing with an aqueous sodium bicarbonate solution to neutralize any dissolved HCl.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-Chloro-5-(chloromethyl)pyridine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Reactor with 2-Chloro-5-methylpyridine & Solvent B Purge with N2 A->B C Heat to 80-120°C B->C D Initiate with UV Light C->D E Introduce Cl2 Gas (1.0-1.2 eq) D->E F Monitor by GC E->F G Cool & Purge N2 F->G H Quench with NaHCO3(aq) G->H I Extract & Dry H->I J Purify by Distillation I->J

Figure 2: Workflow for the synthesis of 2-Chloro-5-(chloromethyl)pyridine.

Protocol 2: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine - Precursor for Herbicides

This two-stage protocol outlines the exhaustive chlorination of 2-Chloro-5-methylpyridine followed by vapor-phase fluorination, a key route to herbicides like fluazifop-butyl.[2][3][4]

Stage A: Exhaustive Chlorination to 2-Chloro-5-(trichloromethyl)pyridine

Causality: To achieve exhaustive chlorination, a significant excess of chlorine gas is used under conditions that sustain the free-radical chain reaction until all three hydrogen atoms on the methyl group are replaced. A higher temperature and prolonged reaction time are often required compared to monochlorination.

Procedure:

  • Following a similar setup to Protocol 1, charge the reactor with 2-Chloro-5-methylpyridine (1.0 eq) and a high-boiling solvent.

  • Heat the mixture (e.g., 100-140°C) and initiate with a UV lamp or a radical initiator.

  • Introduce an excess of chlorine gas (>3.0 eq) over several hours.

  • Monitor the reaction by GC until the starting material and intermediate chlorinated species are consumed.

  • The work-up is similar to Protocol 1. The resulting 2-Chloro-5-(trichloromethyl)pyridine is often used directly in the next step.[4][5]

Stage B: Vapor-Phase Fluorination

Causality: This is a high-temperature, catalyzed halogen exchange reaction. The vaporized trichloromethyl compound passes over a catalyst bed (e.g., transition metal fluorides) in the presence of anhydrous hydrogen fluoride (HF).[2][3] The catalyst facilitates the cleavage of C-Cl bonds and the formation of more thermodynamically stable C-F bonds. This process requires specialized industrial equipment to handle corrosive HF gas at high temperatures.

Procedure (Conceptual for Laboratory Understanding):

  • A specialized vapor-phase reactor containing a catalyst bed (e.g., iron fluoride) is heated to >300°C.[2][3]

  • A stream of anhydrous HF gas is passed through the reactor.

  • The crude 2-Chloro-5-(trichloromethyl)pyridine from Stage A is vaporized and introduced into the HF stream before the reactor.

  • The gaseous mixture passes through the catalyst bed, where the halogen exchange occurs.

  • The product stream exiting the reactor is cooled to condense the organic products.

  • The crude product is washed with a weak base to neutralize residual acid and then purified by distillation to yield 2-Chloro-5-(trifluoromethyl)pyridine.

Table 1: Summary of Key Intermediates and Properties

Compound NameCAS NumberMolecular FormulaMolecular WeightKey Application
2-Chloro-5-methylpyridine18368-64-4C₆H₆ClN127.57Starting Material
2-Chloro-5-(chloromethyl)pyridine70258-18-3C₆H₅Cl₂N162.02Neonicotinoid Synthesis[7]
2-Chloro-5-(trichloromethyl)pyridine52335-57-8C₆H₃Cl₄N230.91Herbicide/Fungicide Synthesis[4]
2-Chloro-5-(trifluoromethyl)pyridine52334-79-7C₆H₃ClF₃N181.54Herbicide Synthesis[3]
2,3-Dichloro-5-(trifluoromethyl)pyridine69045-84-7C₆H₂Cl₂F₃N215.99Fungicide Synthesis[2]

Self-Validating Systems and Quality Control

For every protocol, trustworthiness is established through rigorous in-process monitoring and final product analysis.

  • Reaction Monitoring: Gas Chromatography (GC) is the primary tool to track the conversion of starting material and the selective formation of the desired product over by-products (e.g., di- or trichlorinated species in Protocol 1).

  • Structural Verification: The identity and purity of the final intermediate should be confirmed using a combination of GC-MS (to confirm molecular weight), ¹H NMR (to confirm the structure and disappearance of the methyl proton signal), and ¹⁹F NMR (for fluorinated products).

  • Purity Analysis: Final purity is typically quantified by GC with an internal standard or by High-Performance Liquid Chromatography (HPLC). A purity of >95-98% is often required for subsequent steps.

Conclusion

This compound and its isomer 2-Chloro-5-methylpyridine are not merely commodity chemicals; they are strategic intermediates that unlock access to some of the most important classes of modern agrochemicals. A deep understanding of the principles of free-radical side-chain halogenation and subsequent transformations like halogen exchange is critical for any scientist in the field. The protocols and workflows detailed herein provide a robust framework for the synthesis of key downstream products, emphasizing the causality behind experimental choices to ensure reproducibility and success in the laboratory and beyond.

References

Application Notes & Protocols: 3-Chloro-5-methylpyridine as a Versatile Synthon for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of 3-chloro-5-methylpyridine as a pivotal building block for the discovery of novel pesticides. The pyridine scaffold is a well-established pharmacophore in agrochemistry, and the unique substitution pattern of this compound offers multiple strategic avenues for chemical elaboration.[1] This document details the physicochemical properties and reactivity of this versatile intermediate, presents validated, step-by-step protocols for its conversion into advanced pesticide analogs, and discusses the biological implications and modes of action for the resulting compounds.

Introduction: The Strategic Value of the Pyridine Moiety

Pyridine-based chemical structures are integral to modern agriculture, found in a wide range of highly effective herbicides, fungicides, and insecticides.[1] Their success stems from a combination of metabolic stability, favorable transport properties in plants, and the ability to be functionalized to interact with a diverse array of biological targets. Among the many pyridine-based synthons, this compound (CAS 19230-55-8) has emerged as a particularly valuable starting material.[2] Its structure is pre-configured with two distinct and orthogonally reactive sites: a chlorine atom susceptible to nucleophilic substitution and a methyl group that can be readily halogenated to introduce a reactive "handle" for further coupling reactions. This dual reactivity allows for the streamlined synthesis of complex molecules, most notably neonicotinoid insecticides and their next-generation analogs.[3]

This application note serves as a practical guide to harnessing the synthetic potential of this compound. We will move beyond theoretical concepts to provide detailed, field-proven protocols, explain the causal logic behind experimental choices, and offer a framework for the characterization and biological evaluation of novel pesticide candidates.

Physicochemical Properties & Reactivity Profile

A thorough understanding of the substrate's properties is fundamental to successful reaction design. This compound is a colorless to light yellow liquid whose reactivity is governed by the interplay of its substituents on the electron-deficient pyridine ring.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 19230-55-8[2][5][6]
Molecular Formula C₆H₆ClN[2][5][6]
Molecular Weight 127.57 g/mol [2][5][6]
Appearance Light yellow to brown liquid[2]
Boiling Point 176.7 ± 20.0 °C (Predicted)[5]
Density 1.150 ± 0.06 g/cm³ (Predicted)[5]
Purity ≥ 98% (Typical)[2]

The key to its utility lies in its distinct reactive sites, as illustrated below. The chlorine atom at the 3-position is activated towards nucleophilic aromatic substitution (SₙAr) due to the electron-withdrawing nature of the ring nitrogen. The methyl group at the 5-position provides a site for free-radical halogenation, a critical step for building intermediates used in the synthesis of major insecticides like imidacloprid and acetamiprid.[3][7]

Caption: Key reactive sites on the this compound scaffold.

Key Synthetic Pathways & Experimental Protocols

We present two primary, high-yield strategies for elaborating this compound into precursors for novel pesticides.

Pathway I: Side-Chain Functionalization for Neonicotinoid Scaffolds

This pathway is paramount for the synthesis of neonicotinoid insecticides, which act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[1][8] The core strategy involves converting the C5-methyl group into a chloromethyl group, creating a potent electrophile for coupling with various nucleophilic toxophores.

G start This compound step1 Protocol 1: Radical Chlorination (e.g., Cl₂, AIBN) start->step1 intermediate 2-Chloro-5-(chloromethyl)pyridine (Key Electrophile) step1->intermediate step2 Protocol 2: Nucleophilic Substitution (e.g., with R-NH-Toxophore) intermediate->step2 end Novel Pesticide Analog (e.g., Neonicotinoid) step2->end

Caption: Workflow for side-chain functionalization of this compound.

Protocol 1: Synthesis of 2-Chloro-5-(chloromethyl)pyridine

  • Rationale: This reaction transforms the relatively inert methyl group into a reactive benzylic-type halide. The use of a free-radical initiator (like AIBN) and a chlorinating agent (like chlorine gas or NCS) is crucial for selectively halogenating the methyl group without significant chlorination of the pyridine ring.[7][9] This intermediate is a cornerstone for numerous commercial insecticides.[3][10]

  • Materials:

    • This compound (1.0 eq)

    • Carbon tetrachloride (CCl₄) or Dichloromethane (DCM)

    • N-Chlorosuccinimide (NCS) (1.1 eq) or Chlorine Gas

    • Azobisisobutyronitrile (AIBN) (0.05 eq)

    • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

    • Anhydrous magnesium sulfate (MgSO₄)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add this compound and CCl₄ (approx. 5 mL per gram of starting material).

    • Add NCS (1.1 eq) and AIBN (0.05 eq) to the solution.

    • Heat the reaction mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere.

    • Monitor the reaction progress by TLC or GC-MS (typically 4-6 hours). The starting material spot should diminish and a new, lower Rf spot corresponding to the product should appear.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid succinimide byproduct and wash it with a small amount of CCl₄.

    • Combine the filtrates and wash with saturated NaHCO₃ solution (2 x 50 mL) to remove any acidic impurities, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography (silica gel, hexane:ethyl acetate gradient) to yield 2-chloro-5-(chloromethyl)pyridine as a solid or oil.

  • Expected Characterization Data:

AnalysisExpected Result
¹H NMR δ ~8.4 (s, 1H, H-6), ~7.8 (s, 1H, H-4), ~4.6 (s, 2H, -CH₂Cl)
Mass Spec (EI) M⁺ peak at m/z ≈ 161/163 (Cl isotope pattern)

Protocol 2: Synthesis of a Novel N-Substituted Neonicotinoid Analog

  • Rationale: This step involves the nucleophilic substitution of the chloride from 2-chloro-5-(chloromethyl)pyridine by a nitrogen-containing moiety, which often serves as the toxophore that binds to the nAChR.[11] The choice of base is critical to deprotonate the nucleophile without promoting side reactions.

  • Materials:

    • 2-Chloro-5-(chloromethyl)pyridine (1.0 eq)

    • Nucleophile (e.g., N-methyl-N'-nitroguanidine) (1.05 eq)

    • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.5 eq)

    • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a dry, nitrogen-flushed flask, suspend the nucleophile (1.05 eq) and K₂CO₃ (1.5 eq) in anhydrous acetonitrile.

    • Stir the suspension at room temperature for 30 minutes.

    • Add a solution of 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in acetonitrile dropwise over 15 minutes.

    • Heat the reaction mixture to 50-60°C and stir for 6-12 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer with anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • Purify the crude product by recrystallization or column chromatography to obtain the final neonicotinoid analog.

Pathway II: Ring Functionalization via Nucleophilic Aromatic Substitution (SₙAr)

This strategy leverages the chloro-substituent at the C3 position to introduce diverse functionalities directly onto the pyridine ring, opening pathways to novel herbicides, fungicides, or insecticides with different modes of action.

Protocol 3: General Procedure for SₙAr with an Amine Nucleophile

  • Rationale: The electron-deficient nature of the pyridine ring facilitates SₙAr, especially with activating groups. This protocol provides a general method for coupling amines, anilines, or other N-nucleophiles to the C3 position.

  • Materials:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., 4-fluoroaniline) (1.2 eq)

    • Strong, non-nucleophilic base (e.g., Sodium tert-butoxide) (1.5 eq)

    • Palladium catalyst (e.g., Pd₂(dba)₃) (0.02 eq)

    • Ligand (e.g., Xantphos) (0.04 eq)

    • Anhydrous Toluene or Dioxane

  • Procedure:

    • To an oven-dried Schlenk flask, add the palladium catalyst, ligand, and sodium tert-butoxide.

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

    • Add anhydrous toluene, followed by this compound and the amine nucleophile via syringe.

    • Heat the mixture to 100-110°C with vigorous stirring.

    • Monitor the reaction by GC-MS or LC-MS until the starting material is consumed (typically 12-24 hours).

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the catalyst.

    • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

    • Concentrate the solvent and purify the product by column chromatography.

Biological Evaluation Framework

The ultimate validation of a novel pesticide is its biological activity. The compounds synthesized from this compound can be screened against a variety of targets.

  • Mode of Action:

    • Neonicotinoid Analogs (from Pathway I): These compounds are expected to act as agonists on insect nicotinic acetylcholine receptors (nAChRs), leading to overstimulation of the nervous system, paralysis, and death.[8][12] Their selectivity for insect nAChRs over mammalian receptors is a key aspect of their safety profile.[1]

    • SₙAr Products (from Pathway II): The mode of action will depend entirely on the nature of the coupled nucleophile. The resulting compounds could target a wide range of enzymes or receptors, necessitating broader screening panels.

Protocol 4: High-Level Insecticidal Bioassay against Aphids (Aphis craccivora)

  • Rationale: Aphids are common agricultural pests and a standard model for evaluating the efficacy of insecticides targeting sap-sucking insects.[13] This protocol provides a basic framework for a dose-response study.

  • Procedure:

    • Compound Preparation: Prepare a stock solution of the synthesized compound in acetone or DMSO. Create a series of dilutions (e.g., 100, 50, 25, 12.5, 6.25 ppm) in water containing a surfactant (e.g., 0.1% Tween-80).

    • Treatment: Evenly spray the prepared solutions onto host plant leaves (e.g., fava bean) until runoff. Allow the leaves to air dry. A control group should be sprayed with the surfactant solution only.

    • Infestation: Place treated leaves in petri dishes with a moist filter paper. Introduce a set number of aphids (e.g., 20 adults) onto each leaf.

    • Incubation: Keep the petri dishes in a controlled environment (e.g., 25°C, 65% RH).

    • Mortality Assessment: Record the number of dead or moribund aphids at 24 and 48-hour intervals.

    • Data Analysis: Use the mortality data to calculate the LC₅₀ (lethal concentration required to kill 50% of the population) value using probit analysis. Compare this value to a commercial standard (e.g., imidacloprid).

Conclusion and Future Perspectives

This compound is a high-value, versatile building block for agrochemical discovery. Its well-defined reactivity allows for the strategic and efficient synthesis of diverse molecular scaffolds. The protocols outlined in this document provide a robust starting point for researchers to develop next-generation pesticides. Future work should focus on leveraging these synthetic pathways to create compounds that not only exhibit high efficacy but also possess improved safety profiles for non-target organisms and the environment, thereby addressing the critical need for sustainable pest management solutions.

References

Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 3-Aryl-5-methylpyridines

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its robustness, functional group tolerance, and the mild conditions under which it forms carbon-carbon bonds.[1][2][3][4] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for constructing biaryl and heteroaryl scaffolds. The 3-aryl-5-methylpyridine motif is a privileged structure found in numerous biologically active compounds and functional materials. The strategic coupling of 3-chloro-5-methylpyridine with various boronic acids or their derivatives provides a direct and modular route to these valuable compounds.

However, the coupling of heteroaryl chlorides, such as this compound, presents distinct challenges compared to their bromide or iodide counterparts. The inherent strength of the C-Cl bond and the electron-deficient nature of the pyridine ring necessitate the use of highly active catalytic systems to achieve efficient oxidative addition, which is often the rate-limiting step of the catalytic cycle.[5] This guide provides a comprehensive overview of the mechanistic considerations, optimized protocols, and practical insights for successfully employing this compound in Suzuki-Miyaura coupling reactions. The protocols herein are synthesized from established methodologies for structurally similar chloropyridines, offering a robust starting point for reaction development and optimization.[5]

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][6] The cycle is generally understood to comprise three fundamental steps: oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the organoboron species, facilitating the key transmetalation step.[3]

  • Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) species, which inserts into the carbon-chlorine bond of this compound. This step forms a square planar Palladium(II) intermediate. This is often the most challenging step for aryl chlorides and requires an electron-rich, sterically demanding ligand on the palladium center to promote the reaction.

  • Transmetalation: The aryl or heteroaryl group from the boronic acid (or its boronate ester) is transferred to the Palladium(II) complex, displacing the halide. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate "ate" complex.[3]

  • Reductive Elimination: The two organic moieties on the palladium center couple and are eliminated from the coordination sphere as the desired biaryl product. This step regenerates the catalytically active Palladium(0) species, allowing the cycle to continue.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition 3-Chloro-5- methylpyridine pd2_intermediate L₂Pd(II)(Ar)Cl oxidative_addition->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation Ar'-B(OH)₂ + Base pd2_biaryl L₂Pd(II)(Ar)(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination Forms C-C bond reductive_elimination->pd0 Product (3-Aryl-5-methylpyridine) caption Suzuki-Miyaura Catalytic Cycle.

Figure 1: A simplified representation of the Palladium-catalyzed Suzuki-Miyaura cross-coupling cycle.

Optimized Reaction Parameters

The success of the Suzuki-Miyaura coupling of this compound is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. Due to the lower reactivity of the C-Cl bond, catalyst systems that are effective for aryl bromides may prove insufficient.

Parameter Recommended Reagents/Conditions Rationale & Expert Insights
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) sources, respectively. They are reduced in situ to the active Pd(0) catalyst by the phosphine ligand.
Ligand Buchwald Ligands: SPhos, XPhosNHC Ligands: IPr, SIPrCritical for Success. For challenging substrates like chloropyridines, bulky, electron-rich monophosphine ligands (e.g., Buchwald-type) or N-Heterocyclic Carbene (NHC) ligands are required.[7] These ligands promote the difficult oxidative addition step and stabilize the catalytic species.[5]
Base K₃PO₄, Cs₂CO₃, K₂CO₃A strong, non-nucleophilic base is essential for the transmetalation step. K₃PO₄ and Cs₂CO₃ are often superior for less reactive chlorides. The choice of base can significantly impact yield.
Boron Source Arylboronic Acids, Arylboronic Pinacol EstersBoronic acids are common, but pinacol esters can offer greater stability, especially for substrates prone to protodeboronation.[8]
Solvent System 1,4-Dioxane/H₂O, Toluene, THFAprotic polar or ethereal solvents are standard. A small amount of water is often necessary to solubilize the base and facilitate the formation of the boronate "ate" complex. Anhydrous conditions can also be effective, particularly with stronger bases like potassium phosphate.[5]
Temperature 80-110 °CHigher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage. The optimal temperature should be determined empirically.
Atmosphere Inert (Argon or Nitrogen)The Pd(0) catalyst is sensitive to oxidation, which deactivates it. It is crucial to thoroughly degas the reaction mixture and maintain an inert atmosphere throughout the reaction.[5]

Detailed Experimental Protocols

The following protocols are robust starting points for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid. Safety Note: Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: General Procedure using a Buchwald Ligand (SPhos)

This protocol is recommended as a first-pass experiment for a wide range of arylboronic acids.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Potassium Phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • 1,4-Dioxane (4 mL, degassed)

  • Water (0.8 mL, degassed)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.

  • Catalyst Addition: In a separate vial, weigh the palladium(II) acetate and SPhos ligand and add them to the reaction vessel.

  • Inert Atmosphere: Seal the vessel with a septum. Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure all oxygen is removed.[5]

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe.

  • Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-methylpyridine.

Protocol 2: Alternative Conditions using an NHC Ligand Precatalyst

This protocol utilizes a well-defined Pd-NHC precatalyst, which can offer high activity and operational simplicity.

Materials:

  • This compound (1.0 mmol, 1 equiv.)

  • Arylboronic acid pinacol ester (1.2 mmol, 1.2 equiv.)

  • Cesium Carbonate (Cs₂CO₃, 2.0 mmol, 2.0 equiv.)

  • [Pd(IPr)(cinnamyl)Cl] (0.02 mmol, 2 mol%)

  • Toluene (5 mL, anhydrous and degassed)

Procedure:

  • Reaction Setup (Glovebox): Inside an inert atmosphere glovebox, combine this compound, the arylboronic acid pinacol ester, cesium carbonate, and the [Pd(IPr)(cinnamyl)Cl] precatalyst in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene to the vial.

  • Reaction Execution: Seal the vial tightly and remove it from the glovebox. Place the vial in a pre-heated oil bath or heating block at 110 °C and stir for 12-24 hours.

  • Workup and Purification: Follow steps 6-10 from Protocol 1 for reaction monitoring, workup, and purification.

Figure 2: General experimental workflow for Suzuki-Miyaura coupling.

Troubleshooting and Field-Proven Insights

Problem Potential Cause(s) Suggested Solutions
No or Low Conversion 1. Inactive Catalyst2. Insufficiently Active Ligand3. Poor Quality Reagents1. Ensure Inert Atmosphere: Deoxygenate solvents thoroughly. Use fresh, high-purity palladium precatalyst.2. Screen Ligands: Switch to a more electron-rich and bulky ligand (e.g., from SPhos to XPhos or an NHC ligand).3. Check Boronic Acid: Use fresh boronic acid or switch to a more stable pinacol ester.
Protodeboronation 1. Excess Water or Protic Solvents2. Base-Mediated Decomposition3. Slow Coupling Rate1. Use Anhydrous Conditions: Employ anhydrous solvents and a non-hydroxide base like K₃PO₄ or Cs₂CO₃.2. Switch to Boronic Ester: Pinacol or MIDA boronates are significantly more stable and less prone to this side reaction.[8]3. Increase Reaction Rate: Use a more active catalyst system or higher temperature to ensure the desired coupling outcompetes the decomposition pathway.
Homocoupling of Boronic Acid Presence of Oxygen/OxidantsThis side reaction forms Ar'-Ar' biaryls. Ensure the reaction is rigorously degassed and maintained under a positive pressure of inert gas.
Dehalogenation of Starting Material 1. Presence of Hydride Sources2. Catalyst-Mediated Side Reaction1. Ensure solvents are pure. Some bases or additives can be sources of hydrides.2. This can be ligand-dependent. Screening different phosphine or NHC ligands may mitigate this issue.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful transformation for the synthesis of valuable 3-aryl-5-methylpyridine derivatives. While the inert nature of the C-Cl bond presents a challenge, the use of modern, highly active palladium catalyst systems, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, enables this transformation to be performed with high efficiency. Careful attention to reaction parameters, especially the choice of ligand, base, and the exclusion of atmospheric oxygen, is paramount for success. The protocols and insights provided in this guide offer a solid foundation for researchers to develop and optimize these important coupling reactions.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 3-Substituted 5-Methylpyridine Scaffold

In the landscape of modern organic synthesis, particularly within medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone.[1] 3-Chloro-5-methylpyridine, in particular, serves as a versatile and economically attractive building block. Its strategic functionalization through palladium-catalyzed cross-coupling reactions opens a gateway to a diverse array of novel molecular architectures. These reactions, which form new carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity, have revolutionized the way complex molecules are constructed.[2][3] The development of these powerful synthetic tools was recognized with the 2010 Nobel Prize in Chemistry, awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2]

This guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of this compound. We will delve into the mechanistic underpinnings of key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The protocols provided are designed to be robust starting points for researchers, with an emphasis on the rationale behind the choice of catalysts, ligands, bases, and solvents.

Core Concepts: The Palladium Catalytic Cycle

The majority of palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[2][4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The three key elementary steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex. This is often the rate-determining step, especially with less reactive aryl chlorides.[2][6]

  • Transmetalation (for Suzuki, Sonogashira, etc.) or Migratory Insertion (for Heck): In this step, the organic group from a second reagent is transferred to the palladium center, or an alkene inserts into the palladium-carbon bond.[2][7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the active Pd(0) catalyst, thus closing the catalytic cycle.[2][4]

The efficiency of each step is profoundly influenced by the choice of ligands, which modulate the steric and electronic properties of the palladium center.[4][8]

Palladium Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R-M Coupling Ar-Pd(II)-R(L_n) Transmetal->Coupling RedElim Reductive Elimination Coupling->RedElim Product Ar-R + Pd(0)L_n RedElim->Product Product->Pd0 Regeneration

Caption: Generalized Palladium Catalytic Cycle.

I. Suzuki-Miyaura Coupling: Forging C(sp²)–C(sp²) Bonds

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of biaryl structures by reacting an aryl halide with an organoboron compound, typically a boronic acid or ester.[5][6][9] This reaction is highly valued in the pharmaceutical industry for its mild conditions and tolerance of a wide range of functional groups.[7][10]

Mechanism Insight: The key transmetalation step in the Suzuki reaction is facilitated by a base, which activates the organoboron reagent to form a more nucleophilic "ate" complex, promoting the transfer of the organic group to the palladium center.[7][9]

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic Acid

  • Palladium(II) Acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium Phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

Procedure:

  • To an oven-dried reaction vial under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol, 1 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).[11]

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in degassed 1,4-dioxane (2 mL).

  • Add the catalyst solution to the reaction vial containing the substrates and base.

  • Add additional degassed 1,4-dioxane (2 mL) and degassed water (0.4 mL).[11]

  • Seal the vial tightly and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Typical Conditions for Suzuki Coupling of Chloro-pyridines

Catalyst PrecursorLigandBaseSolventTemp (°C)Yield Range (%)
Pd(OAc)₂SPhosK₃PO₄Dioxane/H₂O100-11075-95
Pd₂(dba)₃XPhosCs₂CO₃Toluene11080-98
PdCl₂(dppf)(dppf)Na₂CO₃DME/H₂O9060-85

Note: Yields are highly dependent on the specific boronic acid partner and require optimization.[11]

II. Buchwald-Hartwig Amination: Constructing C–N Bonds

The Buchwald-Hartwig amination has become an indispensable method for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products.[12][13][14] The reaction couples an aryl halide with a primary or secondary amine in the presence of a palladium catalyst and a base.[15][16]

Mechanism Insight: The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, followed by reductive elimination to form the C-N bond.[13][16] The choice of a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS) is crucial for the deprotonation step.[16][17]

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOt-Bu)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and morpholine (1.2 mmol, 1.2 equiv.) to the tube.

  • Add anhydrous, degassed toluene (5 mL).

  • Seal the tube, remove it from the glovebox, and heat the reaction mixture with stirring to 100-110 °C for 16-24 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Inert Atmosphere Prep (Glovebox) cluster_reaction Reaction cluster_workup Workup & Purification a Charge Schlenk tube with Pd₂(dba)₃, XPhos, NaOt-Bu b Add this compound & Amine a->b c Add Anhydrous Toluene b->c d Seal & Heat (100-110 °C) c->d e Monitor by LC-MS/GC-MS d->e f Cool & Quench e->f g Aqueous Extraction f->g h Dry & Concentrate g->h i Column Chromatography h->i

Caption: Experimental Workflow for Buchwald-Hartwig Amination.

III. Sonogashira Coupling: Accessing Aryl Alkynes

The Sonogashira coupling provides a direct route to arylalkynes by reacting a terminal alkyne with an aryl halide.[18][19] This reaction uniquely employs a dual catalytic system, typically a palladium complex and a copper(I) salt co-catalyst.[19][20]

Mechanism Insight: The Sonogashira reaction follows two interconnected catalytic cycles. The palladium cycle is similar to that of other cross-coupling reactions. In the copper cycle, the terminal alkyne reacts with the copper(I) salt to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the arylpalladium(II) complex, transferring the alkynyl group to the palladium.[19] Copper-free versions of this reaction have also been developed.[18][20]

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA) or Diisopropylamine (DIPA)

  • DMF or THF (anhydrous, degassed)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 1 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., TEA, 5 mL).

  • Add phenylacetylene (1.1 mmol, 1.1 equiv.) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C. The optimal temperature may need to be determined experimentally.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography.

IV. Heck Reaction: Vinylation of Aryl Halides

The Heck reaction, one of the earliest palladium-catalyzed cross-couplings, involves the reaction of an aryl halide with an alkene to form a substituted alkene.[21][22] A base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[5][21]

Mechanism Insight: The Heck reaction mechanism differs from the previously discussed couplings at the transmetalation step. Here, the alkene undergoes a migratory insertion into the aryl-palladium bond. This is followed by a β-hydride elimination step to form the product alkene and a hydridopalladium complex. The base then reacts with this complex to regenerate the Pd(0) catalyst.[5] The reaction typically exhibits a high stereoselectivity for the trans product.[22]

Experimental Protocol: Heck Reaction of this compound with n-Butyl Acrylate

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (TEA)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous, degassed)

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 1 equiv.), n-butyl acrylate (1.5 mmol, 1.5 equiv.), Pd(OAc)₂ (0.03 mmol, 3 mol%), and P(o-tol)₃ (0.06 mmol, 6 mol%).

  • Add anhydrous, degassed DMF (5 mL) and triethylamine (1.5 mmol, 1.5 equiv.).

  • Seal the tube and heat the mixture to 100-120 °C for 24-48 hours.

  • Monitor the reaction by GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sulfate, and concentrate.

  • Purify the product by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a testament to the power and versatility of modern synthetic organic chemistry. The Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions provide reliable and adaptable platforms for introducing a vast range of molecular complexity from a simple, readily available starting material. The protocols outlined in this guide serve as a foundation for further exploration and optimization. As catalyst technology continues to evolve, with the development of more active and robust ligands and pre-catalysts, the scope and efficiency of these transformations will undoubtedly continue to expand, further empowering researchers in their quest for novel molecules with tailored functions.

References

Application Note & Protocol: A Multi-Step Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2,3-dichloro-5-(trifluoromethyl)pyridine, a critical intermediate in the production of high-value agrochemicals and pharmaceuticals.[1] The protocol outlines a robust, three-step pathway starting from the readily available precursor, 2-chloro-5-methylpyridine. The synthesis involves sequential side-chain perchlorination, halogen-exchange fluorination, and regioselective ring chlorination. Each section delves into the underlying chemical principles, provides detailed, field-tested protocols, and emphasizes critical safety considerations for handling the hazardous reagents involved.

Introduction and Synthetic Strategy

2,3-Dichloro-5-(trifluoromethyl)pyridine is a key building block in modern synthetic chemistry, particularly for manufacturing potent fungicides like fluazinam and other biologically active molecules.[1] Its utility stems from the unique electronic properties conferred by the trifluoromethyl group and the specific substitution pattern of the chlorine atoms on the pyridine ring.

The synthetic route detailed herein transforms 2-chloro-5-methylpyridine into the target molecule through a logical and scalable three-stage process. This strategy is predicated on activating the methyl group for transformation before modifying the aromatic ring itself.

  • Side-Chain Perchlorination: The synthesis begins with the exhaustive free-radical chlorination of the methyl group on 2-chloro-5-methylpyridine to yield 2-chloro-5-(trichloromethyl)pyridine.

  • Halogen-Exchange Fluorination: The trichloromethyl intermediate undergoes a Swarts-type reaction, where the chlorine atoms are replaced by fluorine using anhydrous hydrogen fluoride (HF) to form 2-chloro-5-(trifluoromethyl)pyridine.[2][3][4]

  • Regioselective Ring Chlorination: The final step is the introduction of a second chlorine atom onto the pyridine ring at the C-3 position via electrophilic aromatic substitution, catalyzed by a Lewis acid, to afford the final product.[1]

Overall Synthetic Workflow

Synthesis_Workflow Start 2-Chloro-5-methylpyridine Intermediate1 2-Chloro-5-(trichloromethyl)pyridine Start->Intermediate1 Step 1: Perchlorination (Cl₂, UV light) Intermediate2 2-Chloro-5-(trifluoromethyl)pyridine Intermediate1->Intermediate2 Step 2: Fluorination (HF, Catalyst) FinalProduct 2,3-Dichloro-5-(trifluoromethyl)pyridine Intermediate2->FinalProduct Step 3: Ring Chlorination (Cl₂, Lewis Acid)

Caption: High-level overview of the three-step synthetic pathway.

Step 1: Side-Chain Perchlorination of 2-Chloro-5-methylpyridine

Mechanistic Rationale

The conversion of the C-5 methyl group to a trichloromethyl group is achieved through a free-radical chain reaction. The reaction is typically initiated by ultraviolet (UV) light, which homolytically cleaves chlorine molecules (Cl₂) into highly reactive chlorine radicals (Cl•). These radicals abstract a hydrogen atom from the methyl group, generating a benzyl-type radical. This radical then reacts with another molecule of Cl₂, propagating the chain and progressively replacing all three hydrogen atoms with chlorine. The reaction is driven to completion to ensure the formation of the perchlorinated product, 2-chloro-5-(trichloromethyl)pyridine.[5]

Experimental Protocol: Synthesis of 2-Chloro-5-(trichloromethyl)pyridine

Warning: This procedure involves chlorine gas, which is highly toxic and corrosive. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reactor Setup: Charge a three-necked round-bottom flask equipped with a mechanical stirrer, a gas inlet tube extending below the surface of the liquid, a condenser, and a gas outlet connected to a caustic scrubber (e.g., NaOH solution) with 2-chloro-5-methylpyridine.

  • Initiation: Position a UV lamp (e.g., a mercury vapor lamp) to irradiate the reaction vessel. Heat the reaction mixture to reflux.

  • Chlorination: Begin bubbling chlorine gas through the stirred, refluxing solution. The rate of chlorine addition should be controlled to prevent excessive pressure buildup.

  • Reaction Monitoring: Monitor the progress of the reaction by Gas Chromatography (GC). Samples can be carefully withdrawn and analyzed for the disappearance of the starting material and the formation of the desired product. The reaction is typically complete within 8-12 hours.

  • Work-up: Once the reaction is complete (as determined by GC analysis), stop the chlorine flow and turn off the UV lamp. Allow the mixture to cool to room temperature while purging with an inert gas (e.g., nitrogen) to remove any dissolved chlorine and HCl gas.

  • Isolation: The crude product, 2-chloro-5-(trichloromethyl)pyridine, can often be used directly in the next step without extensive purification. If necessary, it can be purified by vacuum distillation.

Data Summary: Perchlorination
ParameterValue
Starting Material 2-chloro-5-methylpyridine
Reagents Chlorine (gas)
Initiator UV Irradiation
Temperature Reflux
Typical Reaction Time 8 - 12 hours
Expected Yield >90% (crude)

Step 2: Halogen-Exchange Fluorination (Swarts Reaction)

Mechanistic Rationale

The transformation of the trichloromethyl group (-CCl₃) to the trifluoromethyl group (-CF₃) is a classic example of a halogen exchange (Halex) reaction, often referred to as the Swarts reaction.[3][6] This nucleophilic substitution is typically carried out using anhydrous hydrogen fluoride (HF), which is both a reagent and a solvent.[2] The reaction is often catalyzed by a Lewis acid, such as antimony trichloride (SbCl₃) or antimony pentachloride (SbCl₅), which facilitates the exchange of chlorine for fluorine. The mechanism involves the formation of a more reactive fluorinating species from the interaction of HF and the antimony catalyst, which then reacts with the trichloromethyl group.[4]

Experimental Protocol: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine

Critical Safety Warning: Anhydrous hydrogen fluoride is extremely corrosive, toxic, and can cause severe, penetrating burns that may not be immediately painful. This procedure must only be performed by trained personnel in a specialized, HF-rated fume hood with appropriate PPE, including HF-resistant gloves, apron, and a full face shield. An emergency response plan, including access to calcium gluconate gel, must be in place.

  • Reactor Preparation: In a suitable pressure reactor (e.g., a Hastelloy or stainless steel autoclave) rated for use with HF, charge the crude 2-chloro-5-(trichloromethyl)pyridine from Step 1.

  • Catalyst Addition: Add a catalytic amount of antimony trichloride (SbCl₃).

  • HF Addition: Cool the reactor and carefully add anhydrous hydrogen fluoride. The amount of HF used is typically in large excess.

  • Reaction: Seal the reactor and heat the mixture. The reaction is typically run at elevated temperatures and pressures (e.g., 120-150 °C).[7]

  • Monitoring: The reaction progress can be monitored by analyzing the pressure drop within the reactor and by taking carefully quenched samples for GC analysis.

  • Work-up: After completion, cool the reactor to a low temperature and slowly vent the excess HF gas through a robust caustic scrubber.

  • Isolation and Purification: Carefully transfer the crude reaction mixture into water or an ice/water mixture. Neutralize the acidic solution with a base (e.g., aqueous NaOH or NaHCO₃). Separate the organic layer, wash with water, and dry over an anhydrous drying agent (e.g., Na₂SO₄). The crude product is then purified by fractional distillation to yield pure 2-chloro-5-(trifluoromethyl)pyridine.

Data Summary: Fluorination
ParameterValue
Starting Material 2-chloro-5-(trichloromethyl)pyridine
Reagents Anhydrous Hydrogen Fluoride (HF)
Catalyst Antimony Trichloride (SbCl₃)
Temperature 120 - 150 °C
Pressure Autogenous
Expected Yield 75 - 85%

Step 3: Regioselective Ring Chlorination

Mechanistic Rationale

The final step involves the chlorination of the pyridine ring. This is an electrophilic aromatic substitution reaction. The existing substituents on the ring—the chloro group at C-2 and the trifluoromethyl group at C-5—are both electron-withdrawing and deactivating. However, the trifluoromethyl group is a powerful meta-director, while the chloro group is an ortho-, para-director. The combined electronic effects strongly direct the incoming electrophile (Cl⁺) to the C-3 position. The reaction requires a Lewis acid catalyst, such as ferric chloride (FeCl₃) or antimony trichloride, to polarize the Cl-Cl bond and generate a sufficiently strong electrophile to overcome the deactivated nature of the ring.[1][8]

Experimental Protocol: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine

Warning: This procedure again involves chlorine gas. Follow all safety precautions outlined in Step 1.

  • Reactor Setup: Charge a glass-lined reactor or a suitable flask with 2-chloro-5-(trifluoromethyl)pyridine and the Lewis acid catalyst (e.g., ferric chloride).

  • Heating: Heat the mixture to the reaction temperature (typically 150-170 °C).[1]

  • Chlorination: Introduce a steady stream of chlorine gas into the hot, stirred mixture.

  • Reaction Monitoring: Monitor the reaction's progress via GC analysis until the starting material is consumed. This reaction can take an extended period (e.g., 18 hours or more).[1]

  • Work-up: Upon completion, cool the reaction mixture and purge with nitrogen to remove excess chlorine.

  • Purification: Carefully quench the reaction mixture by adding it to hot water.[1] Separate the organic layer, wash it with a dilute base solution (e.g., NaHCO₃) to remove acidic impurities, followed by a water wash. Dry the organic layer over anhydrous sodium sulfate. The final product, 2,3-dichloro-5-(trifluoromethyl)pyridine, is isolated and purified by vacuum distillation.

Data Summary: Ring Chlorination
ParameterValue
Starting Material 2-chloro-5-(trifluoromethyl)pyridine
Reagents Chlorine (gas)
Catalyst Ferric Chloride (FeCl₃)
Temperature 150 - 170 °C[1]
Typical Reaction Time ~18 hours[1]
Expected Yield ~70 - 80%

Reaction Logic Visualization

Ring_Chlorination cluster_0 Directing Effects on Pyridine Ring cluster_1 Reaction Components Pyridine Pyridine Ring with Substituents C2_Chloro C2-Chloro (Ortho-, Para-Director) C5_CF3 C5-CF3 (Meta-Director) C3_Position C3 Position (Target Site) C2_Chloro->C3_Position Directs to C3 (ortho) C5_CF3->C3_Position Directs to C3 (meta) Reagents Cl₂ + FeCl₃ Electrophile "Cl⁺" (Electrophile) Reagents->Electrophile Activation Electrophile->C3_Position Attacks Activated Site

Caption: Rationale for the regioselective chlorination at the C-3 position.

Safety and Handling

This synthesis involves multiple hazardous materials and requires strict adherence to safety protocols.

  • Chlorine (Cl₂): A highly toxic and corrosive gas. Always handle in a well-ventilated fume hood. Ensure a caustic scrubber is used to neutralize exhaust gas. Have a chlorine gas detector and emergency response plan in place.

  • Hydrogen Fluoride (HF): Extremely toxic and corrosive. Causes severe, delayed-onset burns. Work must be conducted in a dedicated HF-rated fume hood. Mandates use of specialized PPE, including HF-resistant gloves and a face shield. Calcium gluconate gel must be immediately available as a first aid antidote.[9][10]

  • Chlorinated Pyridines: These compounds are generally toxic and irritating. Avoid contact with skin and eyes and prevent inhalation of vapors.[9][11] Use appropriate PPE, including gloves and safety goggles.

  • Lewis Acids (FeCl₃, SbCl₃): Corrosive and moisture-sensitive. Handle in a dry environment.

  • General Precautions: Always wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[12] Ensure emergency showers and eyewash stations are accessible.

References

Application of 3-Chloro-5-methylpyridine in the Development of Neurological Disorder Drugs: A Guide to Synthesis and Evaluation of Novel Monoamine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Targeting Monoamine Oxidase in Neurological Disorders

Monoamine oxidases (MAO) are a family of enzymes crucial for the degradation of key neurotransmitters in the central nervous system, including dopamine, serotonin, and norepinephrine.[1] Dysfunction in MAO activity, leading to either an excess or deficit of these neurotransmitters, has been implicated in a range of psychiatric and neurological conditions such as depression, Parkinson's disease, and Alzheimer's disease.[2][3][4] Consequently, the inhibition of MAO has emerged as a significant therapeutic strategy. MAO exists in two isoforms, MAO-A and MAO-B, which exhibit different substrate specificities and tissue distributions.[5] Selective inhibitors of MAO-A are primarily used as antidepressants and anxiolytics, while selective MAO-B inhibitors have shown efficacy in the treatment of Parkinson's disease and Alzheimer's disease.[2][3][5] The development of novel, selective, and reversible MAO inhibitors is an active area of research aimed at improving therapeutic outcomes and reducing side effects associated with earlier generations of these drugs.[6][7]

The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[8] Its unique electronic properties and ability to participate in various chemical transformations make it an attractive starting point for the design of novel therapeutics.[9] Specifically, pyridine-containing compounds have shown promise as potent and selective MAO inhibitors.[10][11] This guide focuses on the application of 3-Chloro-5-methylpyridine , a versatile chemical intermediate, in the rational design, synthesis, and biological evaluation of novel MAO inhibitors for the potential treatment of neurological disorders.

Rationale for Utilizing this compound as a Core Scaffold

This compound offers several strategic advantages for the synthesis of diverse libraries of potential MAO inhibitors. The chlorine atom at the 3-position and the methyl group at the 5-position provide distinct points for chemical modification, allowing for the exploration of structure-activity relationships (SAR). The pyridine nitrogen itself can be a key interaction point with the enzyme's active site. The strategic placement of substituents on the pyridine ring can influence the compound's selectivity for MAO-A or MAO-B, as well as its pharmacokinetic properties, such as blood-brain barrier penetration.

PART 1: Synthesis of a Novel Pyridine-Based MAO Inhibitor

This section outlines a representative synthetic protocol for a novel pyridine-based MAO inhibitor, starting from this compound. The proposed synthesis involves a Suzuki-Miyaura cross-coupling reaction to introduce a functionalized aromatic ring, followed by the incorporation of a hydrazone moiety, a common feature in many potent MAO inhibitors.

Experimental Workflow: Synthesis Pathway

Synthesis_Workflow A This compound C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B Arylboronic Acid B->C D 3-Aryl-5-methylpyridine C->D Formation of C-C bond E Functional Group Transformation D->E e.g., Oxidation of methyl group F 3-Aryl-5-formylpyridine E->F H Condensation F->H G Hydrazine Derivative G->H I Target MAO Inhibitor (Pyridine-Hydrazone Derivative) H->I Formation of hydrazone

Caption: Synthetic workflow for a pyridine-hydrazone derivative.

Protocol 1: Synthesis of a 3-Aryl-5-methylpyridine Derivative via Suzuki-Miyaura Coupling

Objective: To introduce a substituted aryl group at the 3-position of the pyridine ring, a key step in building the molecular complexity required for potent MAO inhibition.

Materials:

  • This compound

  • Substituted arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • S-Phos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and S-Phos (0.04 eq).

  • Solvent and Base Addition: Add toluene and a solution of K₃PO₄ (2.0 eq) in water.

  • Reaction Execution: Heat the reaction mixture to reflux (approximately 110 °C) and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-aryl-5-methylpyridine derivative.

  • Characterization: Confirm the structure of the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).

PART 2: Biological Evaluation of Novel Pyridine-Based MAO Inhibitors

This section provides detailed protocols for assessing the in vitro inhibitory activity of the newly synthesized compounds against both MAO-A and MAO-B.

Experimental Workflow: In Vitro MAO Inhibition Assay

MAO_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Synthesized Pyridine Derivative (Test Compound) E Pre-incubation: Enzyme + Inhibitor A->E B MAO-A & MAO-B Enzymes (recombinant human) B->E C Substrates: - Kynuramine (MAO-A) - Benzylamine (MAO-B) F Initiate Reaction: Add Substrate C->F D Positive Controls: - Clorgyline (MAO-A) - Selegiline (MAO-B) D->E E->F G Incubation at 37°C F->G H Stop Reaction G->H I Measure Product Formation (Spectrophotometry/Fluorometry) H->I J Calculate % Inhibition I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro MAO inhibition assay.

Protocol 2: In Vitro Fluorometric MAO Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compounds against human MAO-A and MAO-B. This assay is based on the detection of hydrogen peroxide, a product of the MAO-catalyzed oxidation of monoamines.

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Synthesized pyridine derivatives (test compounds)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Amplex® Red reagent

  • Horseradish peroxidase (HRP)

  • p-Tyramine (non-selective MAO substrate)

  • Sodium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds, positive controls, and substrate in appropriate solvents (e.g., DMSO). Prepare a working solution of Amplex® Red and HRP in the reaction buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Sodium phosphate buffer

    • Test compound at various concentrations (typically in a serial dilution) or positive control.

    • MAO-A or MAO-B enzyme solution.

  • Pre-incubation: Pre-incubate the plate at 37 °C for 15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the p-tyramine substrate and the Amplex® Red/HRP solution to each well.

  • Measurement: Immediately place the plate in a fluorometric microplate reader and measure the fluorescence intensity (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 30-60 minutes at 37 °C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot) for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the vehicle control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation: MAO Inhibition Activity
Compound IDMAO-A IC₅₀ (µM)MAO-B IC₅₀ (µM)Selectivity Index (SI = IC₅₀ MAO-A / IC₅₀ MAO-B)
Test Compound 1 Experimental ValueExperimental ValueCalculated Value
Test Compound 2 Experimental ValueExperimental ValueCalculated Value
Clorgyline Literature/Experimental ValueLiterature/Experimental ValueCalculated Value
Selegiline Literature/Experimental ValueLiterature/Experimental ValueCalculated Value

PART 3: Structure-Activity Relationship (SAR) and Lead Optimization

The data obtained from the MAO inhibition assays will guide the subsequent steps in the drug discovery process. By systematically modifying the structure of the initial hit compound derived from this compound, a structure-activity relationship (SAR) can be established.

Logical Framework for SAR Exploration

SAR_Logic A Initial Hit Compound (from this compound) B Systematic Modification of: - Aryl Ring Substituents - Hydrazone Moiety - Pyridine Ring Substituents A->B C Synthesis of Analog Library B->C D In Vitro MAO Inhibition Assays C->D E Establishment of SAR D->E E->B Iterative Design F Optimization of: - Potency - Selectivity - Physicochemical Properties E->F G Lead Candidate Selection F->G

Caption: Iterative process for SAR exploration and lead optimization.

Key aspects to investigate during SAR studies include:

  • Electronic Effects: The influence of electron-donating or electron-withdrawing groups on the aryl ring on MAO inhibitory potency and selectivity.

  • Steric Effects: The impact of the size and shape of substituents on binding to the active site of MAO-A versus MAO-B.

  • Hydrogen Bonding: The role of hydrogen bond donors and acceptors in the molecule in interacting with key amino acid residues in the enzyme.

Through this iterative process of design, synthesis, and testing, a lead candidate with optimal potency, selectivity, and drug-like properties can be identified for further preclinical development.

Conclusion

This compound is a valuable and versatile starting material for the development of novel therapeutics targeting neurological disorders. This guide provides a foundational framework for the synthesis and evaluation of pyridine-based MAO inhibitors, demonstrating a clear path from a commercially available building block to a biologically active compound. The outlined protocols, when coupled with a rational and iterative drug design strategy, can significantly contribute to the discovery of new and improved treatments for a range of debilitating neurological conditions.

References

Application Note & Protocol: A Detailed Guide to the Synthesis of 2-Chloro-5-(chloromethyl)pyridine and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of 2-chloro-5-(chloromethyl)pyridine (CCMP), a pivotal intermediate in the fine chemical industry. CCMP is a foundational building block for a range of high-value molecules, most notably the neonicotinoid class of insecticides, which includes compounds like Imidacloprid, Acetamiprid, and Thiacloprid.[1][2] Its strategic importance in agrochemical and pharmaceutical development necessitates robust and well-understood synthetic protocols.

This guide moves beyond a simple recitation of steps, delving into the rationale behind procedural choices to empower researchers with a deeper understanding of the chemical transformations. We will detail two primary, field-proven synthetic routes, outline critical safety procedures for handling the hazardous reagents involved, and demonstrate the application of the synthesized CCMP in the preparation of a key derivative.

Section 1: Overview of Synthetic Strategies

The synthesis of 2-chloro-5-(chloromethyl)pyridine can be approached from several precursors. The choice of route often depends on the availability and cost of starting materials, desired scale, and safety considerations. The most prevalent strategies involve the chlorination of a pre-existing pyridine ring with the appropriate methyl or hydroxymethyl substituent.

  • Chlorination of a Hydroxymethyl Group: This is a direct and efficient functional group conversion where 2-chloro-5-(hydroxymethyl)pyridine is treated with a chlorinating agent like thionyl chloride (SOCl₂) to replace the hydroxyl group with a chlorine atom.

  • Side-Chain Chlorination of a Methyl Group: This method involves the free-radical chlorination of 2-chloro-5-methylpyridine.[3][4] This reaction requires an initiator and careful control to prevent over-chlorination, which can lead to the formation of dichloromethyl and trichloromethyl by-products.[3][5]

  • Multi-Step Synthesis from Other Precursors: More complex routes start from materials like 3-methylpyridine or nicotinic acid, involving several transformation steps to build the desired functionality.[6][7] For instance, a process starting with nicotinic acid involves conversion to 5-hydroxymethyl-2-pyridinone, which is then chlorinated.[7]

The following diagram illustrates the two primary synthetic pathways detailed in this guide.

Synthetic_Pathways cluster_0 Protocol 1 cluster_1 Protocol 2 start1 2-Chloro-5-(hydroxymethyl)pyridine reagent1 Thionyl Chloride (SOCl₂) product 2-Chloro-5-(chloromethyl)pyridine (CCMP) reagent1->product Hydroxyl Substitution start2 2-Chloro-5-methylpyridine reagent2 Chlorine (Cl₂) + Initiator reagent2->product Free-Radical Chlorination

Caption: High-level overview of the two primary synthetic routes to CCMP.

Section 2: Protocol 1 - Synthesis via Hydroxyl Group Substitution

This protocol details the conversion of 2-chloro-5-(hydroxymethyl)pyridine to CCMP using thionyl chloride. This is a classic Appel reaction variant for converting alcohols to alkyl chlorides.

Causality & Mechanism: Thionyl chloride is an excellent reagent for this transformation because it reacts with the alcohol to form a chlorosulfite intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts. The irreversible nature of this gas evolution drives the reaction to completion, typically resulting in high yields. The use of a non-polar solvent like 1,2-dichloroethane is ideal as it is inert to the reaction conditions and facilitates easy work-up.

Quantitative Data Summary
Reagent/MaterialMolecular WeightAmount (g)MolesEquivalents
2-Chloro-5-(hydroxymethyl)pyridine143.56 g/mol 70.3 g0.49 mol1.0
Thionyl Chloride (SOCl₂)118.97 g/mol 87.4 g0.73 mol~1.5
1,2-Dichloroethane-150 mL--
Sodium Bicarbonate (NaHCO₃)84.01 g/mol 20.0 g0.24 molFor quench
Experimental Protocol
  • Reactor Setup: In a chemical fume hood, equip a three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a sodium hydroxide solution) to neutralize the evolved HCl and SO₂ gas.

  • Reagent Charging: Charge the flask with 87.4 g of thionyl chloride and 100 mL of 1,2-dichloroethane. Begin stirring and cool the mixture in a water bath to between 5-20°C.[8]

  • Substrate Addition: Dissolve 70.3 g of 2-chloro-5-(hydroxymethyl)pyridine in 50 mL of 1,2-dichloroethane and add this solution to the dropping funnel.

  • Reaction Execution: Add the substrate solution dropwise to the stirred thionyl chloride mixture over a period of approximately 30 minutes, maintaining the internal temperature between 5-20°C.[8]

  • Stirring and Reflux: After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 90 minutes. Following this, heat the mixture to reflux and maintain for 4.5 hours to ensure the reaction goes to completion.[8]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove excess thionyl chloride and solvent.

    • Carefully dilute the residue with 200 mL of chloroform and 60 mL of water.

    • Slowly add 20 g of sodium hydrogen carbonate in small portions to neutralize residual acid. Caution: Vigorous gas evolution (CO₂) will occur.

    • Transfer the mixture to a separatory funnel, separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Purification: The organic layer can be treated with activated carbon to remove colored impurities. After filtering off the drying agent and carbon, concentrate the solution to yield 2-chloro-5-(chloromethyl)pyridine, which should be a yellow-brown solid.[8] A final purification can be achieved through recrystallization or vacuum distillation.[9]

Section 3: Protocol 2 - Synthesis via Free-Radical Chlorination

This protocol describes the synthesis of CCMP from 2-chloro-5-methylpyridine using elemental chlorine and a free-radical initiator. This method is common in industrial settings but requires precise control to maximize the yield of the desired mono-chlorinated product.

Causality & Mechanism: This reaction proceeds via a classic free-radical chain mechanism. An initiator, such as azo-bis-isobutyronitrile (AIBN) or UV light, generates initial chlorine radicals (Cl•) from Cl₂. These radicals abstract a hydrogen atom from the methyl group of 2-chloro-5-methylpyridine, forming an HCl molecule and a resonance-stabilized benzylic-type radical. This pyridine radical then reacts with another molecule of Cl₂ to form the desired CCMP product and a new chlorine radical, thus propagating the chain. The key challenge is preventing a second chlorination event on the newly formed chloromethyl group. This is typically managed by carefully controlling stoichiometry and stopping the reaction before full conversion of the starting material.[3]

Quantitative Data Summary
Reagent/MaterialMolecular WeightAmountMolesNotes
2-Chloro-5-methylpyridine127.57 g/mol 1 eq-Starting Material
Chlorine (Cl₂)70.90 g/mol ~1 eq-Gaseous, bubbled through
Azo-bis-isobutyronitrile (AIBN)164.21 g/mol Catalytic-Radical Initiator
Acetic Acid---Solvent
Experimental Protocol
  • Reactor Setup: Assemble a reaction vessel suitable for gas dispersion, equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a reflux condenser connected to a gas outlet and scrubber system.

  • Reagent Charging: In a suitable solvent like acetic acid, dissolve 2-chloro-5-methylpyridine. Add a catalytic amount of a radical initiator like AIBN.[3]

  • Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 75°C).[3] Begin bubbling a vigorous stream of chlorine gas through the solution.[3] The reaction is exothermic and may require cooling to maintain a stable temperature.

  • Monitoring: The reaction progress should be monitored by techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of mono- and di-chlorinated products. It is often necessary to interrupt the chlorination before the reaction has gone to completion to avoid significant formation of polychlorinated by-products.[3]

  • Work-up and Isolation:

    • Once the desired conversion is reached, stop the chlorine flow and purge the system with an inert gas like nitrogen to remove any dissolved chlorine and HCl.

    • Concentrate the reaction mixture under reduced pressure.

    • Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and neutralize it with an aqueous base solution (e.g., 2N sodium hydroxide).[3]

    • Separate the organic phase, dry it with a drying agent (e.g., sodium sulfate), and filter.

  • Purification: The crude product is typically a mixture of starting material, the desired product, and over-chlorinated species. Purification is achieved through fractional distillation under high vacuum to separate the components based on their boiling points.[5][9]

Section 4: Critical Safety Protocols

Trustworthiness through Safety: The reagents used in these syntheses are hazardous and require strict adherence to safety protocols. A thorough risk assessment must be conducted before any experiment.

  • General Precautions: All manipulations must be performed inside a certified chemical fume hood. A working safety shower and eyewash station must be readily accessible.[10]

  • Personal Protective Equipment (PPE): Standard PPE includes a flame-retardant lab coat, chemical splash goggles, a face shield, and compatible chemical-resistant gloves (e.g., neoprene or rubber).[10][11]

  • Handling Thionyl Chloride (SOCl₂):

    • Reactivity: Thionyl chloride reacts violently with water, releasing toxic HCl and SO₂ gas.[11][12] Ensure all glassware is scrupulously dry and conduct the reaction under an inert atmosphere if possible. Never add water to thionyl chloride.

    • Toxicity: It is highly corrosive and causes severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[12]

    • Storage: Store in a cool, dry, well-ventilated area away from water and incompatible materials like bases and alcohols.[10][11]

  • Handling Chlorine Gas (Cl₂):

    • Toxicity: Chlorine is a highly toxic and corrosive gas. Inhalation can cause severe respiratory distress and can be fatal.

    • Engineering Controls: A robust gas scrubbing system containing a sodium hydroxide or sodium thiosulfate solution is mandatory to neutralize any unreacted chlorine gas exiting the reactor.

  • Waste Disposal: All liquid and solid waste contaminated with these reagents must be treated as hazardous waste and disposed of according to institutional and local regulations. Quench reactive reagents carefully before disposal.[10]

Section 5: Application - Synthesis of an Imidacloprid Derivative

2-chloro-5-(chloromethyl)pyridine is rarely an end product; it is a valuable intermediate. Its utility is demonstrated in the synthesis of Imidacloprid, a widely used insecticide.[13]

Mechanism: The synthesis involves a nucleophilic substitution reaction. The nitrogen atom of 2-nitroiminoimidazolidine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on CCMP. This displaces the chloride ion and forms a new carbon-nitrogen bond, yielding the Imidacloprid molecule. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Caption: Synthesis of Imidacloprid from CCMP. (Note: Images are placeholders for chemical structures).

Protocol Outline for Imidacloprid Synthesis

A general procedure involves gradually adding a stoichiometric amount of 2-chloro-5-(chloromethyl)pyridine to a mixture of 2-nitroiminoimidazolidine and an alkali carbonate base (like potassium carbonate) in an organic solvent (such as DMF) under reflux conditions.[13] The reaction is monitored until completion, after which the product is isolated and purified.

References

Application Note: Quantitative Analysis of 3-Chloro-5-methylpyridine in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the quantitative analysis of 3-Chloro-5-methylpyridine, a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Accurate determination of its concentration in reaction mixtures is paramount for process optimization, yield calculation, and quality control. This application note details two robust and validated analytical methodologies: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Flame Ionization or Mass Spectrometry detection (GC-FID/MS). The protocols are designed for researchers, analytical scientists, and drug development professionals, emphasizing the rationale behind procedural choices and adherence to international validation standards.

Introduction: The Analytical Imperative

This compound serves as a key building block in the chemical industry. Its molecular structure lends itself to further functionalization, making it a valuable precursor in multi-step syntheses.[1] Monitoring the consumption of starting materials and the formation of this compound in real-time is essential for understanding reaction kinetics and ensuring process efficiency and safety. The complex nature of synthetic reaction mixtures—often containing catalysts, unreacted reagents, solvents, and multiple by-products—necessitates analytical methods with high specificity and reliability. This guide provides the foundational protocols to establish such quantitative assays in a development or quality control laboratory.

Physicochemical Properties of this compound

Understanding the analyte's properties is the first step in selecting an appropriate analytical technique.

PropertyValueSource
Molecular Formula C₆H₆ClN[2][3]
Molecular Weight 127.57 g/mol [2][3]
Appearance Light yellow to brown liquid[1]
Boiling Point 176.7 ± 20.0 °C (Predicted); 184 - 186 °C[3][4]
Density 1.150 ± 0.06 g/cm³ (Predicted)[3]
Solubility Soluble in organic solvents[4]

The compound's moderate boiling point and thermal stability make it amenable to Gas Chromatography (GC), while its UV-active pyridine ring allows for sensitive detection by High-Performance Liquid Chromatography (HPLC).

Methodology I: Reversed-Phase HPLC with UV Detection

RP-HPLC is a versatile and widely used technique for the analysis of moderately polar and non-volatile compounds, making it ideal for direct analysis of diluted reaction mixtures without derivatization.

Principle and Rationale

This method separates this compound from other reaction components based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. The pyridine ring possesses a strong chromophore, allowing for sensitive and specific detection using a UV detector. The choice of a C18 column provides excellent retention and separation for a wide range of organic molecules. A mobile phase of acetonitrile and water offers a good balance of solvent strength and compatibility, and its composition can be tuned to optimize the separation from potential impurities.

Detailed Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, water, and methanol.

  • 0.45 µm syringe filters.

  • Volumetric flasks and pipettes.

  • Reference standard of this compound (≥98% purity).

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a retention time of 5-10 minutes for the analyte and adequate resolution from adjacent peaks. Degas the mobile phase by sonication or vacuum filtration.

  • Standard Solution Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of ~1000 µg/mL.

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.

  • Sample Preparation (from Reaction Mixture):

    • Accurately transfer a small, known volume or weight of the reaction mixture (e.g., 100 µL) into a 10 mL volumetric flask.

    • Quench the reaction if necessary and dilute to volume with the mobile phase. Mix thoroughly. This initial dilution factor may need significant adjustment based on the expected concentration.

    • Perform a further dilution if required to bring the analyte concentration within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 260 nm (Verify with a UV scan of the standard if using a DAD).

    • Run Time: Sufficient to elute all components of interest (e.g., 15 minutes).

  • Analysis and Quantification:

    • Inject the standard solutions to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the prepared sample solutions.

    • Calculate the concentration of this compound in the sample using the linear regression equation from the calibration curve, accounting for all dilution factors.

Workflow Visualization: HPLC Method

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification MobilePhase Mobile Phase (ACN:H2O) HPLC HPLC System (C18 Column, UV @ 260nm) MobilePhase->HPLC Standards Calibration Standards Standards->HPLC Sample Reaction Mixture Sample Dilute Dilute & Filter Sample->Dilute Dilute->HPLC Data Chromatographic Data HPLC->Data CalCurve Generate Calibration Curve Data->CalCurve Calculate Calculate Concentration Data->Calculate CalCurve->Calculate Result Final Result (mg/mL or M) Calculate->Result GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification Standards Calibration Standards GC GC System (Split Injection, Temp Program) Standards->GC Sample Reaction Mixture Sample Dilute Dilute in Volatile Solvent Sample->Dilute Dilute->GC Detector Detection (FID or MS) GC->Detector Data Chromatographic Data Detector->Data CalCurve Generate Calibration Curve Data->CalCurve Calculate Calculate Concentration Data->Calculate CalCurve->Calculate

References

Troubleshooting & Optimization

Side reactions and byproduct formation in 3-Chloro-5-methylpyridine chlorination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the chlorination of 3-chloro-5-methylpyridine. This molecule is a key building block in the synthesis of various high-value compounds in the agrochemical and pharmaceutical industries.[1] The introduction of a second chlorine atom onto the pyridine ring is a critical transformation, but one that presents significant challenges in controlling regioselectivity and minimizing the formation of unwanted byproducts.

Pyridine rings are electron-deficient, making them inherently less reactive towards electrophilic aromatic substitution (EAS) compared to benzene.[2][3] This often necessitates harsh reaction conditions, which can lead to a complex mixture of products. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during this specific chlorination, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the chlorination of this compound.

Q1: My primary goal is 2,3-dichloro-5-methylpyridine, but I'm observing significant formation of other isomers. How can I improve regioselectivity?

Answer: This is a common and critical challenge. The regiochemical outcome of pyridine halogenation is a delicate balance between the directing effects of the ring nitrogen and the existing substituents.[4]

  • Understanding the Directing Effects:

    • Ring Nitrogen: The pyridine nitrogen is strongly deactivating and meta-directing (to the 3- and 5-positions) under the acidic conditions often used for halogenation.[2][4]

    • Chloro Group (at C3): As a halogen, the chloro group is deactivating but ortho-, para-directing. This means it directs incoming electrophiles to the 2, 4, and 6-positions.

    • Methyl Group (at C5): The methyl group is weakly activating and ortho-, para-directing, favoring substitution at the 2, 4, and 6-positions.

    The interplay of these effects means that while the desired C2 position is activated by both substituents, the C4 and C6 positions are also potential sites of attack, leading to isomeric byproducts like 3,4-dichloro-5-methylpyridine and 3,6-dichloro-5-methylpyridine.

  • Strategies to Enhance C2 Selectivity:

    • Catalyst Choice: The use of a Lewis acid catalyst is crucial. Catalysts like ferric chloride (FeCl₃) or aluminum chloride (AlCl₃) polarize the Cl-Cl bond, creating a more potent electrophile (Cl⁺). This can enhance selectivity, but the choice and amount must be optimized. Some industrial processes use catalysts containing molybdenum, tungsten, or ruthenium compounds for specific chlorinations.

    • Temperature Control: Electrophilic aromatic substitutions are highly sensitive to temperature. Lowering the reaction temperature generally increases selectivity by favoring the pathway with the lowest activation energy, which is often the formation of the most stable intermediate. Start with lower temperatures (e.g., 0-25°C) and only increase if the reaction rate is prohibitively slow.

    • Solvent Effects: The choice of solvent can influence the reactivity of the chlorinating agent. Halogenated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. Less polar solvents may sometimes offer better selectivity.

    • N-Oxide Strategy: For highly selective C2-halogenation, converting the starting material to its pyridine N-oxide derivative is a reliable, albeit longer, strategy. The N-oxide group is electron-donating, strongly activating the C2 and C6 positions for electrophilic attack.[2][4] After chlorination, the N-oxide can be reduced back to the pyridine.

Q2: I'm seeing evidence of over-chlorination, specifically trichlorinated pyridines and chlorination on the methyl group. How can I prevent this?

Answer: Over-chlorination occurs when the desired product reacts further with the chlorinating agent. This can happen on the aromatic ring or, under certain conditions, on the methyl side-chain.

  • Ring Over-Chlorination (e.g., 2,3,6-trichloro-5-methylpyridine):

    • Stoichiometry Control: This is the most critical factor. Use a precise stoichiometry of your chlorinating agent (e.g., Cl₂ gas, NCS). A slight excess might be needed to drive the reaction to completion, but a large excess will inevitably lead to polychlorination. It is recommended to use 1.0 to 1.1 equivalents of the chlorinating agent.

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Gas Chromatography (GC) or Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.

  • Side-Chain Chlorination (e.g., 2,3-dichloro-5-(chloromethyl)pyridine):

    • Mechanism: Side-chain chlorination proceeds via a radical mechanism, not an electrophilic aromatic substitution.[5][6] This pathway is favored by conditions that promote radical formation.

    • Prevention:

      • Avoid UV Light: Run the reaction in the dark or in a flask wrapped with aluminum foil. UV light initiates radical chain reactions.

      • Control Temperature: High temperatures (>100°C) can promote radical formation.[7] Stick to the optimal temperature for the desired EAS reaction.

      • Avoid Radical Initiators: Ensure your reagents and solvents are free from peroxides or other radical initiators. While sometimes used intentionally for side-chain chlorination (e.g., with AIBN or BPO), their accidental presence can be detrimental.[6][8]

Q3: My reaction is very slow or stalls completely. What are the potential causes and solutions?

Answer: A sluggish reaction is typically due to insufficient activation of the substrate or the chlorinating agent.

  • Causes & Troubleshooting:

    • Inactive Catalyst: Lewis acid catalysts like FeCl₃ or AlCl₃ are hygroscopic and can be deactivated by moisture. Ensure you are using anhydrous catalyst and that your reaction setup is thoroughly dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).

    • Protonation of Pyridine Ring: The nitrogen atom of the pyridine ring can be protonated by byproduct HCl, forming a pyridinium salt.[5] This makes the ring even more electron-deficient and highly resistant to further electrophilic attack. While some acidity is often required, excessive HCl buildup can halt the reaction. In some specialized radical chlorinations, a base is added to neutralize HCl and maintain a pH between 0.5 and 3 to prevent this.[5][8]

    • Insufficient Temperature: While high temperatures can reduce selectivity, an overly low temperature may not provide enough energy to overcome the activation barrier. If the reaction is clean but slow, consider a controlled, incremental increase in temperature.

    • Poor Reagent Purity: Ensure the starting material and chlorinating agent are of high purity. Impurities can interfere with the catalyst or the reaction itself.

Q4: What is the best analytical method to monitor the reaction and quantify the product/byproduct mixture?

Answer: A robust analytical method is essential for optimizing reaction conditions and ensuring product quality. Gas Chromatography (GC) is the most common and effective technique.

  • Recommended Analytical Workflow:

    • In-Process Control (IPC): Use GC with a Flame Ionization Detector (FID) for rapid monitoring of reaction progress. A small aliquot of the reaction mixture can be quenched, diluted, and injected to determine the relative percentages of starting material, desired product, and major byproducts.

    • Final Product Analysis: For accurate quantification, use GC-FID with an internal standard. This will allow you to calculate the precise yield and purity of your product.

    • Byproduct Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is invaluable for identifying the structures of unknown byproducts by analyzing their mass fragmentation patterns.[9]

    • Alternative Method: High-Performance Liquid Chromatography (HPLC) can also be used, especially for less volatile derivatives or for purification.[10][11] However, developing a method that effectively separates closely related isomers can be challenging.

Key Experimental Protocols

Protocol 1: General Procedure for Chlorination of this compound
  • Disclaimer: This is a representative procedure and must be adapted and optimized for your specific laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a gas inlet (for inert gas), and a gas outlet connected to a scrubber (containing a solution of sodium hydroxide or sodium thiosulfate to neutralize excess chlorine).

  • Charging Reagents: Charge the flask with this compound (1.0 equiv.) and a suitable anhydrous solvent (e.g., dichloromethane). Begin stirring and purge the system with an inert gas (N₂ or Ar).

  • Catalyst Addition: Add the anhydrous Lewis acid catalyst (e.g., FeCl₃, 0.05 - 0.1 equiv.) to the stirred solution.

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0°C) using an ice bath.

  • Chlorine Addition: Slowly bubble chlorine gas (Cl₂, 1.05 equiv.) through the solution via a subsurface dip tube. Alternatively, if using a solid chlorinating agent like N-chlorosuccinimide (NCS), add it portion-wise. Monitor the internal temperature to ensure it remains within the desired range.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at the set temperature. Take aliquots periodically (e.g., every 30 minutes) for GC analysis to monitor the consumption of starting material and the formation of products.

  • Quenching: Once the reaction is complete, stop the flow of chlorine (if used) and carefully quench the reaction by pouring it into a cold, stirred solution of aqueous sodium bisulfite or sodium thiosulfate to destroy any unreacted chlorine.

  • Workup: Transfer the mixture to a separatory funnel. If a basic workup is needed, slowly add aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Extract the aqueous layer with the solvent (e.g., DCM) several times.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by distillation or column chromatography.[12]

Mechanistic Insights & Visualizations

Understanding the competing reaction pathways is key to troubleshooting. The desired reaction is an electrophilic aromatic substitution, but radical side-chain chlorination is a potential side reaction.

Diagram 1: Troubleshooting Logic for Chlorination

G cluster_issues Common Issues cluster_solutions Corrective Actions Start Start Chlorination (this compound) Monitor Monitor Reaction (GC/TLC) Start->Monitor Eval Evaluate Results Monitor->Eval OverChlorination Over-chlorination (Di-, Tri-chloro, Side-chain) Monitor->OverChlorination New Peaks After SM Consumed? LowYield Low Conversion / Stalled Reaction Eval->LowYield Incomplete? PoorSelectivity Poor Regioselectivity (Isomer Formation) Eval->PoorSelectivity Byproducts? Success Proceed to Workup & Purification Eval->Success Clean & Complete? Sol_Yield Check Catalyst Activity Increase Temperature Slowly Ensure Anhydrous Conditions LowYield->Sol_Yield Sol_Selectivity Lower Temperature Optimize Catalyst/Solvent Consider N-Oxide Route PoorSelectivity->Sol_Selectivity Sol_OverChlor Control Stoichiometry (1.0-1.1 eq) Quench Immediately at Completion Exclude UV Light OverChlorination->Sol_OverChlor G cluster_eas Pathway A: Electrophilic Aromatic Substitution (Desired) cluster_radical Pathway B: Radical Side-Chain Chlorination (Undesired) SM This compound Intermediate Sigma Complex (Arenium Ion) SM->Intermediate Electrophilic Attack at C2 Radical_Inter Benzyl-type Radical Intermediate SM->Radical_Inter H-abstraction from CH3 Reagents_EAS + Cl2 + FeCl3 (cat.) Reagents_EAS->Intermediate Product_EAS 2,3-Dichloro-5-methylpyridine (Desired Product) Intermediate->Product_EAS Deprotonation Reagents_Rad Cl2 + UV light or High Temp. Radical_Init Cl• Radical Generation Reagents_Rad->Radical_Init Radical_Init->Radical_Inter Product_Rad 3-Chloro-5-(chloromethyl)pyridine (Byproduct) Radical_Inter->Product_Rad Reaction with Cl2

References

Technical Support Center: Purification of Crude 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 3-Chloro-5-methylpyridine. As a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals, achieving high purity of this compound is paramount for successful downstream applications. This guide offers practical, field-proven insights to overcome common purification challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound, presented in a question-and-answer format.

Initial Product Characterization & Impurity Profile

Q1: My crude this compound is a dark-colored oil/liquid. What are the likely impurities?

A1: The dark coloration of crude this compound typically indicates the presence of polymeric by-products or residual starting materials and reagents from the synthesis. Common synthetic routes, such as the chlorination of 3-methylpyridine, can lead to several impurities:

  • Over-chlorinated Species: Dichlorinated or trichlorinated methylpyridines can form if the reaction is not carefully controlled.[1]

  • Isomeric Impurities: Depending on the synthetic method, other isomers of chloro-methylpyridine may be present.

  • Unreacted Starting Materials: Residual 3-methylpyridine or other precursors may remain.

  • Polymeric Tars: Pyridine compounds can be susceptible to polymerization under certain conditions, leading to high-molecular-weight, colored impurities.[2]

  • Residual Solvents: Solvents used in the synthesis and work-up, such as toluene or trichlorobenzene, may be present.[3]

A preliminary purity assessment by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and select the most appropriate purification strategy.

Purification Technique: Distillation

Q2: I'm attempting to purify this compound by distillation, but I'm getting poor separation or a discolored distillate. What's going wrong?

A2: Distillation is a common method for purifying liquid compounds like this compound, which has a boiling point of approximately 184-186 °C.[4] However, several issues can arise:

  • Co-distillation with Impurities: If impurities have boiling points close to the product, simple distillation will not be effective. In such cases, fractional distillation with a packed column (e.g., Vigreux or Raschig rings) is necessary to enhance separation efficiency.

  • Thermal Decomposition: Pyridine derivatives can be sensitive to high temperatures. Prolonged heating can lead to decomposition and discoloration of the distillate. Vacuum distillation is highly recommended to lower the boiling point and minimize thermal stress on the compound.

  • Azeotrope Formation: Pyridine and its derivatives can form azeotropes with water.[5] If your crude product is wet, initial drying with a suitable agent (e.g., anhydrous magnesium sulfate or sodium sulfate) is crucial before distillation.

Troubleshooting Workflow for Distillation:

Caption: Decision workflow for distillation of this compound.

Purification Technique: Recrystallization

Q3: My this compound is a low-melting solid or an oil at room temperature. Can I use recrystallization, and what solvents should I try?

A3: While this compound is often a liquid at room temperature, it can sometimes be a low-melting solid, especially if it contains impurities that affect its freezing point. Recrystallization can be an effective purification method in such cases. The key is to find a solvent or solvent system where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.

Recommended Solvents for Recrystallization:

  • Heptane/Ethyl Acetate: A mixture of a non-polar solvent like heptane or hexane and a slightly more polar solvent like ethyl acetate is a good starting point. Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hot heptane until the solution becomes slightly cloudy. Allow it to cool slowly.[6]

  • Ethanol/Water: For more polar impurities, an ethanol/water system can be effective. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until persistent cloudiness is observed. Reheat to clarify and then cool slowly.[7]

  • Trituration: If the product is an oil, trituration with a non-polar solvent like cold hexane can help remove soluble impurities and may induce crystallization.[7]

Troubleshooting Recrystallization:

  • Oiling Out: If the product separates as an oil instead of crystals upon cooling, it may be due to a high concentration of impurities or too rapid cooling. Try using a larger volume of solvent, cooling the solution more slowly, or adding a seed crystal of pure product to initiate crystallization.

  • Poor Recovery: If the product is too soluble in the chosen solvent even at low temperatures, you will have low recovery. In this case, a less polar solvent system should be explored.

Purification Technique: Column Chromatography

Q4: I am using column chromatography for purification, but I'm experiencing peak tailing and poor separation. What can I do to improve this?

A4: Column chromatography is an excellent technique for achieving high purity, especially when dealing with closely related impurities.[8] However, the basic nature of the pyridine nitrogen can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing peak tailing.[8]

Strategies to Improve Chromatographic Separation:

  • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica gel and significantly improve the peak shape.[8]

  • Stationary Phase Selection: If peak tailing persists, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative to silica gel for purifying basic compounds. Alternatively, deactivated or end-capped silica gel can be used.[8]

  • Solvent System Optimization: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system before running the column. A good starting point for this compound is a gradient of hexane and ethyl acetate. Aim for an Rf value of 0.3-0.4 for your product to ensure good separation on the column.[7]

General Workflow for Purification Method Selection:

G cluster_0 Initial Assessment cluster_1 Purification Strategy cluster_2 Outcome Crude Crude this compound Analysis Purity Analysis (GC/NMR) Crude->Analysis Distillation Vacuum Distillation Analysis->Distillation Liquid, boiling point difference >25°C Recrystallization Recrystallization Analysis->Recrystallization Solid or low-melting solid Chromatography Column Chromatography Analysis->Chromatography Complex mixture, high purity needed Pure_Product Pure Product (>98%) Distillation->Pure_Product Further_Purification Requires Further Purification Distillation->Further_Purification Recrystallization->Pure_Product Recrystallization->Further_Purification Chromatography->Pure_Product Further_Purification->Chromatography Re-evaluate

Caption: General workflow for selecting a purification method.

Experimental Protocols

Protocol 1: Fractional Vacuum Distillation
  • Drying: If the crude product contains water, dry it over anhydrous magnesium sulfate, filter, and rinse the drying agent with a small amount of a suitable solvent (e.g., dichloromethane). Carefully remove the solvent under reduced pressure.

  • Apparatus Setup: Assemble a fractional distillation apparatus with a short Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.

  • Distillation: Heat the distillation flask gently in an oil bath. Apply vacuum gradually to the desired pressure.

  • Fraction Collection: Collect a forerun fraction, which will contain any low-boiling impurities. Then, collect the main fraction at the expected boiling point of this compound under the applied pressure.

  • Purity Check: Analyze the collected fraction by GC or NMR to confirm its purity.

Protocol 2: Column Chromatography
  • TLC Analysis: Determine the optimal eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v), with the addition of 0.5% triethylamine to prevent peak tailing.[8]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the column. Allow the silica to settle, ensuring a well-packed bed without air bubbles.[9]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the sample onto the top of the silica bed.[10]

  • Elution: Begin eluting the column with the chosen solvent system. If necessary, a gradient elution (gradually increasing the polarity of the eluent) can be used to separate impurities with different polarities.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Purification MethodStarting Purity (Typical)Final Purity (Achievable)YieldNotes
Fractional Vacuum Distillation 85-95%>98%70-85%Effective for removing impurities with significantly different boiling points.
Recrystallization 90-97%>99%60-80%Best for removing small amounts of impurities from a mostly pure solid product.
Column Chromatography 70-95%>99.5%50-75%Ideal for complex mixtures and achieving very high purity. Yield can be lower due to product loss on the column.

References

Technical Support Center: Stabilizing 3-Chloro-5-methylpyridine During Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who utilize 3-Chloro-5-methylpyridine in their experiments. As a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals, maintaining its stability during long-term storage is critical to ensure experimental reproducibility and the integrity of results. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address potential stability issues.

Introduction: The Challenge of Storing this compound

This compound (CAS No: 19230-55-8) is a substituted pyridine that, while possessing a relatively stable aromatic ring, is susceptible to degradation over time due to several factors.[1] As a light yellow to brown liquid, changes in its color, purity, or the appearance of precipitates can indicate decomposition. The primary environmental factors that can compromise its stability during long-term storage are:

  • Moisture: Can lead to hydrolysis of the chloro-substituent.

  • Oxygen: Can cause oxidation of the pyridine ring or the methyl group.

  • Light: Particularly UV light, can induce photodegradation.[2]

  • Elevated Temperatures: Can accelerate the rates of all degradation pathways.

This guide will provide a structured approach to mitigating these risks.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: For optimal long-term stability, this compound should be stored at 2-8°C in a tightly sealed, amber glass container under an inert atmosphere, such as nitrogen or argon.[2]

Q2: I've noticed the color of my this compound has darkened. Is it still usable?

A2: A change in color from light yellow to brown is a common indicator of degradation. While a slight darkening may not significantly impact every application, it is a sign that the purity has likely decreased. It is highly recommended to re-analyze the purity of the material using a validated analytical method, such as HPLC or GC-MS, before use.

Q3: Can I store this compound at room temperature?

A3: While some suppliers may ship the compound at ambient temperature, for long-term storage, refrigeration (2-8°C) is recommended to minimize the rate of potential degradation reactions. Storage at room temperature for extended periods is not advisable.

Q4: Is it necessary to use an inert atmosphere for storage?

A4: Yes, for long-term stability, an inert atmosphere is crucial. Nitrogen or argon blanketing displaces oxygen, thereby preventing oxidative degradation of the molecule.[3][4][5] This is a standard practice for storing air-sensitive reagents.

Q5: What are the primary degradation products I should be aware of?

A5: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of related chloropyridines, potential degradation pathways include:

  • Hydrolysis: Reaction with water could lead to the formation of 3-Hydroxy-5-methylpyridine.

  • Oxidation: Oxidation of the methyl group could yield 3-Chloro-5-pyridinecarboxylic acid, while oxidation of the pyridine ring can lead to N-oxide formation or ring-opened products.[6][7]

  • Photodegradation: Exposure to light can lead to a variety of complex degradation products, including potential dechlorination or polymerization.[8]

Q6: Can I use a chemical stabilizer to prolong the shelf-life?

A6: Yes, the addition of a radical scavenging antioxidant such as Butylated Hydroxytoluene (BHT) can be effective in inhibiting oxidative degradation pathways. A typical concentration for BHT is in the range of 0.01-0.1% (w/w).[9][10] However, it is essential to ensure the stabilizer is compatible with your downstream application.

Troubleshooting Guide: Common Stability Issues

This section provides a structured approach to identifying and resolving common stability issues encountered during the storage of this compound.

Issue 1: Visible Particulate Matter or Cloudiness in the Liquid
  • Potential Cause:

    • Polymerization: Under certain conditions (e.g., exposure to light or contaminants), pyridine derivatives can polymerize.

    • Precipitation of Degradation Products: Some degradation products may have lower solubility in the parent compound.

    • Contamination: Introduction of foreign material.

  • Troubleshooting Steps:

    • Do not use the material. The presence of solids indicates significant degradation or contamination.

    • Quarantine the container: Isolate the affected bottle to prevent cross-contamination.

    • Attempt to identify the solid: If safe and feasible, a small, carefully filtered sample of the solid could be analyzed (e.g., by IR spectroscopy or melting point) to gain insight into its nature. However, for most laboratory settings, this is not practical.

    • Review storage history: Investigate if the material was exposed to light, high temperatures, or if the container seal was compromised.

    • Dispose of the material: Follow your institution's hazardous waste disposal procedures.

Issue 2: Purity Decrease Detected by Analytical Methods (e.g., HPLC, GC-MS)
  • Potential Cause:

    • Slow Degradation: Even under recommended storage conditions, very slow degradation can occur over extended periods.

    • Inadequate Storage Conditions: Exposure to one or more of the degrading factors (moisture, oxygen, light, heat).

  • Troubleshooting Workflow:

start Purity Decrease Detected check_storage Review Storage Conditions: - Temperature Log - Inert Atmosphere Maintained? - Light Exposure? - Seal Integrity start->check_storage improper_storage Improper Storage Identified check_storage->improper_storage Yes proper_storage Storage Conditions Appear Correct check_storage->proper_storage No remediate Action: Remediate Storage (e.g., re-blanket with N2, move to cold storage) improper_storage->remediate consider_stabilizer Consider Adding a Stabilizer (e.g., BHT) proper_storage->consider_stabilizer retest Re-test Purity After Remediation remediate->retest stable Purity is Stable retest->stable unstable Purity Continues to Decrease retest->unstable unstable->consider_stabilizer purify Purify Before Use (e.g., distillation) consider_stabilizer->purify

Caption: Troubleshooting workflow for decreased purity.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol is designed to intentionally degrade the compound to identify potential degradation products and to develop a stability-indicating analytical method.[2][11][12][13][14]

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours.
  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours.
  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.[15]
  • Thermal Degradation: Place a tightly sealed vial of the stock solution in an oven at 80°C for 48 hours.
  • Photolytic Degradation: Expose a clear vial of the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base hydrolysis samples.
  • Analyze all samples, along with an unstressed control, by a suitable analytical method (e.g., HPLC-UV/MS or GC-MS).

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to the control.
  • Identify new peaks, which represent potential degradation products.
  • If using a mass spectrometer, analyze the mass spectra of the new peaks to propose structures for the degradation products.

Protocol 2: Addition of BHT as a Stabilizer

This protocol describes how to add Butylated Hydroxytoluene (BHT) to a bulk container of this compound for enhanced long-term stability.

1. Materials:

  • This compound
  • Butylated Hydroxytoluene (BHT), high purity
  • A clean, dry, amber glass storage bottle with a septum-lined cap
  • Nitrogen or argon gas source with a delivery system
  • Syringes and needles

2. Procedure:

  • Calculate the amount of BHT required to achieve a final concentration of 0.05% (w/w). For example, for 100 g of this compound, you will need 0.05 g of BHT.
  • Weigh the BHT accurately and add it to the empty, clean, and dry storage bottle.
  • Purge the bottle containing the BHT with nitrogen or argon for several minutes to create an inert atmosphere.
  • Under a positive pressure of the inert gas, carefully transfer the this compound into the bottle containing the BHT.
  • Seal the bottle with the septum-lined cap.
  • Gently swirl or agitate the bottle until the BHT is completely dissolved.
  • Wrap the cap with parafilm to ensure a tight seal.
  • Label the bottle clearly, indicating the addition of 0.05% BHT.
  • Store the stabilized solution at 2-8°C.

Data Presentation

The following table summarizes the key factors affecting the stability of this compound and the recommended mitigation strategies.

Factor Potential Effect Recommended Storage Conditions Troubleshooting/Mitigation
Temperature Increased rate of all degradation pathways2-8°CIf exposed to high temperatures, re-analyze for purity.
Moisture Hydrolysis of the chloro groupStore in a tightly sealed container with a desiccant if necessary.If moisture contamination is suspected, dry the material over a suitable drying agent (e.g., MgSO₄) and re-filter.
Oxygen Oxidation of the methyl group or pyridine ringStore under an inert atmosphere (Nitrogen or Argon)Purge the container with an inert gas. Consider adding an antioxidant like BHT (0.01-0.1%).
Light (UV) Photodegradation, potential for polymerizationStore in an amber or opaque container.If exposed to light, check for color change and re-analyze for purity.

Visualization of Stability Concepts

cluster_degradation Degradation Pathways cluster_stabilization Stabilization Strategies Hydrolysis Hydrolysis (Moisture) Oxidation Oxidation (Oxygen) Photodegradation Photodegradation (Light) Thermal_Deg Thermal Degradation (Heat) Cold_Storage Refrigeration (2-8°C) Compound 3-Chloro-5- methylpyridine Cold_Storage->Compound Inert_Atmosphere Inert Atmosphere (Nitrogen/Argon) Inert_Atmosphere->Compound Light_Protection Amber/Opaque Container Light_Protection->Compound Antioxidant Antioxidant (e.g., BHT) Antioxidant->Compound Compound->Hydrolysis Compound->Oxidation Compound->Photodegradation Compound->Thermal_Deg

References

Technical Support Center: Managing Thermal Instability in Large-Scale 3-Chloro-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylpyridine. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage the thermal instability associated with large-scale reactions involving this compound. As Senior Application Scientists, our goal is to equip you with the knowledge to conduct your experiments safely and efficiently.

Table of Contents

  • Understanding the Hazard: The Thermal Instability of this compound

    • FAQ 1: Why is thermal instability a concern in large-scale this compound reactions?

    • FAQ 2: What are the potential triggers for a runaway reaction?

    • FAQ 3: What are the hazardous decomposition products of chloropyridine compounds?

  • Proactive Thermal Hazard Assessment

    • Troubleshooting Guide: How to Proactively Assess Thermal Hazards

    • Experimental Protocol: Preliminary Thermal Screening using Differential Scanning Calorimetry (DSC)

  • Troubleshooting Guide: Managing Exothermic Events

    • Issue 1: Unexpected Temperature Rise During Reactant Addition

    • Issue 2: Pressure Buildup in the Reactor

    • Issue 3: Localized Hotspots and Inefficient Heat Transfer

  • Emergency Preparedness

    • FAQ 4: What are the essential components of an emergency shutdown procedure?

    • FAQ 5: How should an emergency relief system be designed for these types of reactions?

  • References

Understanding the Hazard: The Thermal Instability of this compound

FAQ 1: Why is thermal instability a concern in large-scale this compound reactions?

The synthesis of this compound, often involving the chlorination of 3-methylpyridine (β-picoline) or related precursors, is an exothermic process.[1][2] While manageable on a lab scale, the risk of a runaway reaction increases significantly during scale-up. This is due to the change in the surface-area-to-volume ratio, which can lead to inefficient heat removal.[2] A thermal runaway is a situation where the heat generated by the reaction exceeds the heat removal capacity of the system, leading to a rapid increase in temperature and pressure.[2] This can result in a catastrophic failure of the reactor, release of toxic materials, and potential for explosion.[1][3]

FAQ 2: What are the potential triggers for a runaway reaction?

Several factors can initiate a thermal runaway event in the synthesis of this compound:

  • Improper reactant addition: Adding reactants too quickly can lead to an accumulation of unreacted material and a sudden, rapid release of heat.[3]

  • Cooling system failure: A malfunction in the cooling system is a primary cause of runaway reactions, as the ability to remove the heat of reaction is lost.[1]

  • Inadequate mixing: Poor agitation can lead to localized "hot spots" where the reaction rate accelerates, initiating a runaway.

  • Contamination: The presence of impurities can sometimes catalyze unintended side reactions or decomposition pathways.

  • Incorrect reaction temperature: Operating at a higher-than-specified temperature can significantly increase the reaction rate and the risk of a thermal runaway.

FAQ 3: What are the hazardous decomposition products of chloropyridine compounds?

At elevated temperatures, such as those reached during a runaway reaction, this compound and other chlorinated pyridines can decompose to produce a range of toxic and corrosive substances.[4] These may include:

  • Hydrogen chloride (HCl): A highly corrosive gas.[4]

  • Phosgene (COCl2): An extremely toxic gas.[4]

  • Nitrogen oxides (NOx): A group of toxic and environmentally harmful gases.[4]

  • Carbon monoxide (CO) and Carbon dioxide (CO2): Asphyxiants and products of incomplete and complete combustion, respectively.[4]

The thermal decomposition of halogenated organic compounds can be complex, and the specific products can vary depending on the conditions.[5]

Proactive Thermal Hazard Assessment

A thorough understanding of the thermal properties of your specific reaction is crucial for safe scale-up.

Troubleshooting Guide: How to Proactively Assess Thermal Hazards

Problem: Uncertainty about the thermal stability of a new or modified this compound synthesis protocol.

Solution: A systematic approach to thermal hazard assessment is required. This involves a combination of literature review, theoretical calculations, and experimental testing.

Workflow for Thermal Hazard Assessment:

References

Technical Support Center: Optimizing Catalyst Loading for 3-Chloro-5-methylpyridine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of 3-Chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing palladium-catalyzed cross-coupling reactions for this specific substrate. The inherent challenge with pyridine-containing substrates lies in the potential for the nitrogen lone pair to coordinate with and deactivate the palladium catalyst. This resource provides in-depth, question-and-answer-based troubleshooting guides and detailed protocols to ensure successful and reproducible outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered when functionalizing this compound. The answers provide not just solutions, but also the underlying chemical principles to empower your experimental design.

Q1: My cross-coupling reaction with this compound is failing or giving very low yields. What are the primary causes?

A1: Low yields in palladium-catalyzed reactions with pyridine substrates are a frequent challenge. The issue often stems from a combination of factors, with catalyst deactivation being the primary suspect. A systematic investigation is key.

  • Catalyst Inhibition and Deactivation: The most significant hurdle is the coordination of the pyridine nitrogen's lone pair of electrons with the palladium center. This forms stable, catalytically inactive off-cycle complexes, effectively "poisoning" the catalyst and halting the reaction turnover.[1][2]

  • Palladium Black Formation: If your reaction mixture turns black, it is likely due to the formation of "palladium black"—aggregated, inactive palladium metal.[2] This decomposition is often triggered by excessively high temperatures, the presence of oxygen, or an insufficient ligand-to-palladium ratio, which leaves the palladium center exposed.[1][2]

  • Inefficient Precatalyst Activation: Most reactions use a stable Pd(II) precatalyst (e.g., Pd(OAc)₂) that must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[3][4] If this reduction is inefficient, the reaction will not initiate properly. The choice of ligand, base, and even solvent can influence the efficiency of this crucial first step.[5]

  • Sub-optimal Ligand Choice: For challenging substrates like heteroaryl chlorides, the ligand is not just an accessory; it is critical. Standard ligands like PPh₃ may be ineffective. Bulky and electron-rich ligands are required to both stabilize the Pd(0) center and promote the difficult oxidative addition step with the electron-deficient aryl chloride.[6]

  • Reagent and System Purity: Palladium-catalyzed reactions are highly sensitive to impurities. Ensure all reagents are of high purity and that solvents are anhydrous and thoroughly degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to irreversible deactivation.[2][3]

Q2: How do I select the optimal catalyst system (precatalyst and ligand) for this substrate?

A2: The choice of catalyst and ligand is the most critical parameter for success. The goal is to create a sterically hindered yet highly reactive palladium center that is shielded from the pyridine nitrogen.

  • Ligand Selection: For heteroaryl chlorides, bulky, electron-rich monophosphine ligands from the Buchwald (e.g., XPhos, SPhos, RuPhos) or Josiphos families are the industry standard.[1][2] These ligands create a large steric cone angle around the palladium, which physically blocks the pyridine nitrogen from coordinating while promoting the desired catalytic steps. N-heterocyclic carbenes (NHCs) can also be highly effective and offer an alternative class of robust ligands.[2][7]

  • Precatalyst Selection: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ are common, they require careful in situ activation.[8][9] For better reproducibility, consider using modern, air-stable Pd(II) precatalysts that incorporate the desired ligand (e.g., XPhos-Pd-G3). These complexes are designed for controlled and efficient generation of the active Pd(0) species upon heating in the presence of a base.[10]

  • Ligand-to-Palladium Ratio: If generating the catalyst in situ from a separate palladium source and ligand, the ratio is crucial. A ratio of 1:1 to 1:2 (Pd:Ligand) is a common starting point, but for challenging substrates, a higher ligand ratio (e.g., 1:3 or 1:4) can sometimes help prevent catalyst aggregation and decomposition.[1]

Q3: What is a reasonable starting catalyst loading, and what is the best strategy for optimization?

A3: Catalyst loading directly impacts reaction efficiency, cost, and the level of residual metal in your final product.

  • Typical Loading Range: For academic and discovery settings, a catalyst loading of 1-5 mol% is a standard starting point for Suzuki-Miyaura and Buchwald-Hartwig reactions.[10][11] In process development, significant effort is invested to lower this to the parts-per-million (ppm) level, often below 0.1 mol%.[12]

  • Optimization Strategy: Optimization should be systematic. Start with a higher loading (e.g., 2-3 mol%) to ensure the reaction works. Once conditions are established, you can incrementally decrease the loading (e.g., to 1.5%, 1.0%, 0.5%) until you observe a significant drop in yield or an unacceptable increase in reaction time. This trade-off between reaction performance and cost is critical in drug development. Increasing catalyst loading can sometimes overcome minor issues, but it often masks an underlying problem with other reaction parameters.[13]

Q4: Which bases and solvents are most effective for functionalizing this compound?

A4: The base and solvent are not passive components; they actively participate in the catalytic cycle and influence solubility and stability.

  • Choice of Base: The base's role is to facilitate the transmetalation step in Suzuki couplings or to deprotonate the amine in Buchwald-Hartwig aminations.[14][15]

    • For Suzuki-Miyaura reactions: Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used, often with a small amount of water or in an alcohol co-solvent.[8][16] The choice can significantly impact yield, with Cs₂CO₃ often being more effective but also more expensive.[13]

    • For Buchwald-Hartwig aminations: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common choice for its high reactivity.[9][17] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, though this may require higher temperatures or catalyst loadings.[17]

  • Choice of Solvent: The solvent must dissolve all components at the reaction temperature and be compatible with the reagents.

    • Aprotic polar solvents like 1,4-Dioxane , Toluene , and THF are the most common choices.[18]

    • It is imperative that the solvent is anhydrous and degassed . Water can lead to protodeboronation of the boronic acid in Suzuki couplings, and oxygen will deactivate the catalyst.[1][3]

Visual Troubleshooting & Mechanistic Overview

To facilitate a logical approach to problem-solving, the following diagrams illustrate a troubleshooting workflow and the fundamental catalytic cycle.

TroubleshootingWorkflow Start Low Yield or No Reaction Catalyst Catalyst System Issues Start->Catalyst Conditions Reaction Condition Issues Start->Conditions Reagents Reagent Issues Start->Reagents Ligand Inappropriate Ligand? (e.g., PPh3) Catalyst->Ligand Deactivation Catalyst Deactivation? (Pyridine Poisoning) Catalyst->Deactivation Loading Insufficient Loading? Catalyst->Loading PdBlack Palladium Black Observed? Catalyst->PdBlack Temp Incorrect Temperature? Conditions->Temp Atmosphere Inert Atmosphere Compromised? Conditions->Atmosphere Time Insufficient Reaction Time? Conditions->Time Purity Impure Starting Materials? Reagents->Purity Solvent Solvent Dry/Degassed? Reagents->Solvent Base Incorrect Base/Strength? Reagents->Base Sol_Ligand Action: Screen bulky, electron-rich ligands (e.g., XPhos, SPhos). Ligand->Sol_Ligand Deactivation->Sol_Ligand Sol_Loading Action: Increase catalyst loading systematically (e.g., 1% -> 3%). Loading->Sol_Loading PdBlack->Sol_Ligand Sol_Temp Action: Optimize temperature. (Too high -> decomposition). (Too low -> slow kinetics). PdBlack->Sol_Temp Sol_Atmosphere Action: Ensure rigorous degassing and maintain positive N2/Ar pressure. PdBlack->Sol_Atmosphere Temp->Sol_Temp Atmosphere->Sol_Atmosphere Sol_Reagents Action: Use fresh, anhydrous, degassed solvent. Verify reagent purity. Purity->Sol_Reagents Solvent->Sol_Reagents Base->Sol_Reagents

Caption: Troubleshooting workflow for low-yield reactions.

CatalyticCycle cluster_inputs Inputs Pd0 Pd(0)Lu2099 OA_Complex Ar-Pd(II)(Cl)Lu2099 Pd0->OA_Complex + Ar-Cl TM_Complex Ar-Pd(II)(R)Lu2099 OA_Complex->TM_Complex + R-B(OH)u2082 or R₂NH (Base Mediated) OA_Label Oxidative Addition Product Ar-R TM_Complex->Product TM_Label Transmetalation (Suzuki) or Amine Coordination (B-H) Product->Pd0 Catalyst Regenerated RE_Label Reductive Elimination ArCl 3-Chloro- 5-methylpyridine Reagent Coupling Partner (Boronic Acid or Amine)

Caption: Generalized Pd-catalyzed cross-coupling cycle.

Data Summary Tables

The following tables provide recommended starting points for common functionalization reactions. Note that these are starting points and further optimization is almost always necessary.

Table 1: Recommended Starting Conditions for Cross-Coupling Reactions

ParameterSuzuki-Miyaura CouplingBuchwald-Hartwig Amination
Pd Precatalyst Pd(OAc)₂, Pd₂(dba)₃, or XPhos-Pd-G3Pd(OAc)₂, Pd₂(dba)₃, or XPhos-Pd-G3
Ligand XPhos, SPhos, RuPhosXPhos, RuPhos, BrettPhos
Catalyst Loading 1 - 3 mol%[11]1.5 - 3 mol%[9][11]
Base K₃PO₄, K₂CO₃, Cs₂CO₃ (2-3 equiv.)NaOtBu, LHMDS (1.5-2 equiv.)[18]
Solvent Toluene, 1,4-Dioxane (+/- H₂O)Toluene, 1,4-Dioxane
Temperature 80 - 110 °C90 - 110 °C

Table 2: Illustrative Effect of Catalyst Loading on Reaction Yield

This is a hypothetical example for a Suzuki coupling of this compound with Phenylboronic acid after 12 hours at 100 °C.

Catalyst Loading (mol%)Observed Yield (%)Notes
5.095%High yield, but potentially wasteful and high residual Pd.
3.094%Optimal balance of yield and catalyst cost.
1.588%Good yield, cost-effective. A good starting point.
0.555%Significant drop in yield; catalyst likely decomposing before completion.
0.1<10%Insufficient catalyst to sustain the reaction.

Experimental Protocols

These protocols provide a validated starting point for your experiments. Strict adherence to inert atmosphere techniques is critical for success.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.044 mmol, 4.4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv.)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under a positive pressure of argon, add Pd(OAc)₂, XPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon three times.

  • Add this compound and the arylboronic acid to the flask.

  • Via syringe, add the anhydrous, degassed toluene.

  • Stir the reaction mixture at room temperature for 10 minutes.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the layers and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol details the coupling of this compound with a secondary amine (e.g., morpholine).

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Morpholine (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.036 mmol, 3.6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 mmol, 1.5 equiv.)

  • Anhydrous, degassed Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk flask under argon, add Pd₂(dba)₃, XPhos, and NaOtBu. Caution: NaOtBu is a strong base and is air/moisture sensitive.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed toluene via syringe and stir for 5 minutes at room temperature. The mixture should become homogeneous.

  • Add this compound via syringe.

  • Add morpholine via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 6-18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding water (10 mL).

  • Dilute with ethyl acetate (20 mL) and separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.[9]

References

Troubleshooting low conversion rates in 3-Chloro-5-methylpyridine derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of 3-Chloro-5-methylpyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges, particularly low conversion rates, during the functionalization of this versatile heterocyclic building block. Here, we move beyond simple protocols to explore the causality behind common experimental failures and provide robust, field-tested solutions in a direct question-and-answer format.

General Troubleshooting & FAQs

This section addresses overarching issues that can affect various derivatization strategies for this compound.

Q1: My reaction is sluggish or has completely stalled. What are the universal first checks?

A1: Before delving into reaction-specific issues, a systematic check of foundational parameters is crucial. Low conversion is often traced back to easily correctable oversights.

  • Reagent and Solvent Purity: The presence of moisture is detrimental to many organometallic reactions, especially those involving Grignard reagents or highly sensitive catalysts.[1][2] Silylation reagents are also highly sensitive to water, which will preferentially react with the agent and consume it.[1] Pyridine, a common solvent and catalyst, is hygroscopic and should be anhydrous for many applications.[3][4]

    • Action Plan: Use freshly distilled/dried solvents. Ensure reagents are from a recently opened bottle or have been stored properly under an inert atmosphere. Consider drying solvents over molecular sieves.[4]

  • Inert Atmosphere Integrity: Palladium-catalyzed cross-couplings and Grignard reactions require a strictly oxygen-free environment. Oxidative degradation of the catalyst or Grignard reagent is a primary failure mode.

    • Action Plan: Ensure your reaction vessel is properly evacuated and backfilled with a high-purity inert gas (Argon or Nitrogen) multiple times.[5] Use degassed solvents.

  • Reaction Temperature: Many derivatization reactions, such as nucleophilic aromatic substitution (SNAr), can be slow and require heating to overcome the activation energy associated with disrupting the pyridine ring's aromaticity.[6] Conversely, some catalytic systems may degrade at excessive temperatures.

    • Action Plan: Verify your heating mantle or oil bath temperature with an external thermometer. If the reaction is known to be slow, consider a controlled, incremental increase in temperature.

  • Stoichiometry and Reagent Activity: An incorrect molar ratio of reactants is a common source of incomplete conversion.[1] Additionally, the activity of reagents can diminish over time.

    • Action Plan: Double-check all calculations. If using solid reagents, ensure they are homogenous. For critical reagents like boronic acids or amines, consider running a quick NMR or titration to confirm purity and concentration if they are from an older stock.

Troubleshooting Workflow: A General Overview

The following diagram outlines a logical progression for diagnosing a failed or low-yield reaction.

G cluster_0 Initial Reaction Setup & Execution cluster_1 Reaction-Specific Diagnostics cluster_2 Analysis & Optimization A Reaction Stalled (Low Conversion) B Verify Foundational Parameters A->B C Reagent Purity & Stoichiometry B->C D Inert Atmosphere & Dryness B->D E Temperature & Time B->E F Analyze Reaction-Specific Variables B->F If Foundational Parameters are OK G Cross-Coupling: Catalyst, Ligand, Base F->G H SNAr: Nucleophile Strength, Solvent F->H I Side-Chain: Oxidant/Halogenating Agent F->I J Analyze Crude Reaction Mixture (LC-MS, NMR) F->J K Identify Byproducts J->K Isolate/Characterize M Starting Material Recovered? J->M L Optimize Conditions Based on Data K->L M->L Yes: Increase reactivity (Temp, Catalyst Load) No: Check for degradation

Caption: General troubleshooting workflow for low conversion rates.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are powerful but sensitive methods for derivatizing this compound. The C-Cl bond is less reactive than corresponding C-Br or C-I bonds, often requiring more active catalytic systems.[5]

Q2: My Suzuki-Miyaura coupling of this compound is giving very low yield. What aspects of the catalytic system should I investigate?

A2: A failing Suzuki coupling is almost always a problem with the catalyst system or the reaction conditions suppressing its activity. The key steps are oxidative addition, transmetalation, and reductive elimination; a failure in any of these will halt the cycle.[7]

  • Ligand Choice is Critical: The most common point of failure is an inappropriate ligand. For activating a relatively inert C-Cl bond, bulky, electron-rich phosphine ligands are required to promote the oxidative addition step.[5]

    • Explanation: Ligands like SPhos, XPhos, or RuPhos stabilize the Pd(0) center and facilitate its insertion into the C-Cl bond. Simple ligands like PPh₃ are often ineffective for chloropyridines.[8]

    • Action Plan: Switch to a more robust ligand from the dialkylbiarylphosphine class. If one fails, do not assume the whole class will; subtle steric and electronic differences matter.[9]

  • Palladium Precursor and In Situ Reduction: The active catalyst is Pd(0), but stable Pd(II) precursors like Pd(OAc)₂ or Pd₂(dba)₃ are often used. The reduction to Pd(0) must occur efficiently in situ.[10]

    • Explanation: This reduction can be facilitated by phosphine ligands, solvents, or other additives. If the reduction is incomplete or if the Pd(0) species is not stable, catalytic activity will be low.

    • Action Plan: Ensure the Pd precursor is fully dissolved. Using a pre-formed Pd(0) catalyst or a well-defined precatalyst (e.g., G3-XPhos Palladacycle) can sometimes resolve issues related to in situ reduction.

  • Base and Solvent Selection: The base plays a crucial role in the transmetalation step, and its strength and solubility can significantly impact the reaction rate.

    • Explanation: A base like K₂CO₃ or Cs₂CO₃ is required to activate the boronic acid. The choice of solvent (e.g., Dioxane/H₂O, Toluene) affects the solubility of the base and the stability of the catalytic species.[5][7] Aqueous conditions can sometimes be beneficial and accelerate the reaction.[11]

    • Action Plan: If using K₃PO₄, ensure it is finely powdered and dry. Consider switching to a stronger or more soluble base like Cs₂CO₃. Screen different solvent systems.

Parameter Common Choices & Recommendations for Chloropyridines Rationale / Causality
Pd Source Pd(OAc)₂, Pd₂(dba)₃, Palladacycle PrecatalystsPd(II) sources are air-stable but require in situ reduction. Precatalysts offer better consistency.[10]
Ligand XPhos, SPhos, RuPhos, cataCXium® ABulky, electron-rich monophosphine ligands are essential for activating the C-Cl bond.[5][9]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, KOtBuThe base activates the boronic acid for transmetalation. Choice depends on substrate tolerance and solvent.
Solvent Toluene, Dioxane, THF, 2-MeTHF (often with H₂O)The solvent must solubilize reactants and stabilize the catalytic species. Aqueous mixtures can be beneficial.[7][11]
Q3: I'm attempting a Buchwald-Hartwig amination and only recovering starting material. Why is my catalyst not working?

A3: Buchwald-Hartwig amination shares many principles with Suzuki coupling, but with unique sensitivities related to the amine nucleophile and the base used.[12]

  • Base Incompatibility: The choice of base is critical and must be strong enough to deprotonate the amine (or the N-Pd complex) without causing side reactions.

    • Explanation: Strong bases like NaOtBu or LHMDS are commonly used. However, some functional groups on your amine or the pyridine ring may be incompatible with these harsh bases.[13] Weaker inorganic bases can lead to very low reaction rates.[13]

    • Action Plan: Screen different bases. If NaOtBu fails, consider K₃PO₄ or Cs₂CO₃. For sensitive substrates, milder organic bases like DBU have been used with specific ligand systems.[14]

  • Catalyst Poisoning: The nitrogen atom of the pyridine substrate or the amine reagent can act as a ligand for the palladium center, leading to catalyst inhibition or deactivation.[15]

    • Explanation: If the desired phosphine ligand is displaced by the substrate or product, the catalytic cycle can be arrested. This is particularly problematic with sterically unhindered pyridines.

    • Action Plan: Employing sterically hindered phosphine ligands (e.g., XPhos) can mitigate this issue by creating a well-defined coordination sphere around the palladium that disfavors binding to the pyridine nitrogen.[16]

  • Amine Nucleophilicity: While the reaction is broadly applicable, extremely bulky or electron-deficient amines may react slowly.

    • Action Plan: For hindered primary amines, specific ligand design and optimization may be required.[17] Increasing the reaction temperature or catalyst loading can help drive the reaction to completion.

Catalytic Cycle Failure Points

This diagram illustrates where issues in a cross-coupling reaction typically arise.

G cluster_failures Common Failure Points Pd0 Pd(0)L₂ OxAdd Oxidative Addition Complex Pd0->OxAdd Oxidative Addition Product Product F1 Failure to reduce Pd(II) or Pd(0) degradation Pd0->F1 Trans Transmetalation Complex OxAdd->Trans Transmetalation F2 Wrong Ligand! (C-Cl bond not activated) OxAdd->F2 Trans->Pd0 Reductive Elimination F3 Wrong Base! (Boronic acid/Amine not activated) Trans->F3 F4 Steric hindrance prevents elimination Trans->F4

Caption: Key failure points in the Pd-catalyzed cross-coupling cycle.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a classic method for displacing the chloro group on electron-deficient rings like pyridine.[18] The reaction proceeds through a negatively charged Meisenheimer intermediate, and its stability is key to the reaction's success.[19]

Q4: My SNAr reaction with an amine nucleophile is not proceeding. How can I increase the reactivity?

A4: The reactivity in SNAr reactions on chloropyridines is a balance between the ring's electron deficiency, the nucleophile's strength, and the leaving group's ability.[18][20]

  • Ring Activation: The pyridine nitrogen provides significant electron withdrawal, but the methyl group on this compound is slightly electron-donating, which can decrease the reactivity of the C-Cl bond towards nucleophilic attack compared to an unsubstituted chloropyridine.

    • Explanation: The reaction rate depends on the stability of the Meisenheimer intermediate. Electron-withdrawing groups stabilize this intermediate, while electron-donating groups destabilize it.

    • Action Plan: This is an inherent property of the substrate. To compensate, you must use more forcing conditions (higher temperature) or a more potent nucleophile. Heating is a common strategy for SNAr on chloropyridines.[6]

  • Nucleophile Strength and Deprotonation: The nucleophile must be strong enough to attack the electron-deficient ring. For neutral nucleophiles like amines or alcohols, a base is often required.

    • Explanation: Using the alkoxide (RO⁻) or amide (R₂N⁻) is much more effective than using the neutral alcohol or amine. A base deprotonates the nucleophile, dramatically increasing its reactivity.

    • Action Plan: If using an alcohol or amine, add a strong, non-nucleophilic base (e.g., NaH, K₂CO₃) to generate the active nucleophile in situ.

  • Solvent Effects: Polar aprotic solvents are ideal for SNAr reactions.

    • Explanation: Solvents like DMF, DMSO, or NMP can solvate the cation (e.g., Na⁺, K⁺) but do not strongly solvate the anion (the nucleophile), leaving it "naked" and highly reactive. Protic solvents (like ethanol) can hydrogen-bond with the nucleophile, shielding it and reducing its reactivity.

    • Action Plan: Ensure you are using a suitable polar aprotic solvent. If the reaction is still slow, switching from THF to DMF or DMSO can provide a significant rate enhancement.

Section 3: Side-Chain (Methyl Group) Derivatization

The methyl group at the 5-position offers another handle for derivatization, most commonly through oxidation or halogenation.

Q5: I am trying to oxidize the methyl group to a carboxylic acid, but I'm getting a complex mixture or no reaction. What's going wrong?

A5: Oxidation of alkylpyridines requires powerful oxidizing agents and conditions that can sometimes lead to over-oxidation or ring degradation if not properly controlled.[21]

  • Choice of Oxidant: The methyl group on a pyridine ring is relatively robust. Mild oxidants are typically ineffective.

    • Explanation: Strong oxidizing agents like hot nitric acid, KMnO₄, or SeO₂ are often required to convert the methyl group to a carboxylic acid.[21]

    • Action Plan: If you are using a milder oxidant with no success, a switch to a more potent one is necessary. A common method is refluxing in strong nitric acid.[21] Be aware of the vigorous nature of these reactions and take appropriate safety precautions.

  • Reaction Control: Over-oxidation or side reactions can occur, especially with harsh reagents.

    • Explanation: The pyridine ring itself can be susceptible to oxidation under very harsh conditions. The reaction temperature and time must be carefully controlled to favor oxidation of the methyl group while preserving the heterocyclic core.

    • Action Plan: Monitor the reaction closely using TLC or LC-MS. Start at a lower temperature and slowly increase if necessary. Once the starting material is consumed, work up the reaction promptly to avoid byproduct formation.

Experimental Protocol: Oxidation of this compound

This protocol is adapted from established methods for the oxidation of alkylpyridines.[21]

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq).

  • Reagent Addition: Carefully add 70% nitric acid (approx. 5-10 volumes). Caution: This is a highly corrosive and exothermic reaction. Perform in a well-ventilated fume hood.

  • Heating: Heat the reaction mixture to reflux (typically 110-120 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by taking small aliquots, quenching them carefully, and analyzing by LC-MS or TLC. The reaction may take several hours.

  • Workup: Once the starting material is consumed, cool the mixture to room temperature. Carefully pour the reaction mixture over crushed ice.

  • Neutralization & Extraction: Adjust the pH to ~3-4 with a concentrated NaOH solution. The product, 6-chloronicotinic acid, should precipitate. Filter the solid, wash with cold water, and dry under vacuum. Alternatively, extract the product into an organic solvent like ethyl acetate.

  • Purification: The crude product can be further purified by recrystallization.

References

Technical Support Center: Purification of 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Chloro-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions, and detailed protocols for obtaining high-purity this compound for your critical applications. As a key intermediate in the synthesis of various pharmaceuticals and agrochemicals, the purity of this compound is paramount to ensure the desired reaction outcomes, yield, and impurity profile of the final product.[1]

This document will provide you with the necessary tools to identify and resolve common purification challenges, ensuring the integrity of your research and development projects.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the purification of this compound, providing insights into their causes and practical solutions.

Issue 1: Persistent Water Content in the Purified Product

Question: After distillation, my this compound still shows the presence of water. How can I effectively dry it?

Root Cause Analysis: this compound, like many pyridine derivatives, is hygroscopic and can readily absorb atmospheric moisture.[2] Simple distillation is often insufficient for complete water removal because pyridine compounds can form minimum boiling azeotropes with water.[2][3] An azeotrope is a mixture of liquids that has a constant boiling point and composition throughout distillation.[4]

Solution Pathway:

  • Pre-drying with a Desiccant: For samples with significant water content, a preliminary drying step is recommended. Stir the this compound with a suitable desiccant like solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets for several hours.[2] These basic desiccants are effective at removing water from pyridine bases.

  • Chemical Drying and Distillation: For achieving an anhydrous product, a more rigorous chemical drying agent followed by distillation is necessary.

    • After pre-drying, decant the this compound into a dry distillation flask.

    • Add a strong drying agent such as calcium hydride (CaH₂) and reflux the mixture for a few hours under an inert atmosphere (e.g., nitrogen or argon).[2] Caution: Calcium hydride reacts with water to produce flammable hydrogen gas; ensure your apparatus is not a closed system.

  • Azeotropic Distillation: An alternative to chemical drying is azeotropic distillation.[2][5]

    • Add a solvent that forms a lower-boiling azeotrope with water, such as toluene.[5]

    • During distillation, the water-toluene azeotrope will distill first, effectively removing the water from the this compound. The progress of the distillation can be monitored by observing the temperature at the distillation head.

Issue 2: "Oiling Out" During Recrystallization

Question: I am attempting to recrystallize this compound, but it is separating as an oil instead of forming crystals. What is causing this and how can I resolve it?

Root Cause Analysis: "Oiling out," or liquid-liquid phase separation, occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[6][7][8] This phenomenon can be caused by several factors:

  • High Solute Concentration: The solution is too supersaturated, leading to rapid separation.[8]

  • Low Melting Point of the Solute/Impurity Mixture: The presence of impurities can significantly depress the melting point of the mixture, causing it to be a liquid at the crystallization temperature.

  • Inappropriate Solvent System: The chosen solvent or solvent mixture may not be ideal for promoting crystal lattice formation.

Solution Pathway:

  • Adjust the Solvent System:

    • If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which the compound is less soluble) dropwise to the hot, dissolved solution until slight turbidity is observed. Then, add a few drops of the original "good" solvent to redissolve the oil and allow for slow cooling.[9]

    • For this compound, which is a moderately polar compound, consider solvent mixtures like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[10]

  • Control the Cooling Rate: Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath. Slow cooling provides more time for proper crystal nucleation and growth.

  • Seeding: Introduce a small seed crystal of pure this compound to the cooled, supersaturated solution to induce crystallization.[7][8]

  • Reduce Impurity Levels: If the starting material is highly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, before attempting recrystallization.[8]

Issue 3: Poor Separation of Isomeric Impurities by Column Chromatography

Question: I am using column chromatography to purify this compound, but I am getting poor separation from what I suspect are isomeric impurities. How can I improve the resolution?

Root Cause Analysis: Isomers, particularly regioisomers of substituted pyridines, often have very similar polarities, making their separation by chromatography challenging. Synthesis of this compound can potentially lead to the formation of other chloromethylpyridine isomers.[1][11]

Solution Pathway:

  • Optimize the Mobile Phase:

    • Solvent Polarity: Use a mobile phase with a lower overall polarity to increase the retention time of the compounds on the polar stationary phase (e.g., silica gel), which can improve separation. A common approach is to use a mixture of a nonpolar solvent like hexane or heptane with a more polar solvent such as ethyl acetate or diethyl ether.

    • Solvent Selectivity: Sometimes, changing the nature of the polar solvent can improve selectivity. For example, if a hexane/ethyl acetate system is not providing adequate separation, trying a hexane/dichloromethane or a hexane/acetone system might offer different interactions and better resolution.

  • Select the Appropriate Stationary Phase:

    • Normal Phase Chromatography: For separating polar compounds like substituted pyridines, a polar stationary phase such as silica gel or alumina is typically used with a non-polar mobile phase.[12]

    • Reverse Phase Chromatography: In some cases, reverse-phase chromatography (non-polar stationary phase, polar mobile phase) can provide better separation of isomers.[12]

  • Improve Column Packing and Dimensions: A longer, narrower column generally provides better resolution than a shorter, wider one. Ensure the column is packed uniformly to prevent channeling.

  • Gradient Elution: If isocratic elution (constant mobile phase composition) is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased during the separation, can be employed to improve the resolution of closely eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

A1: The impurities in commercial this compound can originate from the starting materials, byproducts of the synthesis, or subsequent degradation. Common impurities may include:

  • Water: Due to the hygroscopic nature of pyridines.[2]

  • Regioisomers: Other chloromethylpyridine isomers formed during the chlorination of the pyridine ring, such as 2-chloro-5-methylpyridine.[1][11]

  • Starting Materials: Unreacted precursors from the synthesis.

  • Over-chlorinated products: Pyridines with additional chlorine substitutions.

  • Solvent Residues: Traces of solvents used in the synthesis and purification processes.

Q2: How can I assess the purity of my this compound sample?

A2: Several analytical techniques can be used to determine the purity of this compound and identify impurities:

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for separating volatile compounds and identifying them based on their mass spectra.[13][14]

  • High-Performance Liquid Chromatography (HPLC): A versatile method for separating and quantifying components in a mixture. Both normal-phase and reverse-phase HPLC can be adapted for pyridine derivatives.[15][16][17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and are useful for identifying and quantifying impurities if their signals do not overlap with the main compound.[18][19][20]

Q3: What are the key safety precautions when handling and purifying this compound?

A3: this compound is a hazardous chemical and should be handled with appropriate safety measures.[21]

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Detailed Experimental Protocols

Protocol 1: Purification by Fractional Distillation Under Reduced Pressure

Fractional distillation is effective for separating liquids with different boiling points. For compounds that may decompose at high temperatures, distillation under reduced pressure is employed to lower their boiling points.[22]

Methodology:

  • Setup: Assemble a fractional distillation apparatus with a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser. Connect the apparatus to a vacuum pump with a pressure gauge.

  • Drying (if necessary): If the sample contains water, pre-dry it as described in the Troubleshooting section.

  • Distillation:

    • Place the crude this compound in the distillation flask with a magnetic stir bar or boiling chips.

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask in a heating mantle.

    • Collect the fractions that distill at a constant temperature and pressure. The main fraction corresponding to pure this compound should be collected. Discard the forerun (lower boiling impurities) and the residue (higher boiling impurities).

ParameterRecommended ValueRationale
Pressure 10-20 mmHgReduces the boiling point to prevent thermal decomposition.
Expected Boiling Point ~70-80 °C at 15 mmHg (estimated)Lower than the atmospheric boiling point.
Fractionating Column Vigreux or packed columnProvides a larger surface area for repeated vaporization-condensation cycles, enhancing separation efficiency.
Protocol 2: Purification by Recrystallization from a Mixed Solvent System

Recrystallization is a powerful technique for purifying solid compounds.[10] For liquids at room temperature like this compound, it can sometimes be induced to crystallize at lower temperatures or by forming a salt. This protocol focuses on a general approach for compounds that are liquid at room temperature but can be solidified upon cooling.

Methodology:

  • Solvent Selection: Find a solvent in which this compound is soluble at elevated temperatures but sparingly soluble at low temperatures. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane, is often effective.[9][10]

  • Dissolution: In a flask, heat the "good" solvent (e.g., ethanol) and add the minimum amount required to dissolve the crude this compound.

  • Induce Cloudiness: While the solution is still warm, add the "poor" solvent (e.g., water) dropwise until the solution becomes slightly cloudy.

  • Clarification: Add a few more drops of the "good" solvent until the solution becomes clear again.

  • Crystallization:

    • Remove the flask from the heat source and allow it to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of the cold solvent mixture, and dry them under vacuum.

Protocol 3: Purification by Column Chromatography

Column chromatography is a versatile method for separating components of a mixture based on their differential adsorption onto a stationary phase.[12]

Methodology:

  • Column Preparation:

    • Select a glass column of appropriate size.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 hexane:ethyl acetate).

    • Pour the slurry into the column and allow the silica to pack evenly.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase.

    • Carefully add the sample solution to the top of the column.

  • Elution:

    • Begin eluting with the mobile phase, collecting fractions.

    • Monitor the separation by Thin Layer Chromatography (TLC).

    • If the compounds are not eluting or the separation is poor, gradually increase the polarity of the mobile phase (e.g., to 90:10 or 85:15 hexane:ethyl acetate).

  • Fraction Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

ParameterRecommended SystemRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)A polar stationary phase suitable for separating moderately polar compounds.
Mobile Phase Hexane/Ethyl Acetate GradientA common solvent system that allows for fine-tuning of polarity to achieve optimal separation.
Detection UV light (254 nm) on TLC platesThe pyridine ring is UV active, allowing for easy visualization of the compound.

Visual Workflows

Purification_Decision_Tree start Crude this compound purity_check1 Assess Purity (GC-MS, HPLC, NMR) start->purity_check1 is_pure Purity > 99%? purity_check1->is_pure end_product High-Purity Product is_pure->end_product Yes main_impurities Identify Main Impurities is_pure->main_impurities No water Water main_impurities->water Water is major impurity isomers Isomers / Byproducts main_impurities->isomers Organic impurities drying Drying Protocol (e.g., Azeotropic Distillation) water->drying distillation Fractional Distillation isomers->distillation Boiling point difference chromatography Column Chromatography isomers->chromatography Polarity difference purity_check2 Re-assess Purity drying->purity_check2 distillation->purity_check2 recrystallization Recrystallization chromatography->recrystallization Further polishing chromatography->purity_check2 recrystallization->purity_check2 purity_check2->is_pure

Caption: Decision tree for selecting a purification strategy.

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve in Hot Solvent start->dissolve cool Cool Solution dissolve->cool outcome Outcome? cool->outcome crystals Crystals Form outcome->crystals Success oil Oiling Out outcome->oil Problem no_precipitate No Precipitate outcome->no_precipitate Problem fix_oil Troubleshoot Oiling Out: - Add more 'good' solvent - Use a different solvent pair - Slower cooling - Seeding oil->fix_oil fix_no_precipitate Troubleshoot No Precipitate: - Scratch flask inner wall - Add seed crystal - Concentrate solution - Cool to lower temperature no_precipitate->fix_no_precipitate fix_oil->cool fix_no_precipitate->cool

Caption: Troubleshooting workflow for recrystallization.

References

Technical Support Center: Stability of 3-Chloro-5-methylpyridine in Acidic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-Chloro-5-methylpyridine. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges related to the stability of this compound under acidic conditions. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments and synthetic processes.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the use of this compound in acidic environments, offering explanations grounded in the principles of organic chemistry and providing actionable solutions.

Q1: I'm observing a gradual decrease in the purity of my this compound stock solution in an acidic mobile phase for HPLC. What is causing this degradation?

A1: The decomposition of this compound in acidic conditions is a multifaceted issue primarily rooted in the electronic nature of the pyridine ring. The pyridine nitrogen is basic and will be protonated in an acidic medium, forming a pyridinium ion. This protonation significantly alters the reactivity of the molecule.

  • Increased Susceptibility to Nucleophilic Attack: Protonation of the pyridine nitrogen withdraws electron density from the aromatic ring, making it more electrophilic.[1][2][3] While the chlorine atom is at the 3-position, which is less activated towards nucleophilic substitution than the 2- and 4-positions, prolonged exposure to nucleophiles present in your medium (such as water) can lead to slow hydrolysis, yielding 3-hydroxy-5-methylpyridine.[4] This is a common degradation pathway for chloropyridines, although it may be slow.

  • Potential for Ring Opening: Under harsh acidic conditions (e.g., concentrated strong acids, elevated temperatures), the stability of the aromatic ring itself can be compromised, potentially leading to more complex degradation pathways and the formation of various byproducts.

Q2: My reaction requires acidic catalysis, but I'm seeing significant byproduct formation that I suspect is from the decomposition of this compound. How can I mitigate this?

A2: Minimizing the degradation of this compound in the presence of necessary acids requires a careful optimization of reaction conditions. Here are several strategies, ranging from simple adjustments to more involved synthetic modifications:

  • Temperature Control: Chemical reactions, including degradation pathways, are highly temperature-dependent.[5][6][7] Lowering the reaction temperature can significantly reduce the rate of decomposition without proportionally affecting the rate of your desired reaction, thus improving the overall yield and purity.[8]

  • Use of Buffered Systems: Instead of using a strong acid directly, consider employing a buffer solution to maintain a constant and milder pH.[9][10][11][12] This allows for sufficient protonation to catalyze your reaction while avoiding the harsh conditions of a highly concentrated strong acid that would accelerate the degradation of your starting material.

  • Choice of Acid: The type of acid used can influence the rate of decomposition. A weaker acid that still effectively catalyzes your desired transformation might be a suitable alternative to a strong mineral acid.

  • Reaction Time: Monitor your reaction progress closely and quench it as soon as the desired conversion is achieved. Prolonged reaction times will inevitably lead to increased degradation of the starting material and product.

  • Nitrogen Protection: For particularly sensitive applications, a more advanced strategy involves protecting the pyridine nitrogen.[13][14][15][16] By forming a derivative (e.g., an N-oxide or a borane complex), the basicity of the nitrogen is masked, preventing protonation and the subsequent activation of the ring towards degradation. The protecting group can be removed in a later step to yield the desired product.

Q3: What are the best analytical methods to monitor the stability of this compound and detect potential degradation products?

A3: A multi-pronged analytical approach is recommended for robustly monitoring the stability of this compound.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating and quantifying the components of a mixture.[17][18][19][20][21] A well-developed reversed-phase HPLC method can effectively separate this compound from its more polar degradation products, such as 3-hydroxy-5-methylpyridine. UV detection is suitable for this analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for structural elucidation.[22][23][24][25][26] By acquiring NMR spectra of your sample over time, you can monitor for the appearance of new signals that correspond to degradation products. Changes in the chemical shifts of the pyridine ring protons can also indicate protonation or other structural modifications.

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), can help identify the molecular weights of any degradation products formed.[27][28][29] This information is crucial for proposing the structures of the byproducts and understanding the degradation pathway.

Part 2: Experimental Protocols & Data

This section provides detailed methodologies for key experiments and presents data in a structured format for easy interpretation.

Protocol 1: HPLC Method for Stability Monitoring

This protocol outlines a general-purpose reversed-phase HPLC method suitable for monitoring the stability of this compound.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 265 nm
Injection Volume 10 µL
Protocol 2: Sample Preparation for Stability Study
  • Prepare a stock solution of this compound (1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Prepare the acidic test solution (e.g., 0.1 M HCl, or a buffered solution at a specific pH).

  • To initiate the stability study, dilute the stock solution with the acidic test solution to a final concentration of 0.1 mg/mL.

  • Maintain the solution at a constant temperature (e.g., ambient or elevated).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the sample.

  • If necessary, neutralize the aliquot with a suitable base to quench the degradation process.

  • Analyze the aliquot by HPLC as described in Protocol 1.

Part 3: Visualization of Concepts

To further clarify the concepts discussed, the following diagrams illustrate key relationships and workflows.

Decomposition_Pathway cluster_0 Degradation under Acidic Conditions 3_Chloro_5_methylpyridine 3_Chloro_5_methylpyridine Protonated_Pyridine Pyridinium Ion (Activated Ring) 3_Chloro_5_methylpyridine->Protonated_Pyridine H+ Degradation_Products Degradation Products (e.g., 3-Hydroxy-5-methylpyridine) Protonated_Pyridine->Degradation_Products Nucleophilic Attack (e.g., H2O)

Caption: Proposed degradation pathway of this compound in acidic media.

Mitigation_Strategies cluster_1 Strategies to Prevent Decomposition Decomposition Decomposition of This compound Low_Temp Lower Reaction Temperature Decomposition->Low_Temp Buffered_pH Use of Buffered Solutions Decomposition->Buffered_pH Protecting_Group Nitrogen Protecting Group Strategy Decomposition->Protecting_Group Reduced_Time Minimize Reaction Time Decomposition->Reduced_Time

References

Validation & Comparative

A Comparative Reactivity Guide: 3-Chloro-5-methylpyridine vs. 3-Bromo-5-methylpyridine for Synthetic Elaboration

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and materials science, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. The 3-halo-5-methylpyridine scaffold is a prevalent structural motif in a multitude of biologically active compounds. This guide provides an in-depth, objective comparison of the reactivity of two common intermediates: 3-chloro-5-methylpyridine and 3-bromo-5-methylpyridine. By examining their performance in key synthetic transformations and providing supporting experimental frameworks, this document aims to empower chemists to make informed strategic decisions in their synthetic endeavors.

Foundational Physicochemical Properties: The C-X Bond

The fundamental difference in reactivity between these two molecules is rooted in the inherent properties of the carbon-halogen bond. The carbon-bromine (C-Br) bond is longer and weaker than the carbon-chlorine (C-Cl) bond, a fact quantified by their respective bond dissociation energies (BDE).

PropertyThis compound3-Bromo-5-methylpyridineRationale
CAS Number 18368-63-33430-16-8[1]-
Molecular Weight 127.57 g/mol 172.02 g/mol The higher atomic weight of bromine increases the overall molecular mass.
Avg. C(aryl)-X BDE (kJ/mol) ~339 kJ/mol[2]~276 kJ/mol[2]The C-Br bond is significantly weaker, requiring less energy to cleave.[3][4] This is the primary driver of its higher reactivity in many transformations.

This difference in BDE is the central determinant for the relative ease of bond cleavage, particularly in the rate-determining oxidative addition step of palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The Synthetic Workhorse

Palladium-catalyzed cross-coupling reactions are indispensable for forming C-C and C-N bonds. The general reactivity trend for aryl halides in these transformations is I > Br > OTf >> Cl, directly correlating with the C-X bond strength.[5]

The Critical Step: Oxidative Addition

The catalytic cycle for most cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, begins with the oxidative addition of the aryl halide to a low-valent palladium(0) complex.[6][7] This step involves the cleavage of the C-X bond and is almost always the rate-limiting step of the reaction.[8] Consequently, the weaker C-Br bond of 3-bromo-5-methylpyridine allows this step to proceed more readily, at lower temperatures, and with a broader range of catalysts than the more robust C-Cl bond.[5][8]

Palladium_Cross_Coupling_Cycle cluster_0 Catalytic Cycle cluster_1 Reactants & Products Pd0 Pd(0)L_n OA_Complex Ar-Pd(II)(X)L_n Pd0->OA_Complex Oxidative Addition (Rate-Limiting) TM_Complex Ar-Pd(II)(Nu)L_n OA_Complex->TM_Complex Transmetalation (Suzuki) or Amine Coordination (Buchwald) TM_Complex->Pd0 Reductive Elimination Product Ar-Nu (Coupled Product) TM_Complex->Product ArX Ar-X (3-Halo-5-methylpyridine) ArX->OA_Complex NuM Nucleophile (e.g., Ar'B(OH)₂, R₂NH) NuM->TM_Complex caption Fig. 1: Generalized Palladium Cross-Coupling Cycle.

Fig. 1: Generalized Palladium Cross-Coupling Cycle.
Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl systems.[9] When comparing our two substrates, 3-bromo-5-methylpyridine consistently outperforms its chloro-analog, requiring less active catalysts, lower temperatures, and shorter reaction times.

Comparative Performance in Suzuki-Miyaura Coupling

ParameterThis compound3-Bromo-5-methylpyridineCausality & Field Insights
Typical Catalyst Requires highly active systems: Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[10]Standard catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are often sufficient.[9]The stronger C-Cl bond necessitates a more electron-rich and sterically demanding ligand to promote the difficult oxidative addition step.[8][10]
Reaction Temp. Moderate to high heat (e.g., 100-120 °C).[10]Room temperature to moderate heat (e.g., 80-100 °C).[8]The higher activation energy for C-Cl bond cleavage requires more thermal energy to drive the reaction.[8]
Reaction Time Typically longer (12-24 h).[10]Often shorter (4-18 h).[11]The faster rate of oxidative addition for the C-Br bond leads to a quicker overall catalytic turnover.
Expected Yield Moderate to good, highly dependent on optimization.Generally good to excellent.[9]The enhanced reactivity of the bromo-derivative frequently results in higher and more reliable isolated yields of the desired product.[8]

Experimental Protocol 1: Suzuki Coupling of 3-Bromo-5-methylpyridine (Standard Conditions)

This protocol outlines a general procedure for the coupling of 3-bromo-5-methylpyridine with a generic arylboronic acid using a standard palladium catalyst.

  • Reaction Setup: To an oven-dried Schlenk flask, add 3-bromo-5-methylpyridine (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Catalyst Addition: Add Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).

  • Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Suzuki Coupling of this compound (Forcing Conditions)

This protocol employs a more active catalyst system necessary for the less reactive chloro-substrate.[10]

  • Reaction Setup (Glovebox): In an inert atmosphere glovebox, combine this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 mmol, 1.5 mol%), and XPhos (0.03 mmol, 3 mol%) in a reaction vial.

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vial.

  • Reaction: Seal the vial, remove it from the glovebox, and heat the reaction mixture to 110 °C with stirring for 18-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Follow steps 6-8 from Protocol 1 for work-up and purification.

Experimental_Workflow start Start setup 1. Combine Reagents (Aryl Halide, Boronic Acid, Base) start->setup catalyst 2. Add Catalyst System (Pd Precursor + Ligand) setup->catalyst inert 3. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat & Stir (Monitor by TLC/LC-MS) solvent->react workup 6. Quench & Aqueous Workup react->workup extract 7. Extract with Organic Solvent workup->extract purify 8. Dry, Concentrate & Purify (Column Chromatography) extract->purify end End (Isolated Product) purify->end

Fig. 2: Standard Experimental Workflow for Suzuki Coupling.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for forging C-N bonds, a transformation of immense importance in pharmaceuticals.[6][12] The reactivity principles observed in Suzuki coupling hold true here; the bromo-derivative is the more amenable substrate.[13]

Comparative Performance in Buchwald-Hartwig Amination

ParameterThis compound3-Bromo-5-methylpyridineCausality & Field Insights
Typical Ligand Requires specialized, bulky phosphines (e.g., Josiphos, XPhos) to achieve reasonable yields.[14]Can often be successful with a wider range of ligands, including bidentate phosphines like BINAP or DPPF.[6][11]The amination of aryl chlorides is particularly challenging and was a key driver for the development of modern, highly active catalyst systems.[14]
Typical Base Strong, non-nucleophilic bases like LHMDS or NaOt-Bu are typically required.[12][14]Can tolerate slightly weaker bases like K₃PO₄ or Cs₂CO₃, though strong bases are common.[12]The choice of base is critical and must be strong enough to deprotonate the amine without causing unwanted side reactions.[12]
Expected Outcome Requires careful optimization; can be lower yielding.Generally provides higher and more consistent yields under milder conditions.[13]For library synthesis or scale-up, the reliability of the bromo-compound often makes it the preferred starting material.

Nucleophilic Aromatic Substitution (SNA_r_)

In contrast to cross-coupling, classical nucleophilic aromatic substitution (SNA_r_) on a pyridine ring is most effective when the leaving group is positioned ortho (2/6) or para (4) to the ring nitrogen.[15] The nitrogen atom's electron-withdrawing nature is crucial for stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[16]

For 3-halopyridines, the halogen is meta to the nitrogen, a position that does not receive this powerful electronic stabilization.[15] As a result, both 3-chloro- and 3-bromo-5-methylpyridine are generally unreactive toward traditional S_NAr reactions with common nucleophiles like alkoxides or amines. For synthetic chemists, this means that functionalization at the 3-position of the pyridine ring is almost exclusively achieved via other methods, primarily palladium-catalyzed cross-coupling or metal-halogen exchange.

Metal-Halogen Exchange: Generating Nucleophiles

Metal-halogen exchange is a powerful technique for converting an electrophilic C-X bond into a nucleophilic C-metal bond, typically a lithiate or a Grignard reagent. This transformation again highlights the superior utility of the bromo-derivative.

  • 3-Bromo-5-methylpyridine: Undergoes rapid and clean bromine-lithium exchange upon treatment with common alkyllithium reagents (e.g., n-BuLi or sec-BuLi) at low temperatures (-78 to -50 °C).[17][18] The resulting 3-lithio-5-methylpyridine is a versatile intermediate that can be quenched with a wide variety of electrophiles (e.g., CO₂, DMF, borates, aldehydes).[17]

  • This compound: Chlorine-lithium exchange is significantly slower and often requires harsher conditions or more reactive organometallic reagents.[19] This sluggishness can lead to competing side reactions, such as deprotonation at other positions on the ring or attack on the pyridine ring by the alkyllithium reagent. While possible, it is far less synthetically reliable than the bromine-lithium exchange.

Metal_Halogen_Exchange Bromo 3-Bromo-5-methylpyridine Lithiate 3-Lithio-5-methylpyridine (Nucleophilic Intermediate) Bromo->Lithiate n-BuLi Toluene or THF, -78 °C Product 3-Substituted-5-methylpyridine Lithiate->Product Quench with E⁺ Electrophile Electrophile (E⁺) (e.g., B(OiPr)₃, DMF, CO₂) Electrophile->Product caption Fig. 3: Facile Bromine-Lithium Exchange and Electrophilic Quench.

Fig. 3: Facile Bromine-Lithium Exchange and Electrophilic Quench.

Summary and Strategic Recommendations

The choice between 3-chloro- and 3-bromo-5-methylpyridine is a classic case of balancing reactivity against raw material cost, as chloro-aromatics are often less expensive. However, the downstream implications on process development and catalyst cost must be carefully considered.

Reactivity Comparison at a Glance

Reaction TypeThis compound3-Bromo-5-methylpyridineVerdict
Pd-Catalyzed Cross-Coupling Viable but Challenging. Requires highly active (and often expensive) catalyst systems, higher temperatures, and longer reaction times.Highly Reactive & Reliable. The preferred substrate for mild conditions, broad catalyst scope, and consistently high yields.Bromo is superior. The increased reactivity translates to more efficient, robust, and often more economical processes when catalyst and energy costs are factored in.
Nucleophilic Substitution Essentially Unreactive. The 3-position is electronically deactivated for classical S_NAr.Essentially Unreactive. Same electronic deactivation applies.Neither is suitable. This pathway is not synthetically useful for either substrate.
Metal-Halogen Exchange Sluggish and Prone to Side Reactions. Not a reliable method for generating the organometallic intermediate.Clean and Efficient. The method of choice for generating the 3-lithiopyridine species for subsequent functionalization.Bromo is vastly superior. Provides a reliable and high-yielding entry to a host of 3-substituted pyridines via a nucleophilic intermediate.

For nearly all applications requiring the functionalization of the 3-position, 3-bromo-5-methylpyridine is the demonstrably superior synthetic intermediate. Its higher reactivity in palladium-catalyzed cross-coupling reactions and its facile metal-halogen exchange allow for milder conditions, greater flexibility in catalyst and reagent choice, and more robust and higher-yielding transformations.

While This compound can be a viable, cost-effective alternative, its use necessitates investment in more specialized, state-of-the-art catalyst systems and a more rigorous process of optimization to overcome the high activation barrier of the C-Cl bond. For discovery chemistry, library synthesis, and process development where reliability and efficiency are paramount, the bromo-derivative is the more strategic choice.

References

A Comparative Guide to the Efficacy of Neonicotinoid Insecticides Derived from 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of the efficacy of prominent pesticides derived from the chemical intermediate 3-Chloro-5-methylpyridine. Designed for researchers, scientists, and professionals in drug and pesticide development, this document moves beyond a simple recitation of facts to offer a synthesized analysis grounded in experimental data and field-proven insights. Here, we dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative, verifiable sources.

Introduction: The Rise of Chloropyridinyl Neonicotinoids

The pyridine ring is a fundamental scaffold in a multitude of biologically active compounds, including a highly effective class of insecticides known as neonicotinoids.[1][2] Chemical intermediates such as 2-Chloro-5-methylpyridine and its isomers, derived from 3-methylpyridine, are crucial building blocks in the synthesis of several of the most widely used neonicotinoids.[3][4] This guide will focus on two of the most prominent active ingredients synthesized from this pathway: Imidacloprid and Acetamiprid .

These compounds represent a significant advancement in pest management, offering a distinct mode of action from older insecticide classes like organophosphates, carbamates, and pyrethroids.[5][6] Their systemic nature allows for absorption and translocation within the plant, providing protection against a wide array of sucking and chewing insects.[7] This guide will objectively compare the performance of Imidacloprid and Acetamiprid with each other and with alternative insecticide classes, supported by experimental data, detailed protocols, and an exploration of their mechanism of action.

Mechanism of Action: Targeting the Insect Nervous System

Imidacloprid and Acetamiprid, like other neonicotinoids, act as agonists on the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[7][8] Their mode of action can be summarized as follows:

  • Binding to nAChRs: These insecticides mimic the neurotransmitter acetylcholine (ACh) and bind to the nAChR protein complex.

  • Irreversible Activation: Unlike ACh, which binds reversibly and is quickly broken down by the enzyme acetylcholinesterase (AChE), neonicotinoids bind much more strongly and are not easily metabolized.[8][9]

  • Continuous Nerve Stimulation: This persistent binding leads to a constant firing of the nerve cells, causing overstimulation of the nervous system.

  • Paralysis and Death: The continuous nerve impulses result in paralysis and, ultimately, the death of the insect.[7]

A key to the success of neonicotinoids is their selective toxicity. They bind with much higher affinity to insect nAChRs than to mammalian nAChRs, providing a greater margin of safety for non-target organisms compared to older, less selective insecticides.[7][10]

Neonicotinoid Mechanism of Action cluster_synapse Synaptic Cleft cluster_insecticide Neonicotinoid Action Presynaptic_Neuron Presynaptic Neuron ACh_Vesicle Acetylcholine (ACh) Vesicles Presynaptic_Neuron->ACh_Vesicle Nerve Impulse Postsynaptic_Neuron Postsynaptic Neuron nAChR Nicotinic ACh Receptor (nAChR) ACh_Vesicle->nAChR Releases ACh nAChR->Postsynaptic_Neuron Opens Ion Channel (Nerve Impulse Propagation) AChE Acetylcholinesterase (AChE) nAChR->AChE ACh binds temporarily Paralysis Paralysis nAChR->Paralysis Continuous Stimulation AChE->ACh_Vesicle Breaks down ACh Neonicotinoid Imidacloprid / Acetamiprid Neonicotinoid->nAChR Binds Irreversibly

Caption: Neonicotinoid action at the insect synapse.

Comparative Efficacy: A Data-Driven Analysis

The efficacy of Imidacloprid and Acetamiprid varies depending on the target pest, application method, and environmental conditions. The following tables summarize experimental data, primarily in the form of median lethal concentration (LC50) values, to provide a quantitative comparison. A lower LC50 value indicates higher toxicity to the pest.

Efficacy Against Sucking Insects

Imidacloprid and Acetamiprid are renowned for their effectiveness against a wide range of piercing-sucking insects, such as aphids, whiteflies, and thrips.

InsecticideTarget PestLC50 (mg/L or ppm)Source(s)
Imidacloprid Aphis gossypii (Cotton Aphid)0.443 - 34.577[8][11][12]
Myzus persicae (Green Peach Aphid)0.017 - 1.42[4]
Bemisia tabaci (Whitefly)Varies significantly with biotype and resistance[13]
Schizaphis graminum (Greenbug Aphid)13.78[14]
Rhopalosiphum padi (Bird Cherry-Oat Aphid)3.59[14]
Acetamiprid Aphis gossypii (Cotton Aphid)29.526[12]
Myzus persicae (Green Peach Aphid)0.15[4]
Aphis glycines (Soybean Aphid)LC30 and LC50 values reported to significantly decrease fecundity[15]
Rhopalosiphum maidis (Corn Leaf Aphid)10.589[12]
Pyrethroid (Deltamethrin) Myzus persicae (Green Peach Aphid)1.34 - 381[4]
Organophosphate (Chlorpyrifos) Bemisia tabaci (Whitefly)LC50 values show developing resistance[13]

Analysis: Both Imidacloprid and Acetamiprid demonstrate high toxicity to a range of aphid species. Notably, for some species like Myzus persicae, Acetamiprid shows a very low LC50 value, indicating high potency.[4] The wide range of LC50 values for Imidacloprid against Aphis gossypii highlights the significant issue of insecticide resistance in field populations.[8][11][12] In comparison to older chemistries like pyrethroids, neonicotinoids can offer more consistent control, especially where resistance to pyrethroids has developed.[4] Acetamiprid is often noted for having a broader insecticidal spectrum than Imidacloprid and can be effective against pests resistant to organophosphates, carbamates, and pyrethroids.[5][6]

Efficacy Against Other Pests

While primarily used for sucking insects, these neonicotinoids also have activity against other pest types.

InsecticideTarget PestEfficacy MetricSource(s)
Imidacloprid Fungus-growing termites (Macrotermes gilvus)Did not eliminate colonies in a field study[16][17]
Fipronil Fungus-growing termites (Macrotermes gilvus)Eliminated all treated colonies within 56 days[16][17]
Acetamiprid Plutella xylostella (Diamondback Moth) & other LepidopteraInconsistent performance in some field studies[10]
Carbamates (Methomyl) Lepidopteran pests on collardsEfficacious in field experiments[10]

Analysis: In direct comparisons for termite control, the phenylpyrazole insecticide Fipronil was significantly more effective than Imidacloprid in baiting systems.[16][17] Fipronil's mode of action, targeting GABA-gated chloride channels, and its non-repellent nature contribute to its success in colony elimination.[3] For lepidopteran pests, the efficacy of Acetamiprid can be variable, with traditional insecticides like carbamates sometimes showing more consistent control in field settings.[10]

Experimental Protocols: A Guide to Efficacy Testing

To ensure the reproducibility and validity of efficacy data, standardized testing protocols are essential. The following outlines a typical workflow for a leaf-dip bioassay for aphids, based on guidelines from the Insecticide Resistance Action Committee (IRAC).[11][18]

Aphid Leaf-Dip Bioassay Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Prep_Solutions 1. Prepare Serial Dilutions of Test Insecticides Prep_Agar 2. Prepare 1% Agar Solution and Pour into Petri Dishes Prep_Leaves 3. Collect Untreated Host Plant Leaves Cut_Discs 4. Cut Leaf Discs Prep_Leaves->Cut_Discs Dip_Discs 5. Dip Leaf Discs in Insecticide Solutions (10s) Cut_Discs->Dip_Discs Dry_Discs 6. Air Dry Leaf Discs Dip_Discs->Dry_Discs Place_Discs 7. Place Discs on Agar in Petri Dishes Dry_Discs->Place_Discs Introduce_Aphids 8. Transfer 20-30 Adult Aphids onto Each Leaf Disc Place_Discs->Introduce_Aphids Incubate 9. Incubate at Controlled Temperature and Humidity Introduce_Aphids->Incubate Assess_Mortality 10. Assess Mortality at 24, 48, and 72 hours Incubate->Assess_Mortality Data_Analysis 11. Correct for Control Mortality (Abbott's Formula) Assess_Mortality->Data_Analysis Calculate_LC50 12. Perform Probit/Logit Analysis to Calculate LC50 Data_Analysis->Calculate_LC50

Caption: Standardized workflow for an aphid leaf-dip bioassay.

Detailed Step-by-Step Methodology (IRAC Method No. 019 Adaptation): [11][19]

  • Preparation of Test Solutions:

    • Prepare a stock solution of the technical grade insecticide in an appropriate solvent.

    • Perform serial dilutions with distilled water to obtain at least five concentrations, plus a water-only control. A surfactant (e.g., Triton X-100) may be added to ensure even leaf coverage.

  • Preparation of Test Arenas:

    • Prepare a 1% w/w agar solution in distilled water, heat to boiling, then cool slightly.

    • Pour the warm agar into petri dishes to a depth of 3-4 mm. Allow to cool and set. This maintains leaf turgidity.

  • Exposure:

    • Collect fresh, untreated leaves from the host plant of the target aphid species.

    • Using a cork borer, cut leaf discs that fit within the petri dishes.

    • Individually dip each leaf disc into a test solution for 10 seconds with gentle agitation.

    • Place the dipped leaves on paper towels to air dry.

    • Once dry, place one leaf disc, abaxial (lower) surface up, onto the agar in each petri dish.

    • Using a fine paintbrush, carefully transfer a set number of adult apterous (wingless) aphids (e.g., 20-30) onto each leaf disc.

    • Seal the petri dishes with ventilated lids and place them in an incubator with controlled temperature (e.g., 20°C), humidity, and photoperiod.

  • Assessment and Analysis:

    • Record aphid mortality at 24, 48, and 72-hour intervals. An aphid is considered dead if it is unable to right itself within 10 seconds when gently prodded.[18]

    • Correct for control mortality using Abbott's formula if mortality in the control group is between 5-20%.

    • Use probit or logit analysis to calculate the LC50 and LC90 values, along with their 95% confidence intervals.

Environmental Fate and Non-Target Toxicity

A comprehensive comparison must also consider the environmental impact of these insecticides.

  • Soil and Water: Imidacloprid is known for its persistence in soil and high water solubility, which creates a potential for leaching into groundwater.[4][17][20] Its half-life in soil can range from 26 to 229 days.[4] Acetamiprid, in contrast, tends to break down more readily in soil, reducing its leaching potential.[9]

  • Non-Target Organisms: A significant concern with neonicotinoids is their toxicity to pollinators, particularly bees.[3] Both Imidacloprid and Acetamiprid are toxic to bees, though Imidacloprid generally shows higher acute contact toxicity (LD50 of 18 ng/bee) compared to Acetamiprid (LD50 of 7.1 µ g/bee ).[21] However, the toxicity of Acetamiprid to bees can be significantly increased by the presence of certain fungicides, highlighting the importance of considering tank-mix interactions.[21] Both compounds can also impact aquatic invertebrates, with toxicity varying widely among species.[22][23][24] Acetamiprid is often considered to have a more favorable profile regarding beneficial insects compared to Imidacloprid, making it a preferred choice in some Integrated Pest Management (IPM) programs.[3]

Conclusion and Future Perspectives

Pesticides derived from this compound, namely Imidacloprid and Acetamiprid, have become indispensable tools in modern agriculture due to their systemic properties and high efficacy against sucking insects.

  • Imidacloprid offers potent and long-lasting control, particularly in soil and seed treatments. However, its persistence and high toxicity to pollinators have led to increased regulatory scrutiny and restrictions.

  • Acetamiprid provides a broader spectrum of control, often effective against pest populations resistant to other insecticide classes.[5] Its lower persistence in soil and generally lower acute toxicity to bees (when used alone) present it as a comparatively more environmentally moderate option.[3][9]

The choice between these compounds and other alternatives depends on a multifactorial analysis including the target pest, the cropping system, the history of insecticide use and resistance in the region, and the imperative to protect non-target organisms. The development of resistance to both Imidacloprid and Acetamiprid is a growing concern, underscoring the need for robust resistance management strategies that involve rotating different modes of action.[11]

Future research must continue to focus on developing novel insecticides with even greater selectivity, reduced environmental persistence, and new modes of action to ensure sustainable and effective pest management for years to come.

References

A Comparative Guide to the Biological Activity of Compounds from Chloromethylpyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Chloromethylpyridine Scaffold

In the landscape of medicinal and agricultural chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous bioactive molecules. The strategic placement of halogen and methyl substituents dramatically influences the chemical reactivity and biological targeting of these compounds. This guide focuses on compounds synthesized from the chloromethylpyridine backbone, a versatile intermediate for creating potent therapeutic agents and crop protection chemicals.

While this review is centered on the potential of the 3-chloro-5-methylpyridine structure, a significant body of public, peer-reviewed research leading to commercialized products has utilized its close isomer, 2-chloro-5-methylpyridine . For the purposes of providing robust, data-supported comparisons, this guide will leverage the extensive research on derivatives of the 2-chloro isomer as a powerful and representative illustration of the chloromethylpyridine class's potential in agrochemical and pharmaceutical development. This approach allows us to ground our comparisons in well-documented, field-proven compounds, offering a realistic perspective on their performance against established alternatives.

Section 1: Insecticidal Activity - The Neonicotinoid Revolution

The development of neonicotinoid insecticides marked a significant advancement in pest management, offering high efficacy against a broad spectrum of sucking insects. The chloropyridinyl moiety is the cornerstone of this class, and its synthesis often begins with a chloromethylpyridine precursor.

Synthesis Profile: Acetamiprid

Acetamiprid is a widely used neonicotinoid insecticide. Its synthesis relies on the key intermediate 2-chloro-5-chloromethylpyridine, which is itself synthesized from 2-chloro-5-methylpyridine. The subsequent reaction with N-cyano-N'-methylacetamidine yields the final active ingredient[1]. This multi-step synthesis is a prime example of building complex, high-value molecules from a simple pyridine base.

G cluster_0 Synthesis of Acetamiprid Intermediate cluster_1 Final Synthesis 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine 2_chloro_5_chloromethylpyridine 2-Chloro-5-chloromethylpyridine 2_chloro_5_methylpyridine->2_chloro_5_chloromethylpyridine Chlorination Acetamiprid Acetamiprid 2_chloro_5_chloromethylpyridine->Acetamiprid Condensation N_cyano_N_methylacetamidine N-Cyano-N'-methylacetamidine N_cyano_N_methylacetamidine->Acetamiprid

Caption: Synthesis workflow for the neonicotinoid Acetamiprid.

Mechanism of Action: Neurotoxic Targeting

Neonicotinoids, including Acetamiprid, function as agonists of the insect nicotinic acetylcholine receptors (nAChRs)[2]. By binding to these receptors in the central nervous system, they cause irreversible nerve stimulation, leading to paralysis and death. This mode of action is significantly more selective for insect nAChRs than for mammalian receptors, providing a basis for their targeted toxicity[2].

cluster_pathway Synaptic Cleft Acetylcholine Acetylcholine (Natural Ligand) nAChR Postsynaptic Neuron nAChR Binding Site Acetylcholine->nAChR:f0 Binds & Dissociates Acetamiprid Acetamiprid (Agonist) Acetamiprid->nAChR:f0 Binds Irreversibly Ion_Channel Na+ Ion Channel Opens nAChR->Ion_Channel Conformational Change Depolarization Continuous Depolarization Ion_Channel->Depolarization Na+ Influx Paralysis Paralysis & Death Depolarization->Paralysis Pyridinol 5-(Trifluoromethyl)-2-pyridinol Coupling Coupling Reaction Pyridinol->Coupling Propionic_Acid (R)-2-(4-hydroxyphenoxy) propionic acid Propionic_Acid->Coupling Fluazifop_Acid Fluazifop Acid Coupling->Fluazifop_Acid Esterification Esterification Fluazifop_Butyl Fluazifop-P-butyl Esterification->Fluazifop_Butyl Fluazifop_Acid->Esterification Butanol Butan-1-ol Butanol->Esterification Pyridine_Amine Functionalized Pyridine Amine (e.g., 3-Amino-5-fluoropyridine) Oxazolidinone_Ring Oxazolidinone Ring Formation Pyridine_Amine->Oxazolidinone_Ring Epoxide Glycidyl Butyrate Epoxide->Oxazolidinone_Ring Side_Chain Side Chain Addition (e.g., Piperazine derivative) Oxazolidinone_Ring->Side_Chain Final_Compound Pyridine-Oxazolidinone Analog Side_Chain->Final_Compound

References

A Comparative Guide: HPLC vs. GC-MS for Purity Analysis of 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

For the comprehensive purity analysis of 3-Chloro-5-methylpyridine, a critical intermediate in the pharmaceutical and agrochemical industries, the choice of analytical methodology is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Based on the physicochemical properties of the analyte and the need for definitive impurity identification, GC-MS emerges as the superior and recommended technique. The analyte's inherent volatility and thermal stability make it an ideal candidate for gas chromatography, while the mass spectrometric detector provides unequivocal structural information for impurity profiling—a critical capability that HPLC-UV lacks. While HPLC-UV is a robust method for routine quantitative assay, GC-MS offers a more complete solution for purity testing, combining quantification with the crucial ability to identify unknown peaks, which is essential for process optimization and regulatory compliance.

Introduction: The Imperative of Purity for this compound

This compound is a versatile heterocyclic building block used in the synthesis of complex active pharmaceutical ingredients (APIs) and potent agrochemicals[1]. In these highly regulated fields, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental determinant of the final product's safety, efficacy, and stability. Even trace-level impurities can alter pharmacological activity, introduce toxicity, or compromise the manufacturing process. Therefore, a robust, selective, and sensitive analytical method for purity determination is a non-negotiable requirement for both quality control (QC) and research and development (R&D) laboratories.

This guide delves into the two most common chromatographic techniques, HPLC and GC-MS, to provide a clear, data-driven recommendation for the analysis of this compound.

Fundamental Principles: A Tale of Two Techniques

Understanding the core principles of each technique is essential to appreciate their respective strengths and weaknesses for this specific application.

  • High-Performance Liquid Chromatography (HPLC): HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column. For a moderately polar molecule like this compound, a reversed-phase setup is typical, where the stationary phase (e.g., C18) is non-polar, and a polar mobile phase (e.g., water/acetonitrile) is used. Compounds are separated based on their relative polarity. Detection is commonly performed using a UV-Vis spectrophotometer, which measures the absorbance of the analyte at a specific wavelength.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC separates compounds based on their volatility (boiling point) and their interaction with a stationary phase coating the inside of a long, thin capillary column. A sample is vaporized in a heated inlet and carried through the column by an inert gas (e.g., Helium). As the separated compounds exit the column, they enter the mass spectrometer. The MS serves as a highly specific detector, ionizing the molecules and breaking them into charged fragments. It then sorts these fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a chemical "fingerprint" for that specific compound[2].

Physicochemical Profile of this compound: The Deciding Factor

The selection of the optimal analytical technique begins with the physicochemical properties of the analyte itself.

PropertyValueImplication for Analysis
Molecular Formula C₆H₆ClNLow molecular weight (127.57 g/mol ) is suitable for both techniques[3][4].
Physical State Colorless to light yellow liquidEasy to handle and prepare solutions for injection in both GC and HPLC[1][3].
Boiling Point 184 - 186 °CThis is the critical parameter. This boiling point is ideal for GC analysis, indicating the compound is sufficiently volatile to be vaporized without degradation in a standard GC inlet[3].
Thermal Stability The pyridine ring is aromatic and structurally stable under conventional conditions[3][5].The compound can withstand the elevated temperatures of the GC inlet and oven (~250-300°C) without decomposition, ensuring accurate analysis.
Solubility Soluble in organic solvents[3].The compound can be easily dissolved in common solvents for both HPLC (Methanol, Acetonitrile) and GC (Methanol, Dichloromethane).

The analyte's volatility and proven thermal stability strongly favor GC-MS as the most direct, efficient, and appropriate analytical approach. While HPLC is a viable alternative, it does not leverage these natural properties as effectively as GC.

Head-to-Head Comparison: HPLC vs. GC-MS

Experimental Protocols

Below are detailed, robust starting protocols for each technique.

Protocol 1: HPLC-UV Method for Purity Assay

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size[6][7].

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 20% B, hold for 2 min; ramp to 95% B over 10 min; hold for 3 min; return to 20% B and equilibrate for 5 min.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 275 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh ~25 mg of this compound.

    • Dissolve in 50.0 mL of a 50:50 mixture of Acetonitrile:Water to create a stock solution (~0.5 mg/mL).

    • Further dilute 1.0 mL of the stock solution to 100.0 mL with the same diluent for the final concentration (~5 µg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection[8].

  • Data Analysis: Determine purity by calculating the area percentage of the main peak relative to the total area of all observed peaks.

Protocol 2: GC-MS Method for Purity Profiling and Identification

  • Instrumentation: GC system with an autosampler coupled to a Mass Spectrometer (e.g., single quadrupole or Orbitrap).

  • Chromatographic Conditions:

    • Column: TraceGOLD TG-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness[9].

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (ratio 50:1).

    • Oven Program: Initial temp 60 °C, hold for 2 min; ramp at 20 °C/min to 300 °C; hold for 5 min.

    • Injection Volume: 1 µL.

  • Mass Spectrometer Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • MS Source Temp: 230 °C.

    • MS Quad Temp: 150 °C.

    • Scan Range: m/z 40-450.

  • Sample Preparation:

    • Prepare a stock solution of ~1 mg/mL by dissolving ~10 mg of this compound in 10.0 mL of Methanol.

    • Further dilute to ~10 µg/mL with Methanol for analysis.

  • Data Analysis: Purity is determined from the Total Ion Chromatogram (TIC) by area percent. The mass spectrum of each impurity peak is compared against a spectral library (e.g., NIST) for tentative identification[9].

Performance Metrics: A Comparative Summary
MetricHPLC-UVGC-MSThe Verdict
Specificity & Identification Poor. Relies solely on retention time, which is not unique. Co-eluting impurities can go undetected. Identification of unknowns is impossible without coupling to MS.Excellent. Provides both retention time and a unique mass spectrum ("fingerprint") for each peak. Allows for confident identification of impurities via library searching[9].GC-MS
Sensitivity (LOD/LOQ) Good (typically low ppm). Sufficient for standard purity tests.Excellent. Full scan mode is comparable to HPLC-UV. Selected Ion Monitoring (SIM) mode can achieve ultra-trace (ppb) levels, ideal for genotoxic impurity analysis[10].GC-MS
Quantitation Excellent. UV detection provides highly linear and reproducible results, making it a workhorse for QC assays.Very Good. Modern MS detectors offer excellent quantitative performance, though they can sometimes exhibit slightly higher variability than UV detectors.HPLC-UV (Slight edge for routine assay)
Speed & Throughput Moderate. Run times are often 15-25 minutes, including column re-equilibration.Good. Fast oven ramps can lead to run times of 10-20 minutes. No re-equilibration is needed, potentially increasing throughput.Tie / GC-MS
Robustness Very high. HPLC is a mature and reliable technology for routine QC labs.High. For clean, volatile samples like this, GC-MS is very robust. Inlet liners may require periodic replacement to prevent contamination.Tie
Cost & Complexity Lower initial capital cost and less complex to operate and maintain.Higher initial capital cost. Data analysis is more complex but provides significantly more information.HPLC-UV

Visualization of Analytical Workflows

The distinct workflows for HPLC-UV and GC-MS highlight the fundamental differences in their analytical power.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis S1 Weigh Sample S2 Dissolve in Diluent S1->S2 S3 Filter (0.45 µm) S2->S3 Injector Autosampler Injection S3->Injector Inject Pump Mobile Phase Pump Pump->Injector Column C18 Column (Separation) Injector->Column Detector UV-Vis Detector Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Signal Purity Calculate Area % Purity Chromatogram->Purity

Caption: HPLC-UV workflow for quantitative purity analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis S1 Weigh Sample S2 Dissolve in Volatile Solvent S1->S2 Inlet Heated Inlet (Vaporization) S2->Inlet Inject Column Capillary Column (Separation) Inlet->Column MS Mass Spectrometer (Ionization & Detection) Column->MS TIC Total Ion Chromatogram (TIC) MS->TIC Signal Spectra Extract Mass Spectra of Peaks TIC->Spectra Purity Calculate Area % from TIC TIC->Purity ID Identify Impurities (Library Search) Spectra->ID

Caption: GC-MS workflow for purity analysis and impurity identification.

Expert Recommendation: The Final Verdict

While HPLC-UV is a perfectly adequate and robust method for conducting routine purity assays of this compound where the impurity profile is already well-characterized, it is insufficient for comprehensive analysis.

For process development, impurity profiling, troubleshooting, and release testing where the identity of all components is critical, GC-MS is unequivocally the superior technique. The ability to gain structural information and tentatively identify unknown peaks directly from the primary analysis provides invaluable insight that can accelerate development timelines and ensure product safety. The physicochemical properties of this compound are perfectly matched to the requirements of GC, making it the most direct and information-rich method. For laboratories tasked with ensuring the highest standards of quality and process understanding, the investment in GC-MS provides a definitive and authoritative analytical solution.

References

A Senior Application Scientist's Guide to the Synthesis of 3-Chloro-5-methylpyridine: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

3-Chloro-5-methylpyridine is a pivotal heterocyclic intermediate, forming the structural backbone of numerous active compounds in the pharmaceutical and agrochemical sectors. Its synthesis is a subject of considerable interest for process chemists aiming to optimize efficiency, cost, and environmental impact. This guide provides an in-depth comparative analysis of the two primary synthetic strategies for this molecule: the classic, multi-step Sandmeyer approach starting from 3-methylpyridine, and the more direct, high-temperature vapor-phase chlorination. By examining the underlying chemical principles, experimental protocols, and key performance metrics, this document serves as a critical resource for researchers, chemists, and drug development professionals in selecting the optimal synthesis route for their specific needs, whether for laboratory-scale research or industrial-scale production.

Introduction: The Significance of the this compound Moiety

The pyridine ring is a privileged scaffold in medicinal and agricultural chemistry. The specific substitution pattern of this compound offers a unique combination of electronic and steric properties, making it a valuable building block. The chlorine atom at the 3-position provides a key site for nucleophilic substitution or cross-coupling reactions, while the methyl group at the 5-position can influence solubility, metabolic stability, and binding interactions of the final active molecule. Given its importance, the development of scalable, cost-effective, and sustainable synthetic routes is paramount.

Overview of Primary Synthetic Strategies

Two divergent philosophies dominate the synthesis of this compound.

  • Route A: The Sandmeyer Approach. This is a classic, substrate-controlled method that builds complexity step-by-step from a simple starting material, 3-methylpyridine (also known as 3-picoline). It relies on well-established, predictable reactions to ensure high regioselectivity.

  • Route B: Direct Vapor-Phase Chlorination. This is a reagent-controlled approach that aims to achieve the target molecule in a single, atom-economical step. It leverages harsh, high-energy conditions to directly functionalize the pyridine ring, a strategy often favored in industrial settings for its potential efficiency and use of inexpensive bulk reagents.[1][2]

The choice between these routes represents a fundamental trade-off between the precision and predictability of a multi-step synthesis and the potential brute-force efficiency of a direct, single-step transformation.

In-Depth Analysis of Synthetic Routes

Route A: The Sandmeyer Approach via Nitration

This pathway is the textbook method for introducing a halogen to a specific position on an aromatic ring when direct halogenation is unselective. The strategy involves installing a nitrogen-based functional group which is then converted into the desired halogen.

Causality and Mechanistic Rationale: The pyridine ring is electron-deficient and is deactivated towards electrophilic aromatic substitution. Direct nitration requires strong acidic conditions. The nitrogen atom directs incoming electrophiles to the meta-positions (C3 and C5). Starting with 3-methylpyridine, nitration is expected to occur at the C5 position, yielding 3-methyl-5-nitropyridine. The subsequent reduction of the nitro group to an amine provides a handle for the Sandmeyer reaction, a robust method for converting an aromatic amine to a halide via a diazonium salt intermediate. This multi-step process ensures that the chlorine atom is installed exclusively at the desired C3 position (relative to the original methyl group, which is now at C5 of the final product after renumbering based on IUPAC nomenclature, but the key is the 1,3,5-substitution pattern).

Experimental Protocol (Representative)

  • Nitration of 3-Methylpyridine:

    • To a cooled (0-5 °C) mixture of fuming sulfuric acid and nitric acid, slowly add 3-methylpyridine while maintaining the temperature.

    • After the addition, the mixture is carefully heated to ~90 °C for several hours.

    • The reaction is quenched by pouring onto ice and neutralized with a base (e.g., NaOH solution) to precipitate the product, 3-methyl-5-nitropyridine.

    • The crude product is filtered, washed, and dried.

  • Reduction to 5-Amino-3-methylpyridine:

    • The 3-methyl-5-nitropyridine is dissolved in a suitable solvent like ethanol or acetic acid.

    • A reducing agent (e.g., iron powder in the presence of an acid like HCl, or catalytic hydrogenation with H₂ over Pd/C) is used to reduce the nitro group.

    • The reaction is typically heated and monitored until the starting material is consumed.

    • After workup to remove the catalyst or iron salts, the product, 5-amino-3-methylpyridine, is isolated.

  • Sandmeyer Reaction:

    • The 5-amino-3-methylpyridine is dissolved in an aqueous mineral acid (e.g., HCl).

    • The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) is added dropwise to form the diazonium salt.

    • This cold diazonium salt solution is then slowly added to a solution of copper(I) chloride (CuCl) in HCl.

    • Effervescence (N₂ gas) is observed. The reaction is stirred until the evolution of gas ceases and then gently warmed.

    • The final product, this compound, is typically isolated by steam distillation or solvent extraction, followed by purification.

Cost-Benefit Analysis:

  • Advantages:

    • High Selectivity: The primary benefit is the excellent regiochemical control, leading to a single, desired isomer. This drastically simplifies purification.

    • Predictability: The reactions involved are well-understood and reliable, making it a robust choice for laboratory synthesis.

  • Disadvantages:

    • Low Process Economy: The route involves three distinct synthetic steps, leading to a lower overall yield and higher processing costs (time, energy, labor).

    • Hazardous Reagents: Utilizes highly corrosive nitrating acids and potentially unstable diazonium salt intermediates, requiring strict temperature control and safety precautions.

    • Waste Generation: Produces significant acidic and aqueous waste streams from the nitration and neutralization steps, as well as metal waste from the reduction and Sandmeyer steps.

Route B: Direct Vapor-Phase Chlorination

This route is an aggressive, industrially-oriented approach that seeks to minimize step count and leverage low-cost, high-volume chemicals.

Causality and Mechanistic Rationale: While electrophilic substitution on pyridine is difficult, it can be achieved under forcing conditions. At high temperatures (typically 200-400 °C) and in the presence of a catalyst, chlorine can substitute onto the pyridine ring.[3] The reaction proceeds through a radical or electrophilic pathway depending on the exact conditions and catalyst used. Catalysts like activated carbon or various metal chlorides (FeCl₃, CuCl₂, etc.) can facilitate the reaction.[3] The challenge with this approach is controlling selectivity. The reaction can produce a mixture of monochlorinated isomers (2-chloro-, 3-chloro-, and 4-chloro-5-methylpyridine) as well as dichlorinated and polychlorinated byproducts. The final product distribution is highly sensitive to temperature, residence time, catalyst, and the molar ratio of reactants.[3]

Experimental Protocol (Conceptual)

  • Reactor Setup: A fixed-bed flow reactor, typically a quartz or corrosion-resistant metal tube, is packed with the chosen catalyst (e.g., activated carbon). The reactor is heated to the target temperature (e.g., 250-350 °C).

  • Reactant Feed: 3-Methylpyridine is vaporized and mixed with a controlled flow of chlorine gas, often diluted with an inert gas like nitrogen.[3]

  • Reaction: The gaseous mixture is passed through the heated catalyst bed. The contact time is carefully controlled to maximize the yield of the desired monochlorinated product.

  • Product Collection & Purification: The effluent gas stream from the reactor is cooled to condense the organic products. The resulting crude liquid is a mixture of unreacted starting material, the desired this compound, and other chlorinated isomers. This mixture is then subjected to fractional distillation to isolate the target compound.

Cost-Benefit Analysis:

  • Advantages:

    • High Step Economy: A single-step transformation from the starting material to the product family.

    • Low-Cost Reagents: Utilizes inexpensive, readily available bulk chemicals: 3-methylpyridine and chlorine gas.

    • Scalability: The continuous flow process is well-suited for large-scale industrial production.

  • Disadvantages:

    • Poor Selectivity: The major drawback is the potential for a complex mixture of products, which requires an energy-intensive and costly separation process (fractional distillation). Yields of the specific desired isomer can be low.

    • High Energy Costs: Requires significant energy input to maintain the high reaction temperatures.

    • Safety and Material Challenges: Handling highly corrosive chlorine gas at high temperatures poses significant safety risks and requires specialized, corrosion-resistant equipment.

Quantitative and Qualitative Comparison

Table 1: Comparison of Reagents and Process Parameters

ParameterRoute A: Sandmeyer ApproachRoute B: Direct Chlorination
Primary Starting Material 3-Methylpyridine3-Methylpyridine
Key Reagents H₂SO₄, HNO₃, Fe or Pd/C, HCl, NaNO₂, CuClCl₂, N₂ (diluent)
Catalyst Pd/C (optional), CuClActivated Carbon, Metal Halides[3]
Number of Steps 31
Typical Temperature 0 - 100 °C200 - 400 °C[3]
Pressure AtmosphericAtmospheric
Process Type BatchContinuous (Flow)

Table 2: Performance and Economic Metrics

MetricRoute A: Sandmeyer ApproachRoute B: Direct Chlorination
Regioselectivity ExcellentPoor to Moderate
Overall Yield Moderate (product of 3 steps)Low to Moderate (of desired isomer)
Product Purity (Crude) HighLow (Mixture of isomers)
Purification Method Extraction, CrystallizationFractional Distillation
Reagent Cost Moderate to HighLow
Energy Cost Low to ModerateHigh
Capital Cost (Equipment) Standard Glassware/ReactorsSpecialized High-Temp Flow Reactor

Table 3: Safety and Environmental Impact

FactorRoute A: Sandmeyer ApproachRoute B: Direct Chlorination
Key Hazards Corrosive acids, unstable diazonium saltsHigh-pressure chlorine gas, high temperatures, corrosive HCl byproduct
Waste Streams Acidic/basic aqueous waste, metal saltsUnreacted chlorine, HCl gas, chlorinated organic byproducts
Green Chemistry Score Poor (low atom economy, high E-factor)Potentially better atom economy, but high energy use and hazardous reagents

Visualization of Synthetic Workflows

Route_A_Sandmeyer cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction cluster_2 Step 3: Sandmeyer SM 3-Methylpyridine INT1 3-Methyl-5-nitropyridine SM->INT1 HNO₃, H₂SO₄ INT2 5-Amino-3-methylpyridine INT1->INT2 Fe, HCl or H₂/Pd-C PROD This compound INT2->PROD 1. NaNO₂, HCl 2. CuCl

Caption: Workflow for the Sandmeyer synthesis of this compound.

Route_B_Direct_Chlorination cluster_0 Vapor-Phase Reaction cluster_1 Separation SM 3-Methylpyridine REACTOR Flow Reactor Catalyst, 250-350 °C SM->REACTOR Cl₂, N₂ MIXTURE Crude Product (Mixture of Isomers) REACTOR->MIXTURE PROD This compound MIXTURE->PROD Fractional Distillation BYPROD Other Isomers & Byproducts MIXTURE->BYPROD

Caption: Workflow for the Direct Chlorination synthesis of this compound.

Conclusion and Recommendations

The optimal synthetic route to this compound is not universal but is instead dictated by the specific goals of the synthesis.

  • For Laboratory-Scale Synthesis, Research, and High-Purity Applications: The Sandmeyer Approach (Route A) is unequivocally recommended. Its high regioselectivity guarantees the formation of the correct isomer, saving significant time and resources on complex purification. While it is more labor-intensive and generates more waste, its predictability and reliability are paramount for research and development where product integrity is critical.

  • For Industrial-Scale, Cost-Driven Production: The Direct Vapor-Phase Chlorination (Route B) presents a more compelling economic case, provided the necessary infrastructure is in place. If a manufacturer has robust fractional distillation capabilities and can manage the safety and material requirements of high-temperature chlorination, this route's low reagent cost and continuous nature can lead to a lower cost-per-kilogram at scale. The economic viability is heavily dependent on the ability to either sell or recycle the other isomeric byproducts.

Ultimately, the decision hinges on a classic chemistry trade-off: precision versus power. Route A offers surgical precision at a higher step count, while Route B offers brute-force efficiency at the cost of selectivity.

References

Comparative Guide to Catalysts for 3-Chloro-5-methylpyridine Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Chloro-5-methylpyridine is a critical heterocyclic building block in the synthesis of pharmaceuticals and agrochemicals. Its strategic functionalization through cross-coupling reactions is a cornerstone of modern medicinal chemistry, enabling the construction of complex molecular architectures. However, the inherent electronic properties of the pyridine ring and the relative inertness of the C-Cl bond present unique challenges for catalytic C-C and C-N bond formation. This guide provides a comparative analysis of common catalytic systems for various cross-coupling reactions of this compound, offering researchers, scientists, and drug development professionals a comprehensive resource to inform catalyst selection and optimize reaction conditions. We will delve into the mechanistic underpinnings of catalyst performance and provide supporting experimental data and detailed protocols.

The Challenge of this compound Cross-Coupling

The primary hurdle in the cross-coupling of this compound lies in the activation of the carbon-chlorine bond. Aryl chlorides are notoriously less reactive than their bromide and iodide counterparts in the oxidative addition step of the catalytic cycle, which is often rate-limiting.[1][2] The electron-deficient nature of the pyridine ring can further deactivate the C-Cl bond towards oxidative addition with a metal catalyst. Consequently, the choice of both the metal center (typically palladium or nickel) and, crucially, the ancillary ligand is paramount to achieving efficient and selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-based catalysts are the most extensively studied and widely employed systems for the cross-coupling of heteroaryl chlorides.[3] The success of these reactions hinges on the use of electron-rich and sterically bulky phosphine ligands or N-heterocyclic carbenes (NHCs) which facilitate the challenging oxidative addition step.[4][5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction, which forms C-C bonds between an organohalide and an organoboron compound, is one of the most versatile cross-coupling methods.[6][7] For a substrate like this compound, the selection of a highly active catalyst system is crucial.

dot

Suzuki_Miyaura_Cycle cluster_catalyst Catalytic Cycle Ar-X Ar-X Oxidative\nAddition Oxidative Addition Ar-X->Oxidative\nAddition Pd(0)L_n [Ar-Pd(II)-X]L_n [Ar-Pd(II)-X]L_n Oxidative\nAddition->[Ar-Pd(II)-X]L_n Transmetalation Transmetalation [Ar-Pd(II)-X]L_n->Transmetalation [R-B(OR')_2] + Base [Ar-Pd(II)-R]L_n [Ar-Pd(II)-R]L_n Transmetalation->[Ar-Pd(II)-R]L_n Reductive\nElimination Reductive Elimination [Ar-Pd(II)-R]L_n->Reductive\nElimination Ar-R Ar-R Reductive\nElimination->Ar-R Pd(0)L_n Pd(0)L_n Reductive\nElimination->Pd(0)L_n

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Comparative Catalyst Performance for Suzuki-Miyaura Coupling:

While specific data for this compound is not always available, we can extrapolate from studies on similar chloropyridine substrates.

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Typical YieldsKey Features & Considerations
Pd(OAc)₂ / SPhosK₂CO₃ or K₃PO₄1,4-Dioxane/H₂O80-110Good to ExcellentSPhos is a bulky, electron-rich biaryl monophosphine ligand highly effective for activating C-Cl bonds.[8]
Pd₂(dba)₃ / XPhosK₃PO₄THF or TolueneRoom Temp to 100Good to ExcellentXPhos is another highly effective Buchwald ligand, often enabling reactions at lower temperatures.[9]
PdCl₂(dtbpf)Na₂CO₃1,4-Dioxane/H₂O90-100Good to Excellentdtbpf is a ferrocene-based ligand that has shown high efficiency for coupling of chloro-heterocycles.[10]
PdCl₂(PPh₃)₂Na₂CO₃Toluene/H₂O100-120Moderate to GoodA more traditional catalyst; may require higher temperatures and longer reaction times for chloroarenes.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [8]

  • To an oven-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • The vessel is sealed, evacuated, and backfilled with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent (e.g., 1,4-dioxane, 4 mL and water, 1 mL).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%). For pre-formed catalysts, add the appropriate amount directly.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with an amine.[11][12][13] This reaction is indispensable for the synthesis of a vast array of nitrogen-containing compounds.

dot

Buchwald_Hartwig_Workflow cluster_reactants Reactants & Catalyst A This compound F Reaction Setup (Inert Atmosphere, Solvent) A->F B Amine (R₂NH) B->F C Palladium Precatalyst (e.g., Pd₂(dba)₃) C->F D Ligand (e.g., BrettPhos) D->F E Base (e.g., NaOtBu) E->F G Reaction at Elevated Temperature F->G H Workup & Purification G->H I Coupled Product H->I

Caption: Experimental workflow for the Buchwald-Hartwig amination.

Comparative Catalyst Performance for Buchwald-Hartwig Amination:

The choice of ligand is highly dependent on the nature of the amine coupling partner.[14]

Catalyst System (Precatalyst/Ligand)BaseSolventTemperature (°C)Amine ScopeKey Features & Considerations
Pd₂(dba)₃ / RuPhosLiHMDS or NaOtBuTHF or Toluene65-110Secondary aminesRuPhos-based catalysts are highly effective for the coupling of secondary amines with chloropyridines.[14]
BrettPhos PrecatalystNaOtBu or K₃PO₄Toluene or Dioxane80-120Primary aminesBrettPhos has demonstrated excellent performance for the amination with primary amines.[14]
Pd(OAc)₂ / BINAPCs₂CO₃Toluene100-130Primary and secondary aminesA more classical bidentate ligand, may require higher temperatures.[11]
(DPPF)Ni(o-tolyl)ClLiOtBuCPME/MeCN100-110Secondary amines, anilinesA nickel-based alternative that can be effective for C-N coupling.[15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [14]

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos precatalyst, 2-5 mol%), ligand (if not using a precatalyst), and base (e.g., NaOtBu, 1.5 mmol) to a reaction tube.

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add the anhydrous, degassed solvent (e.g., toluene, 2 mL).

  • Seal the tube and heat to the desired temperature (e.g., 110 °C) for the specified time (typically 12-24 hours).

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite.

  • The filtrate is concentrated, and the residue is purified by column chromatography to afford the desired arylamine.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable arylalkyne structures.[16][17] This reaction typically employs a dual catalytic system of palladium and copper(I).[18]

Comparative Catalyst Performance for Sonogashira Coupling:

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical YieldsKey Features & Considerations
PdCl₂(PPh₃)₂CuIEt₃N or PiperidineTHF or DMFRoom Temp to 80GoodThe classic Sonogashira catalyst system; may struggle with less reactive chloroarenes.[16]
Pd(PPh₃)₄CuIEt₃NToluene80-100Moderate to GoodCan be effective but may require elevated temperatures.
PdCl₂(dppf)CuICs₂CO₃Dioxane100GoodThe use of a more electron-rich ligand like dppf can improve efficiency.
Na₂PdCl₄ / P(t-Bu)₃CuI-DMSO or Toluene100GoodBulky, electron-rich phosphines can enable the coupling of chloroaromatics.[19]

Experimental Protocol: General Procedure for Sonogashira Coupling [16]

  • To a dry reaction flask under an inert atmosphere, add this compound (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Add the anhydrous solvent (e.g., THF or Et₃N).

  • Add the terminal alkyne (1.2 mmol) and the amine base (e.g., triethylamine, 2.0-3.0 mmol), if not used as the solvent.

  • Stir the reaction at the appropriate temperature (room temperature to 80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is filtered to remove the ammonium salts, and the solvent is removed under reduced pressure.

  • The residue is then purified by column chromatography.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for cross-coupling reactions.[20][21] Nickel catalysts can exhibit unique reactivity and are often particularly effective for the activation of C-Cl bonds.[22][23][24]

Advantages of Nickel Catalysis:
  • Cost-Effectiveness: Nickel is significantly more earth-abundant and less expensive than palladium.[21]

  • Unique Reactivity: Nickel's different redox potentials (e.g., Ni(0)/Ni(II) or Ni(I)/Ni(III)) can lead to distinct catalytic properties and reactivity patterns.[21]

  • Effectiveness with Challenging Substrates: Nickel catalysts have shown remarkable efficacy in coupling challenging substrates, including heteroaryl chlorides.[20][25]

Comparative Catalyst Performance for Nickel-Catalyzed Suzuki-Miyaura Coupling:

Catalyst SystemBaseSolventTemperature (°C)Typical YieldsKey Features & Considerations
NiCl₂(PCy₃)₂K₃PO₄2-Me-THF or t-amyl alcohol100Good to ExcellentAn air-stable precatalyst effective in more environmentally friendly "green" solvents.[24]
NiCl₂(dppf)K₂CO₃Dioxane80GoodA common and effective catalyst system for Suzuki-Miyaura couplings.
NiCl₂(IMes)(PCy₃)K₃PO₄DioxaneRoom Temp to 80ExcellentMixed ligand systems incorporating an NHC and a phosphine can exhibit very high activity.[26]

Experimental Protocol: General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling [24]

  • In a glovebox, a reaction vial is charged with the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 5 mol%), the boronic acid (1.5 mmol), and the base (e.g., K₃PO₄, 3.0 mmol).

  • This compound (1.0 mmol) is added, followed by the solvent (e.g., t-amyl alcohol, 2 mL).

  • The vial is sealed and heated to the desired temperature (e.g., 100 °C) for 12-24 hours.

  • After cooling, the reaction is diluted with an organic solvent, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Conclusion

The successful cross-coupling of this compound is highly dependent on the judicious selection of the catalyst system. For palladium-catalyzed reactions, the use of bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos is often essential for achieving high yields, particularly for challenging C-Cl bond activation. Nickel catalysis presents a promising and more economical alternative, with systems like NiCl₂(PCy₃)₂ demonstrating excellent activity, even in environmentally benign solvents. The choice between palladium and nickel, and the specific ligand and reaction conditions, will ultimately be dictated by the desired transformation (C-C vs. C-N bond formation), the nature of the coupling partner, and considerations of cost and sustainability. The protocols and comparative data presented in this guide serve as a robust starting point for researchers to develop efficient and reliable synthetic routes for the functionalization of this important heterocyclic scaffold.

References

Validated analytical methods for 3-Chloro-5-methylpyridine characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validated Analytical Methods for the Characterization of 3-Chloro-5-methylpyridine

For researchers, scientists, and drug development professionals, the robust characterization of chemical intermediates is a cornerstone of quality control and regulatory compliance. This compound, a key building block in the synthesis of various pharmaceuticals and agrochemicals, is no exception.[1] Its purity and identity must be unequivocally established to ensure the safety and efficacy of the final product.

This guide provides a comprehensive comparison of validated analytical methodologies for the characterization of this compound. Moving beyond a simple listing of techniques, we will delve into the causality behind experimental choices, grounding our discussion in the rigorous framework of international validation standards. Our objective is to equip you with the scientific rationale needed to select and implement the most appropriate analytical strategy for your specific application, be it routine purity assessment, stability testing, or reference standard certification.

The Foundation: Principles of Analytical Method Validation

Before comparing specific techniques, it is crucial to understand the framework that ensures an analytical method is reliable, reproducible, and fit for its intended purpose. The International Council for Harmonisation (ICH) provides the global standard for validation parameters in its Q2(R2) guideline.[2][3] The objective of validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[3] This is achieved by assessing a specific set of performance characteristics.

Key validation parameters as defined by the ICH include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[5]

  • Accuracy: The closeness of test results obtained by the method to the true value.[4]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[6]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has demonstrated suitable precision, accuracy, and linearity.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected, but not necessarily quantitated as an exact value.[7]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[7]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[7]

A well-defined validation protocol should be established before the validation study, outlining the performance characteristics and the acceptance criteria.[3]

Analytical_Method_Validation_Workflow cluster_Dev Phase 1: Development & Pre-Validation cluster_Val Phase 2: Formal Validation Protocol cluster_Imp Phase 3: Implementation & Reporting Dev Method Development (Selectivity, System Suitability) Robust Robustness Study (Varying key parameters) Dev->Robust Initial Optimization Protocol Draft Validation Protocol (Define parameters & acceptance criteria) Robust->Protocol Method is deemed reliable Spec Specificity / Selectivity Protocol->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (% Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Limits LOD & LOQ Prec->Limits Report Final Validation Report (Summarize results) Limits->Report All criteria met Routine Routine Use in QC (System suitability checks) Report->Routine

Caption: A workflow diagram illustrating the key stages of analytical method validation, from development to routine implementation.

Core Analytical Techniques: A Comparative Analysis

The selection of an analytical technique for this compound (Molecular Formula: C₆H₆ClN, Molecular Weight: 127.57 g/mol ) depends on the analytical objective.[8] Is the goal to quantify the main component (assay), identify and quantify impurities, or confirm the chemical structure?

Technique Primary Application Principle Strengths for this compound Limitations
Gas Chromatography (GC) Purity, Impurity Profiling, AssaySeparation of volatile and thermally stable compounds based on partitioning between a stationary phase and a mobile gas phase.High resolution for separating closely related isomers; High sensitivity with detectors like FID and MS; Suitable for the expected volatility of the analyte.Requires analyte to be volatile and thermally stable; Derivatization may be needed for polar impurities.
HPLC (RP) Purity, Impurity Profiling, AssaySeparation based on partitioning between a non-polar stationary phase and a polar mobile phase.Versatile for a wide range of polarities; Ideal for non-volatile impurities or degradation products; Non-destructive, allowing fraction collection.Can have lower resolution for non-polar, volatile isomers compared to capillary GC; Mobile phase selection is critical.
Mass Spectrometry (MS) Identification, QuantificationIonization of molecules and separation of ions based on their mass-to-charge ratio (m/z).Provides molecular weight and structural information (fragmentation); Highly selective and sensitive when coupled with GC or LC (GC-MS, LC-MS).Primarily a detector; requires coupling with a separation technique for complex mixtures.
NMR Spectroscopy Structural Elucidation, IdentificationMeasures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C) to provide detailed information about molecular structure and connectivity.Provides unequivocal structural confirmation; The "gold standard" for reference standard characterization.Low sensitivity compared to chromatographic methods; Not suitable for trace analysis; Requires relatively pure sample.
FTIR Spectroscopy Identification, Functional Group AnalysisMeasures the absorption of infrared radiation by a molecule, causing vibrations of chemical bonds.Provides a unique molecular "fingerprint" for rapid identity confirmation; Useful for identifying functional groups present.Primarily for identification, not quantification; Less informative than NMR for complex structures.

In-Depth Methodologies & Experimental Protocols

Here we present scientifically-grounded, detailed protocols for the most common and powerful techniques for characterizing this compound. These serve as robust starting points for method development and validation.

Gas Chromatography (GC-FID/MS) for Purity and Impurity Profiling

Causality Behind Experimental Choices:

  • Technique: GC is selected due to the predicted volatility of this compound, making it ideal for high-resolution separation from volatile impurities or isomers.

  • Column: A low-to-mid polarity column (e.g., 5% phenyl-methylpolysiloxane, like a DB-5 or HP-5) is a versatile starting point. It provides excellent separation for a wide range of aromatic compounds based on boiling point and minor polarity differences.

  • Detector: A Flame Ionization Detector (FID) offers robust, linear quantification for carbon-containing compounds. Coupling to a Mass Spectrometer (MS) provides definitive peak identification and enhanced sensitivity for trace impurity analysis.[9]

Experimental Protocol: GC-FID

  • Sample Preparation:

    • Accurately weigh approximately 50 mg of this compound into a 50 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent such as Methanol or Acetone.

    • Prepare a working standard by diluting this stock solution to a concentration of approximately 100 µg/mL.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 8890 or equivalent with FID.

    • Column: HP-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen, constant flow at 1.2 mL/min.

    • Inlet: Split mode (50:1 split ratio), 250°C.

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial: 80°C, hold for 1 minute.

      • Ramp: 15°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Detector: FID at 300°C.

  • Validation Approach (per ICH Q2(R2)):

    • Specificity: Analyze blank solvent, a spiked sample with potential impurities, and the analyte to demonstrate resolution.

    • Linearity: Prepare calibration standards at five levels, e.g., from 1 µg/mL to 150 µg/mL. Plot peak area vs. concentration and determine the correlation coefficient (R² > 0.99).

    • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo at three concentration levels (e.g., 80%, 100%, 120%). Acceptance criteria are typically 98-102% recovery.[6]

    • Precision:

      • Repeatability: Perform six replicate injections of the 100% standard solution. The relative standard deviation (RSD) should be ≤ 2%.[4]

      • Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.

    • LOD/LOQ: Determine based on the signal-to-noise ratio (typically 3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[7]

GC_Analysis_Workflow Sample 1. Sample Preparation (Dissolve in Methanol) Inject 2. GC Injection (1 µL, Split Inlet) Sample->Inject Column 3. Chromatographic Separation (HP-5ms Column) Inject->Column Detect 4. Detection (FID or MS) Column->Detect Data 5. Data Acquisition & Analysis (Peak Integration, Purity Calculation) Detect->Data

Caption: The general workflow for the GC analysis of this compound.

High-Performance Liquid Chromatography (HPLC-UV) for Assay and Stability Testing

Causality Behind Experimental Choices:

  • Technique: HPLC is the workhorse for pharmaceutical analysis, particularly for stability studies where non-volatile degradation products might form. Pyridine and its derivatives are often hydrophilic and possess a chromophore, making them suitable for Reversed-Phase (RP) HPLC with UV detection.[10][11][12]

  • Column: A C18 column is the most common and versatile choice for RP-HPLC, offering excellent retention and separation for a wide range of moderately polar compounds.

  • Mobile Phase: An acidified water/acetonitrile gradient is chosen. The acid (e.g., formic or acetic acid) ensures consistent ionization of the pyridine nitrogen, leading to sharp, symmetrical peak shapes. A gradient allows for the elution of impurities with a wider polarity range.

  • Detector: The pyridine ring is UV-active. A photodiode array (PDA) detector is ideal as it can monitor a range of wavelengths simultaneously, helping to assess peak purity and identify co-eluting impurities.

Experimental Protocol: RP-HPLC-UV

  • Sample and Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Sample Diluent: 50:50 mixture of Mobile Phase A and B.

    • Sample Preparation: Prepare a stock solution of ~1 mg/mL in diluent. Dilute to a working concentration of ~50 µg/mL.

  • Instrumentation & Conditions:

    • HPLC System: Agilent 1260 Infinity II or equivalent with PDA detector.

    • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.

    • Column Temperature: 30°C.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 265 nm (or monitor 210-400 nm with PDA).

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-17 min: 90% B

      • 17.1-20 min: 10% B (re-equilibration)

  • Validation Approach (per ICH Q2(R2)):

    • The validation parameters (Specificity, Linearity, Accuracy, Precision, LOD/LOQ) are assessed similarly to the GC method, using appropriate concentration levels for HPLC (e.g., 5-100 µg/mL) and evaluating peak areas from the chromatograms.

    • Specificity for Stability-Indicating Method: Forced degradation studies (acid, base, peroxide, heat, light) must be performed. The method is deemed specific if the primary analyte peak is resolved from all degradation product peaks, and peak purity analysis (via PDA) confirms homogeneity.

References

A Comparative Benchmarking Guide to Novel 3-Chloro-5-methylpyridine Derivatives for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridine Scaffold in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1] Its unique electronic properties and ability to form hydrogen bonds make it an ideal core for designing targeted therapies.[2] Within this class, halogenated pyridines are of particular interest. The introduction of a chloro group, as in the 3-Chloro-5-methylpyridine scaffold, can significantly modulate a compound's metabolic stability, membrane permeability, and target binding affinity through various non-covalent interactions.[3]

This guide presents a comprehensive benchmarking framework for a new series of proprietary this compound (CMPD) derivatives designed as potential kinase inhibitors. The objective is to provide researchers and drug development professionals with a robust, data-driven comparison of these novel compounds against established, clinically relevant kinase inhibitors that also feature a pyridine core. Our evaluation hinges on a multi-tiered approach, encompassing in vitro enzymatic and cell-based assays, in silico predictive modeling, and a thorough structure-activity relationship (SAR) analysis. The causality behind each experimental choice is detailed to provide a transparent and reproducible protocol.[4][5]

Benchmarking Workflow: A Multi-Parametric Evaluation

The successful progression of a drug candidate from hit to lead relies on a holistic evaluation of its biological activity, selectivity, and drug-like properties.[5] Our benchmarking protocol is designed as a self-validating system to ensure data integrity and to provide a clear rationale for advancing the most promising candidates.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Cellular Activity & Selectivity cluster_2 Phase 3: In Silico Profiling A Novel CMPD Series (CMPD-1, CMPD-2, CMPD-3) C In Vitro Kinase Assay (Target: Abl Kinase) A->C B Benchmark Compounds (Imatinib, Sorafenib) B->C D Anti-Proliferative Assay (MCF-7 Cell Line) C->D Potent Hits E Kinase Selectivity Panel (Off-Target Profiling) C->E Potent Hits F ADME/Tox Prediction (Lipinski's Rule of 5, etc.) D->F E->F G Lead Candidate Selection F->G cluster_adme ADME Prediction cluster_tox Toxicity Prediction Input Compound Structures (CMPD-1, CMPD-3) SwissADME SwissADME Web Tool Input->SwissADME pkCSM pkCSM Web Tool Input->pkCSM Lipinski Lipinski's Rule of 5 SwissADME->Lipinski Solubility Aqueous Solubility (LogS) SwissADME->Solubility Absorption Human Intestinal Absorption pkCSM->Absorption hERG hERG Inhibition pkCSM->hERG Mutagenicity AMES Mutagenicity pkCSM->Mutagenicity Output Predicted Drug-Likeness Profile Lipinski->Output Solubility->Output Absorption->Output hERG->Output Mutagenicity->Output

References

A Comparative In-Vitro Profiling Guide to Kinase Inhibitors Derived from a 3-Chloro-5-methylpyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in-vitro evaluation of novel pharmaceutical agents derived from a 3-Chloro-5-methylpyridine scaffold, with a focus on their potential as kinase inhibitors. For the purpose of this illustrative guide, we will consider a hypothetical series of compounds, designated as CMP-K01 and CMP-K02 , designed to target the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Their performance will be benchmarked against Sorafenib, an established multi-kinase inhibitor.

The strategic inclusion of the this compound moiety serves as a critical starting point in the synthesis of diverse pharmaceutical agents, including those targeting neurological disorders and infectious diseases.[1] The pyridine ring is a prevalent scaffold in numerous FDA-approved kinase inhibitors, and its functionalization is a key strategy for optimizing potency and selectivity.[2] This guide is intended for researchers, scientists, and drug development professionals engaged in the preclinical assessment of novel chemical entities.

Foundational In-Vitro Assessment Strategy

The initial in-vitro characterization of novel kinase inhibitors is a multi-faceted process designed to assess their potency, selectivity, cellular effects, and potential liabilities. A tiered approach is recommended, beginning with target engagement and progressing to more complex cellular and safety-related assays.

The Rationale for a Phased In-Vitro Evaluation

A systematic in-vitro testing cascade is crucial for making informed decisions in the early stages of drug discovery. It allows for the early identification of promising candidates and the deselection of those with unfavorable properties, thereby conserving resources. This guide will detail four critical in-vitro assays:

  • Biochemical Kinase Assay: To determine the direct inhibitory effect on the target kinase.

  • Cell-Based Cytotoxicity Assay: To assess the impact on the viability of cancer cells.

  • In-Vitro Metabolic Stability Assay: To predict the compound's metabolic fate.

  • hERG Channel Assay: To evaluate the risk of cardiac toxicity.

Below is a conceptual workflow for the in-vitro characterization of our hypothetical compounds, CMP-K01 and CMP-K02.

G cluster_0 Initial Screening cluster_1 Safety & ADME Profiling Biochemical Assay Biochemical Assay Cell Viability Assay Cell Viability Assay Biochemical Assay->Cell Viability Assay Potent Hits Metabolic Stability Metabolic Stability Cell Viability Assay->Metabolic Stability Cell-Active Hits hERG Assay hERG Assay Metabolic Stability->hERG Assay Stable Compounds Lead Candidate Lead Candidate hERG Assay->Lead Candidate G cluster_0 VEGFR-2 Signaling Pathway cluster_1 Inhibitor Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras PLCg->Ras Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation CMP_K01 CMP-K01 CMP_K01->VEGFR2 Inhibits Phosphorylation

References

A Comparative Guide to the Environmental Impact of Byproducts from 3-Chloro-5-methylpyridine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 3-Chloro-5-methylpyridine is a critical heterocyclic intermediate, forming the structural backbone of numerous pharmaceuticals and agrochemicals.[1] Its synthesis, however, is not without environmental consequence. The manufacturing process, depending on the chosen chemical route, can generate a variety of byproducts and waste streams that pose significant risks to environmental and human health. This guide provides a comparative analysis of common synthesis pathways for this compound, focusing on the environmental impact of their respective byproducts. We will delve into the toxicological profiles, environmental fate, and analytical methodologies for monitoring these compounds, offering researchers and process chemists the data-driven insights needed to make more environmentally conscious decisions in drug and chemical development.

Section 1: Common Synthesis Routes and Their Byproduct Profiles

The choice of a synthetic strategy is a primary determinant of the types and quantities of byproducts generated. Below, we compare two prevalent industrial routes to this compound.

Route A: Direct Chlorination of 3-Methylpyridine (β-picoline)

This classical approach involves the direct, often high-temperature, vapor-phase chlorination of 3-methylpyridine.[2][3] While conceptually straightforward, controlling the selectivity of the chlorination reaction on the pyridine ring is notoriously difficult. The electron-donating methyl group and the directing effects of the ring nitrogen lead to the formation of a complex mixture of isomers and over-chlorinated products.

Major Byproducts:

  • Isomeric Monochloropyridines: Primarily 2-chloro-5-methylpyridine and other isomers.

  • Dichlorinated and Polychlorinated Pyridines: Such as 2,3-dichloro-5-methylpyridine, which can form when reaction conditions are not strictly controlled.[4]

  • Unreacted 3-Methylpyridine: Incomplete conversion leads to the presence of the starting material in the waste stream.

  • Tar and Polymeric Residues: Formed under harsh reaction conditions.

Route B: Cyclopentadiene-Acrolein Cyclization Route

Developed to circumvent the selectivity issues of direct chlorination, this route builds the pyridine ring from acyclic precursors.[5] While it successfully avoids the generation of chlorinated pyridine isomers, it introduces a different set of environmental challenges, primarily related to solvent use and waste stream composition.

Major Byproducts and Waste Streams:

  • High-COD Wastewater: This route often utilizes N,N-dimethylformamide (DMF) as a solvent, resulting in wastewater with an extremely high Chemical Oxygen Demand (COD), reported to be as high as 180,000-200,000 mg/L.[5]

  • DMF Decomposition Products: The wastewater contains not only DMF but also its breakdown products, such as dimethylamine and formic acid.

  • Phosphorus Compounds: The process may involve phosphorus-based reagents, leading to phosphorus-containing pollutants in the effluent.[5]

Section 2: Comparative Environmental Impact Assessment

The byproducts from each route present distinct environmental challenges. Chlorinated aromatics are known for their toxicity and persistence, while high-COD organic waste places a heavy burden on water treatment facilities.

Toxicity and Environmental Fate

Pyridine itself is readily biodegradable in soil and water by various microorganisms.[6][7][8] However, the addition of halogen substituents dramatically alters its environmental profile.

  • Chlorinated Pyridines (from Route A): The C-Cl bond is highly stable, making chlorinated pyridines resistant to microbial degradation.[9] Data on specific chloromethylpyridines is scarce, but related compounds like 2-chloropyridine are classified as fatal upon inhalation or skin contact and may cause significant liver damage with repeated exposure.[3][10] Their persistence and potential for bioaccumulation, combined with their inherent toxicity, make them a significant environmental threat. The water solubility of these compounds also increases their mobility in soil, posing a risk to groundwater.[11]

  • DMF-Containing Wastewater (from Route B): The primary impact of this waste stream is the massive oxygen depletion it causes in receiving water bodies due to its high COD. This can lead to anaerobic conditions, killing aquatic life. While DMF is biodegradable, the high concentrations in industrial effluent can be toxic to the microorganisms in standard wastewater treatment plants, requiring specialized and costly treatment processes.

Comparative Data Summary

The following table summarizes the environmental risks associated with the byproducts of each synthesis route.

Parameter Route A: Direct Chlorination Route B: Cyclopentadiene-Acrolein
Primary Byproducts Isomeric chloropyridines, Polychlorinated pyridinesDMF, DMF decomposition products, Phosphorus compounds
Key Hazard High Toxicity, Environmental PersistenceHigh Chemical Oxygen Demand (COD), High Waste Volume
Biodegradability Very Low (Halogenated)[9]Moderate (but high concentration is inhibitory)
Primary Impact Aquatic Toxicity, Potential BioaccumulationOxygen Depletion, Eutrophication, High Treatment Cost
Qualitative Risk Score High High

Section 3: Experimental Protocol for Byproduct Analysis

To ensure regulatory compliance and effective waste stream management, robust analytical methods are essential. The following protocol details a self-validating system for the quantification of chlorinated pyridine byproducts in an aqueous matrix, a typical scenario for process effluent.

Protocol: Quantification of Chlorinated Pyridine Byproducts via SPE-GC/MS

This method leverages the selectivity of Solid-Phase Extraction (SPE) for sample cleanup and concentration, followed by the high resolution and sensitivity of Gas Chromatography-Mass Spectrometry (GC/MS).

1. Objective: To accurately quantify this compound and its major chlorinated byproducts (e.g., 2-chloro-5-methylpyridine, 2,3-dichloro-5-methylpyridine) in industrial wastewater.

2. Materials and Reagents:

  • SPE Cartridges: C18 or polymeric reverse-phase (e.g., HLB), 500 mg.

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), HPLC-grade.

  • Reagent Water: Deionized water, free of interfering compounds.

  • Analytical Standards: Certified reference materials for all target analytes and an internal standard (e.g., 2,4,6-trichloropyridine).

  • Sodium Chloride (for salting out).

  • Hydrochloric Acid and Sodium Hydroxide (for pH adjustment).

3. Step-by-Step Methodology:

  • Step 3.1: Sample Preparation

    • Collect a 500 mL aqueous sample in a clean glass container.

    • Adjust the sample pH to ~7.0 using dilute HCl or NaOH. Causality: Neutral pH ensures consistent extraction efficiency for the weakly basic pyridine compounds.

    • Spike the sample with a known concentration of the internal standard.

    • Add NaCl to the sample to a final concentration of 5% (w/v). Causality: The "salting-out" effect increases the partitioning of organic analytes out of the aqueous phase, improving extraction recovery.

  • Step 3.2: Solid-Phase Extraction (SPE)

    • Condition the SPE cartridge by passing 5 mL of DCM, followed by 5 mL of MeOH, and finally 10 mL of reagent water. Do not allow the cartridge to go dry. Causality: Conditioning activates the sorbent and ensures proper interaction with the analytes.

    • Load the entire 500 mL sample onto the cartridge at a flow rate of approximately 5-10 mL/min.

    • After loading, wash the cartridge with 10 mL of reagent water to remove residual salts.

    • Dry the cartridge by pulling a vacuum or flowing nitrogen through it for 20 minutes. Causality: Removing residual water is critical for compatibility with the subsequent organic solvent elution and GC analysis.

  • Step 3.3: Elution

    • Elute the trapped analytes from the cartridge by passing 2 x 5 mL aliquots of DCM through it.

    • Collect the eluate in a clean vial.

    • Concentrate the eluate to a final volume of 1.0 mL under a gentle stream of nitrogen.

  • Step 3.4: GC/MS Analysis

    • Instrument: Gas Chromatograph with a Mass Selective Detector.

    • Column: DB-5ms or equivalent (30 m x 0.25 mm x 0.25 µm).

    • Injection: 1 µL, splitless mode.

    • Oven Program: Start at 60°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Mode: Scan mode for initial identification of byproducts and Selected Ion Monitoring (SIM) mode for quantification to achieve maximum sensitivity.

  • Step 3.5: Quantification and Validation

    • Prepare a multi-point calibration curve using the analytical standards.

    • Calculate the concentration of each analyte in the original sample based on the ratio of its peak area to the internal standard's peak area.

    • The protocol is validated by analyzing a spiked blank sample, with recovery expected to be within 80-120% for each analyte.

Section 4: Visualization of Environmental Impact Pathways

The following diagram illustrates the lifecycle and potential environmental endpoints for the byproducts generated from the two primary synthesis routes.

Caption: Comparative workflow of synthesis routes and their environmental impact.

Conclusion and Future Outlook

This guide demonstrates that the synthesis of this compound presents a significant environmental trade-off. The direct chlorination of 3-methylpyridine generates highly toxic and persistent chlorinated organic byproducts, posing a long-term ecological risk. Conversely, the cyclopentadiene-acrolein route, while avoiding these specific byproducts, creates a high-volume, high-COD wastewater stream that is challenging and energy-intensive to treat.[5]

Neither route can be considered "green." The path forward for sustainable production lies in chemical innovation. Future research should prioritize:

  • High-Selectivity Catalysis: Developing novel catalysts that can direct the chlorination of 3-methylpyridine to the desired position, minimizing the formation of isomers and over-chlorinated species.

  • Alternative Solvents: Replacing high-impact solvents like DMF with greener alternatives or developing solvent-free reaction conditions.

  • Process Intensification: Utilizing technologies like flow chemistry to improve reaction control, minimize side reactions, and reduce waste generation.

For researchers and drug development professionals, a thorough understanding of the entire lifecycle—from synthesis to waste disposal—is no longer optional. Early consideration of these environmental impacts is crucial for developing chemical processes that are not only efficient and economical but also sustainable.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-Chloro-5-methylpyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Disposal of a Versatile but Hazardous Building Block

3-Chloro-5-methylpyridine is a valuable heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility in creating complex molecular architectures is significant. However, its chlorinated pyridine structure necessitates a rigorous and informed approach to its handling and disposal. This guide provides drug development professionals, researchers, and scientists with essential, actionable procedures for the safe disposal of this compound, grounded in scientific principles and regulatory compliance.

As laboratory professionals, our responsibility extends beyond discovery to ensuring that our work does not pose a risk to ourselves, our colleagues, or the environment. Improper disposal of halogenated organic compounds like this compound can lead to environmental contamination and potential health hazards.[2][3] This document serves as a comprehensive resource, moving beyond a simple checklist to explain the causality behind each procedural step, ensuring a culture of safety and scientific integrity.

Section 1: Hazard Profile and Risk Assessment

Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. This informs every subsequent decision, from the selection of personal protective equipment (PPE) to the choice of disposal methodology.

1.1. Summary of Hazards

This compound is classified as a hazardous substance with multiple routes of potential exposure.[4][5] The primary hazards include:

  • Acute Toxicity: It is harmful if swallowed, in contact with skin, or inhaled.[5]

  • Irritation: It is known to cause skin and serious eye irritation.[4][5]

  • Respiratory Effects: Inhalation may cause respiratory irritation.[4]

These hazards underscore the necessity of handling this compound with appropriate engineering controls, such as a chemical fume hood, and robust PPE.[3][6]

1.2. Physicochemical Properties and Environmental Fate

Understanding the physical and chemical properties of this compound is crucial for assessing its environmental risk and selecting the appropriate disposal method.

PropertyValueSignificance for Disposal
Molecular Formula C₆H₆ClNThe presence of chlorine is a key consideration for disposal, particularly for incineration, as it can form hazardous byproducts like hydrogen chloride (HCl) if not properly managed.[7][8]
Molecular Weight 127.57 g/mol Relevant for stoichiometric calculations if chemical neutralization were to be considered.
Boiling Point 184 - 186 °CIts relatively high boiling point means it is not excessively volatile at room temperature, but vapors can still be present, necessitating handling in a well-ventilated area or fume hood.[1]
Flash Point 70 °CAs a combustible liquid, it must be kept away from ignition sources.[1] This is a critical factor in both storage and the selection of disposal methods.
Solubility Soluble in organic solventsThis property is important for cleaning and decontaminating glassware and surfaces, as well as for preparing the waste for disposal.
Environmental Fate Pyridine derivatives can be persistent in the environment.Due to its potential persistence and the hazards of its combustion byproducts, it must be disposed of as a regulated hazardous waste to prevent environmental contamination.[9][10]

Section 2: Personal Protective Equipment (PPE) and Spill Response

A proactive approach to safety begins with the correct selection and use of PPE and being prepared for accidental releases.

2.1. Mandatory Personal Protective Equipment

When handling this compound in any capacity—including preparation for disposal—the following PPE is required:

  • Eye and Face Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[6][10]

  • Hand Protection: Wear chemical-resistant gloves. Butyl rubber is a suitable option for pyridine compounds; however, always consult the glove manufacturer's compatibility chart.[11][12]

  • Body Protection: A fully-buttoned laboratory coat is necessary to protect against skin contact.[6][10]

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[11]

2.2. Spill Cleanup Protocol

In the event of a spill, a swift and correct response can significantly mitigate the associated risks.

For Minor Spills (<100 mL) within a Chemical Fume Hood:

  • Alert Personnel: Inform others in the immediate area.

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to dike the spill and prevent it from spreading.[13][14] Do not use combustible materials like paper towels to absorb the bulk of the spill.[13]

  • Absorb the Material: Working from the outside in, apply the absorbent material to the spill.

  • Collect the Waste: Carefully scoop the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[15]

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water. The cleaning materials must also be disposed of as hazardous waste.

  • Dispose of Contaminated Materials: All contaminated PPE, absorbent materials, and cleaning supplies must be placed in the hazardous waste container.

For Major Spills (>100 mL) or Spills Outside a Fume Hood:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's Environmental Health and Safety (EHS) office and, if necessary, emergency services.[16]

  • Isolate: Close the doors to the affected area to contain the vapors.

  • Do Not Attempt to Clean: Allow trained emergency response personnel to handle the cleanup.

Section 3: Disposal Procedures

The disposal of this compound is governed by federal and local regulations.[17][18][19] It must be treated as a hazardous waste. The following procedures outline the compliant disposal pathway.

3.1. Waste Segregation and Collection

The cornerstone of proper chemical waste management is rigorous segregation. Halogenated organic waste must be collected separately from non-halogenated waste streams to ensure appropriate final disposal.[3]

Step-by-Step Waste Collection Protocol:

  • Select the Correct Container: Use a designated, compatible, and clearly labeled container for halogenated organic liquid waste. The container should be in good condition with a secure, tight-fitting lid.[11]

  • Label the Container: Before adding any waste, affix a hazardous waste label. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate list of all components and their approximate concentrations.

  • Collect the Waste: Carefully transfer the waste this compound, including any contaminated solvents from cleaning, into the labeled container. Perform this transfer inside a chemical fume hood.

  • Keep the Container Closed: The waste container must be kept sealed at all times, except when adding waste.[11] This minimizes the release of vapors and prevents spills.

  • Store Appropriately: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials like strong oxidizing agents and acids.[11]

3.2. Final Disposal Pathway

The accepted and environmentally responsible method for the final disposal of chlorinated organic compounds like this compound is high-temperature incineration in a licensed hazardous waste facility.[9]

The Rationale for Incineration:

Incineration at high temperatures (typically 820°C to 1,600°C) is designed to achieve complete combustion, breaking down the chlorinated organic molecules into simpler, less harmful compounds such as carbon dioxide (CO₂), water (H₂O), and hydrogen chloride (HCl).[7][9][20] The resulting HCl is then removed from the flue gas using scrubbers.[7] This method is preferred because it ensures the complete destruction of the hazardous compound.[20]

It is crucial to note that incomplete combustion of chlorinated organic materials can lead to the formation of highly toxic byproducts, including dioxins and furans.[2][8] Therefore, this process must be carried out in a specialized facility that meets the stringent requirements of the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[17][21]

3.3. Arranging for Disposal

  • Contact your EHS Office: Once your waste container is full or you no longer need to add to it, contact your institution's Environmental Health and Safety (EHS) office.

  • Schedule a Pickup: Arrange for the collection of the hazardous waste by a licensed and reputable hazardous waste disposal vendor.

  • Documentation: Ensure all required paperwork, such as a hazardous waste manifest, is completed accurately. The manifest system is a cradle-to-grave tracking system that documents the waste's journey from generation to its final disposal.[21][22]

Section 4: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Final Disposal cluster_spill Spill Response start Start: Need to dispose of This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood select_container Select Labeled Halogenated Waste Container fume_hood->select_container spill Accidental Spill Occurs fume_hood->spill transfer_waste Transfer Waste to Container select_container->transfer_waste seal_container Securely Seal Container transfer_waste->seal_container store_waste Store in Satellite Accumulation Area seal_container->store_waste contact_ehs Contact EHS for Pickup store_waste->contact_ehs manifest Complete Hazardous Waste Manifest contact_ehs->manifest licensed_vendor Transfer to Licensed Waste Vendor manifest->licensed_vendor incineration High-Temperature Incineration (RCRA-approved facility) licensed_vendor->incineration spill_size Assess Spill Size spill->spill_size minor_spill Minor Spill (<100mL): Contain & Clean Up per Protocol spill_size->minor_spill Minor major_spill Major Spill (>100mL): Evacuate & Call EHS spill_size->major_spill Major spill_waste Collect Spill Debris as Hazardous Waste minor_spill->spill_waste spill_waste->transfer_waste

Caption: Decision workflow for the safe disposal of this compound.

References

Mastering the Safe Handling of 3-Chloro-5-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling protocols is not merely a matter of compliance but a cornerstone of scientific integrity and innovation. 3-Chloro-5-methylpyridine, a key intermediate in pharmaceutical synthesis, demands a methodical and informed approach to its handling. This guide moves beyond rudimentary checklists to provide a deep, causal understanding of the necessary personal protective equipment (PPE), operational workflows, and disposal strategies. Our objective is to empower you with the knowledge to not only ensure your safety but also to uphold the validity of your research by preventing unforeseen chemical interactions and exposures.

Hazard Profile of this compound: An Immediate Assessment

Before any handling, a thorough understanding of the compound's hazard profile is critical. This compound (CAS 19230-55-8) is classified with several key hazards that dictate our safety protocols.[1][2] It is harmful if swallowed, in contact with skin, or if inhaled.[1][2] Furthermore, it is known to cause skin irritation and serious eye irritation, and may cause respiratory irritation.[1][2] This profile necessitates a multi-layered approach to personal protection, focusing on preventing all routes of exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is the most direct and critical control measure for safe handling. The following table summarizes the required PPE, with explanations rooted in the chemical's specific hazards.

Task Required PPE Rationale
Weighing and Aliquoting - Chemical safety goggles- Nitrile or neoprene gloves- Laboratory coat (flame-retardant recommended)- Fume hoodPrevents eye contact from splashes and protects skin from incidental contact. A fume hood is essential to control inhalation of dust or vapors.
In-Reaction Handling - Chemical safety goggles and face shield- Double-gloving (nitrile or neoprene)- Chemical-resistant apron over a lab coat- Closed-toe footwearA face shield provides an additional layer of protection against splashes during transfers or exothermic events. Double-gloving is a best practice to mitigate the risk of tears and permeation.
Spill Cleanup - Chemical splash goggles and face shield- Heavy-duty nitrile or neoprene gloves- Chemical-resistant suit or apron- Respiratory protection (as needed based on spill size)Enhanced protection is required for direct contact with a larger quantity of the chemical. Respiratory protection may be necessary if significant vapor is generated.
Waste Disposal - Chemical safety goggles- Nitrile or neoprene gloves- Laboratory coatStandard PPE to prevent contact during the packaging and transport of waste.

The causality behind these choices is straightforward: the primary hazards of this compound are dermal, ocular, and respiratory.[1][2] Therefore, a comprehensive barrier at these points of entry is non-negotiable. Always inspect gloves for any signs of degradation or puncture before use.[3]

Operational Workflow: A Step-by-Step Procedural Guide

Adherence to a strict, logical workflow minimizes the risk of exposure and ensures the integrity of your experiment. The following diagram and procedural steps outline a self-validating system for handling this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling Prep 1. Assemble PPE Ventilation 2. Verify Fume Hood Operation Materials 3. Gather Materials & Reagents Weigh 4. Weigh/Aliquot in Fume Hood Materials->Weigh Reaction 5. Perform Reaction Decontaminate 6. Decontaminate Glassware Reaction->Decontaminate Waste 7. Segregate & Label Waste Dispose 8. Transfer to Waste Collection RemovePPE 9. Remove PPE Correctly Dispose->RemovePPE Wash 10. Wash Hands Thoroughly

Caption: Safe Handling Workflow for this compound.

Detailed Procedural Steps:

  • Preparation Phase:

    • Assemble PPE: Before entering the laboratory area where the chemical will be handled, don all required PPE as outlined in the table above.

    • Verify Fume Hood Operation: Ensure the chemical fume hood is functioning correctly, with a certified face velocity. All handling of this compound should occur within the fume hood.

    • Gather Materials: Assemble all necessary glassware, reagents, and spill cleanup materials. This proactive step prevents the need to leave the immediate work area during the procedure.

  • Handling Phase:

    • Weighing and Aliquoting: Carefully weigh or measure the required amount of this compound within the fume hood to minimize any potential for inhalation of dust or vapors.

    • Performing the Reaction: Add the compound to the reaction vessel slowly and in a controlled manner. If the reaction is exothermic, have appropriate cooling measures in place.

  • Cleanup and Disposal:

    • Decontamination: Decontaminate any glassware that has come into contact with this compound. A triple rinse with an appropriate solvent is a common and effective practice.

    • Waste Segregation: All solid and liquid waste contaminated with this compound must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4]

    • Disposal: Dispose of the waste container according to your institution's and local regulations for hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted.[1]

  • Post-Handling:

    • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Typically, gloves are removed first, followed by the lab coat and then eye protection.

    • Hand Washing: Wash hands thoroughly with soap and water after removing PPE, even if there was no known contact with the chemical.[5]

Emergency Procedures: Plan for the Unexpected

In the event of an exposure or spill, immediate and correct action is paramount.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. Seek medical attention if irritation persists.[1]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, vermiculite).[6] Place the absorbed material into a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By integrating these detailed protocols into your laboratory practice, you contribute to a culture of safety and scientific excellence. The principles outlined here for this compound serve as a robust framework for the handling of a wide array of chemical reagents, ensuring the protection of both the researcher and the research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.